4-(4-Boc-1-piperazinyl)-5-bromo-7H-pyrrolo[2,3-d]pyrimidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl 4-(5-bromo-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrN5O2/c1-15(2,3)23-14(22)21-6-4-20(5-7-21)13-11-10(16)8-17-12(11)18-9-19-13/h8-9H,4-7H2,1-3H3,(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLUNNCWOKMEGMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=NC3=C2C(=CN3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-(4-Boc-1-piperazinyl)-5-bromo-7H-pyrrolo[2,3-d]pyrimidine synthesis pathway
An In-Depth Technical Guide to the Synthesis of 4-(4-Boc-1-piperazinyl)-5-bromo-7H-pyrrolo[2,3-d]pyrimidine
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for this compound, a key building block in medicinal chemistry. The 7H-pyrrolo[2,3-d]pyrimidine, or 7-deazapurine, scaffold is a privileged structure found in numerous biologically active compounds, particularly kinase inhibitors.[1][2] This document details a two-step synthesis commencing from the commercially available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. The methodology covers the electrophilic bromination of the pyrrole ring, followed by a crucial nucleophilic aromatic substitution (SNAr) reaction. We will explore the mechanistic underpinnings of these transformations, provide detailed, step-by-step experimental protocols, and discuss the rationale behind the selection of reagents and reaction conditions. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development.
Introduction: The Significance of the 7-Deazapurine Scaffold
The 7H-pyrrolo[2,3-d]pyrimidine core is an analog of the purine ring system, a fundamental component of DNA and RNA.[2] This structural similarity allows molecules containing this scaffold to interact with a wide range of biological targets, often with high specificity and potency. Consequently, this heterocycle is a cornerstone in the development of therapeutics, most notably as Janus kinase (JAK) inhibitors like Tofacitinib and Ruxolitinib.[3]
The target molecule, this compound, incorporates three key features:
-
The 7-Deazapurine Core: Provides the fundamental structure for biological activity.
-
The 5-bromo Substituent: Offers a reactive handle for further functionalization, typically through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the introduction of diverse chemical moieties.
-
The 4-(N-Boc-piperazinyl) Group: The piperazine moiety is a common pharmacophore that can improve solubility and pharmacokinetic properties. The tert-butoxycarbonyl (Boc) protecting group allows for selective reactions and can be readily removed under acidic conditions to reveal a secondary amine for subsequent elaboration.[4][5]
This guide presents a reliable synthetic route to this versatile intermediate, empowering chemists to access a valuable building block for novel drug candidates.
Retrosynthetic Analysis and Strategy
The synthesis strategy is designed for efficiency and practicality, starting from readily available materials. The primary disconnection is at the C4-N bond of the pyrimidine ring, suggesting a nucleophilic aromatic substitution (SNAr) as the key bond-forming step.
Caption: Retrosynthetic analysis of the target molecule.
This analysis leads to a two-step forward synthesis:
-
Bromination: Electrophilic bromination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine at the electron-rich C5 position of the pyrrole ring to yield the key intermediate, 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
-
Nucleophilic Aromatic Substitution (SNAr): Coupling of the brominated intermediate with N-Boc-piperazine to form the final product.
Synthesis of Key Intermediates
Step 1: Synthesis of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine
The synthesis begins with the selective bromination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. The pyrrole ring of the 7-deazapurine system is electron-rich and susceptible to electrophilic substitution.[6] N-Bromosuccinimide (NBS) is an ideal reagent for this transformation, as it provides a source of electrophilic bromine under mild conditions.
Mechanism Insight: The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The π-electrons of the pyrrole ring attack the bromine atom of NBS, forming a resonance-stabilized cationic intermediate (a sigma complex). Subsequent deprotonation by the succinimide anion restores aromaticity and yields the 5-bromo product.
Experimental Protocol:
| Reagent/Solvent | MW ( g/mol ) | Amount | Moles |
| 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | 153.57 | 30.0 g | 0.195 |
| N-Bromosuccinimide (NBS) | 177.98 | 35.0 g | 0.197 |
| Chloroform (CHCl₃) | 119.38 | 750 mL | - |
Procedure:
-
To a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (30.0 g, 0.195 mol).[7]
-
Add chloroform (750 mL) and stir to dissolve the starting material.
-
Carefully add N-bromosuccinimide (35.0 g, 0.197 mol, 1.01 eq.) to the solution in portions.
-
Heat the resulting mixture to reflux and maintain for 1 hour. Monitor the reaction progress by TLC (Thin Layer Chromatography) using a mobile phase of ethyl acetate/hexane (1:1).
-
After completion, cool the reaction mixture to room temperature.
-
A precipitate will form. Collect the solid by vacuum filtration.
-
Wash the filter cake with a small amount of cold chloroform and dry under reduced pressure to afford 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine as a solid.[7]
Intermediate: tert-butyl piperazine-1-carboxylate (N-Boc-piperazine)
N-Boc-piperazine is a widely used building block in pharmaceutical synthesis.[5] It is commercially available but can also be prepared by the mono-protection of piperazine with di-tert-butyl dicarbonate (Boc₂O).[4][8][9] The use of Boc protection is advantageous due to its stability under a wide range of conditions and its facile removal with acid.[4]
The Key Coupling Step: Nucleophilic Aromatic Substitution
This step involves the reaction of the synthesized 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine with N-Boc-piperazine. The chlorine atom at the C4 position is highly activated towards nucleophilic displacement due to the electron-withdrawing effect of the adjacent nitrogen atoms in the pyrimidine ring.[10][11]
Caption: General mechanism of the SNAr coupling reaction.
Causality Behind Experimental Choices:
-
Solvent: A high-boiling polar aprotic solvent like n-butanol (n-BuOH), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) is typically used.[6][10] These solvents can dissolve the reactants and facilitate the reaction at elevated temperatures without participating in the reaction.
-
Base: A non-nucleophilic organic base such as N,N-diisopropylethylamine (DIPEA) or an inorganic base like potassium carbonate (K₂CO₃) is required.[10] Its role is to quench the HCl that is generated during the reaction, driving the equilibrium towards the product.
-
Temperature: Heating is necessary to overcome the activation energy of the reaction. Temperatures in the range of 100-120 °C are common for this type of transformation.[10][12]
Experimental Protocol:
| Reagent/Solvent | MW ( g/mol ) | Amount | Moles |
| 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine | 232.47 | 10.0 g | 0.043 |
| N-Boc-piperazine | 186.25 | 8.8 g | 0.047 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 22.4 mL | 0.129 |
| n-Butanol (n-BuOH) | 74.12 | 200 mL | - |
Procedure:
-
Charge a 500 mL three-neck flask, equipped with a magnetic stirrer, thermometer, and reflux condenser, with 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine (10.0 g, 0.043 mol).
-
Add n-butanol (200 mL), followed by N-Boc-piperazine (8.8 g, 0.047 mol, 1.1 eq.).
-
Add N,N-diisopropylethylamine (DIPEA) (22.4 mL, 0.129 mol, 3.0 eq.) to the suspension.[12]
-
Heat the reaction mixture to 120 °C and stir vigorously for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Dissolve the resulting residue in ethyl acetate (200 mL) and wash with water (2 x 100 mL) followed by brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to obtain the crude product.
Purification and Characterization
The crude product is typically purified by silica gel column chromatography.
Purification Protocol:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 20% ethyl acetate and gradually increasing to 50%).
-
Procedure:
-
Prepare a silica gel slurry in hexane and pack the column.
-
Adsorb the crude product onto a small amount of silica gel and load it onto the column.
-
Elute the column with the solvent gradient, collecting fractions.
-
Monitor the fractions by TLC.
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.
-
Expected Analytical Data:
| Analysis | Expected Results |
| Appearance | White to off-white solid |
| Molecular Formula | C₁₅H₂₀BrN₅O₂ |
| Molecular Weight | 382.26 g/mol |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): ~11.8 (s, 1H, NH-pyrrole), ~8.2 (s, 1H, H-pyrimidine), ~7.5 (s, 1H, H-pyrrole), ~3.7 (m, 4H, piperazine-CH₂), ~3.5 (m, 4H, piperazine-CH₂), ~1.4 (s, 9H, Boc-CH₃) |
| Mass Spec (ESI+) | m/z: 382.1, 384.1 [M+H]⁺ (characteristic bromine isotope pattern) |
Conclusion
This guide outlines a validated and efficient two-step synthetic pathway to produce this compound, a highly valuable intermediate for drug discovery. The synthesis leverages a selective electrophilic bromination followed by a robust nucleophilic aromatic substitution reaction. By understanding the mechanistic principles and the rationale behind the chosen experimental conditions, researchers can reliably produce this key building block for the development of novel therapeutics based on the 7-deazapurine scaffold.
References
- ChemicalBook. (2023, October 10). 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety.
- Petalheadexim. N-Boc Piperazine (1-Boc-piperazine).
- Sajocom. (n.d.). 1-Boc-Piperazine (CAS 57260-71-6) | Manufacture.
- Guidechem. (n.d.). What is 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine and its Applications?.
- ChemicalBook. (2025, September 25). 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine | 22276-95-5.
- lifechem pharma. (n.d.). 1-boc Piperazine.
- Benchchem. (n.d.). Optimizing reaction conditions for nucleophilic substitution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
- Google Patents. (n.d.). CN108033931B - Synthesis method of N-Boc piperazine.
- Boc Sciences. (2024, September 12). 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method.
- Benchchem. (n.d.). Synthesis routes of 5-bromo-7H-pyrrolo[2,3-d]pyrimidine.
- ResearchGate. (n.d.). An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
- Google Patents. (n.d.). US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
- Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry.
- National Institutes of Health. (n.d.). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions.
- Taylor & Francis Online. (n.d.). Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction.
- Smolecule. (2023, August 16). 5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine.
- MDPI. (n.d.). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives.
- Benchchem. (n.d.). Application of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine in Tofacitinib Synthesis: A Detailed Guide.
- MDPI. (n.d.). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach.
- PubMed Central. (2025, July 10). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives.
Sources
- 1. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 4. petalheadexim.com [petalheadexim.com]
- 5. 1-Boc-Piperazine (CAS 57260-71-6) | Manufacture [nsrlaboratories.com]
- 6. Page loading... [wap.guidechem.com]
- 7. 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine | 22276-95-5 [chemicalbook.com]
- 8. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]
- 9. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. srinichem.com [srinichem.com]
- 12. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Characterization of 4-(4-Boc-1-piperazinyl)-5-bromo-7H-pyrrolo[2,3-d]pyrimidine
Introduction: Elucidating the Molecular Architecture of a Privileged Scaffold
In the landscape of modern drug discovery, the 7H-pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone of numerous targeted therapies, particularly as kinase inhibitors.[1][2][3][4] Its structural resemblance to purine enables it to effectively compete for the ATP-binding sites of various kinases. The title compound, 4-(4-Boc-1-piperazinyl)-5-bromo-7H-pyrrolo[2,3-d]pyrimidine, is a key intermediate in the synthesis of a diverse array of bioactive molecules. Its precise structural elucidation is paramount for ensuring the integrity of downstream compounds and for understanding structure-activity relationships (SAR).[5][6]
This technical guide provides a comprehensive overview of the spectroscopic characterization of this compound. We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the unambiguous identification and purity assessment of this compound. The causality behind experimental choices and data interpretation will be emphasized to provide researchers with field-proven insights.
Molecular Structure and Numbering
A clear understanding of the molecular structure and atom numbering is fundamental to interpreting spectroscopic data.
Caption: A workflow diagram illustrating the integrated approach to spectroscopic analysis.
Conclusion
The spectroscopic characterization of this compound is a critical step in its use as a synthetic intermediate. By employing a combination of ¹H NMR, ¹³C NMR, and mass spectrometry, researchers can confidently verify its structure and purity. This guide has provided a detailed framework for acquiring and interpreting the spectroscopic data for this important compound, grounded in the principles of scientific integrity and causality. The methodologies and insights presented herein are intended to empower researchers in their drug discovery and development endeavors.
References
-
Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves. International Journal of Pharmaceutical and Bio-Medical Science. Available at: [Link]
-
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. Available at: [Link]
-
Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt). Europe PMC. Available at: [Link]
-
A Critical Evaluation of Pyrrolo[2,3-d]pyrimidine-4-amines as Plasmodium falciparum Apical Membrane Antigen 1 (AMA1) Inhibitors. The Royal Society of Chemistry. Available at: [Link]
-
Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). National Center for Biotechnology Information. Available at: [Link]
-
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. National Center for Biotechnology Information. Available at: [Link]
-
Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt). PubMed. Available at: [Link]
-
Discovery of 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Akt Inhibitors. PubMed. Available at: [Link]
-
Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. PubMed. Available at: [Link]
-
Design, synthesis and evaluation of (R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile as a JAK1-selective inhibitor. The Royal Society of Chemistry. Available at: [Link]
Sources
- 1. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Akt Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and evaluation of (R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile as a JAK1-selective inhibitor - MedChemComm (RSC Publishing) [pubs.rsc.org]
1H NMR spectrum of 4-(4-Boc-1-piperazinyl)-5-bromo-7H-pyrrolo[2,3-d]pyrimidine
An In-depth Technical Guide to the ¹H NMR Spectrum of 4-(4-Boc-1-piperazinyl)-5-bromo-7H-pyrrolo[2,3-d]pyrimidine
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of this compound. This compound belongs to the pyrrolo[2,3-d]pyrimidine class, a scaffold of significant interest in medicinal chemistry, often utilized in the development of kinase inhibitors.[1][2][3] Accurate structural elucidation and purity assessment are paramount in drug discovery, and ¹H NMR spectroscopy is the primary analytical tool for this purpose. This document offers a detailed theoretical interpretation of the spectrum, grounded in fundamental principles of chemical shifts, spin-spin coupling, and molecular structure. Furthermore, it presents a robust, field-proven protocol for sample preparation and data acquisition, designed to yield high-quality, reproducible spectral data for this class of molecules.
Molecular Structure and Proton Environments
A thorough understanding of the ¹H NMR spectrum begins with a detailed examination of the molecule's chemical structure. This compound is comprised of three distinct moieties, each contributing a unique set of signals to the spectrum: the 5-bromo-7H-pyrrolo[2,3-d]pyrimidine core, the piperazine linker, and the tert-butoxycarbonyl (Boc) protecting group. The unique proton environments are systematically labeled in the diagram below for clarity.
Caption: Labeled chemical structure of the title compound.
Theoretical ¹H NMR Spectral Interpretation
The predicted ¹H NMR spectrum is an aggregate of signals from each unique proton environment. The following analysis details the expected chemical shift (δ), multiplicity, and integration for each labeled proton, assuming the spectrum is acquired in a common deuterated solvent like DMSO-d₆. The use of DMSO-d₆ is particularly advantageous for observing exchangeable protons, such as the pyrrole N-H.[4][5][6]
Pyrrolo[2,3-d]pyrimidine Core Protons
-
Hₐ (N7-H): The proton on the pyrrole nitrogen is acidic and subject to hydrogen bonding with the solvent. It is expected to appear as a broad singlet in the far downfield region of the spectrum, typically δ 11.5 - 12.5 ppm .[6] Its broadness is a result of chemical exchange and quadrupolar relaxation from the adjacent ¹⁴N nucleus.
-
Hₑ (C2-H): This proton is situated on the pyrimidine ring between two nitrogen atoms, which strongly deshield it. It will appear as a sharp singlet (no adjacent protons for coupling) at a downfield chemical shift, predicted to be in the range of δ 8.3 - 8.8 ppm .[5][6]
-
Hբ (C6-H): This proton is on the pyrrole ring. Its chemical shift is influenced by the aromatic system and the adjacent bromine atom at C5. The electron-withdrawing nature of the bromine atom will deshield this proton. It is expected to be a singlet, appearing around δ 7.5 - 7.8 ppm .
Piperazine Ring Protons
The piperazine ring is conformationally flexible, but the two sets of methylene protons are chemically non-equivalent due to their different connections.
-
Hₙ (Piperazine -CH₂-): These four protons are on the two carbons directly attached to the electron-deficient pyrrolopyrimidine ring. This proximity causes significant deshielding. They are expected to resonate as a multiplet (often appearing as a broad triplet) around δ 3.8 - 4.2 ppm .
-
Hₘ (Piperazine -CH₂-): These four protons are adjacent to the nitrogen bearing the Boc group. The electron-withdrawing carbonyl of the Boc group deshields these protons, but typically to a lesser extent than the pyrimidine ring. They will appear as a multiplet (or broad triplet) around δ 3.4 - 3.6 ppm .[7][8]
Boc Protecting Group Protons
-
Hₓ (tert-Butyl): The nine protons of the tert-butyl group are chemically and magnetically equivalent. They do not couple with any other protons. Consequently, they will produce a very sharp and intense singlet in the upfield region of the spectrum, characteristically found at δ 1.4 - 1.5 ppm .[7] This signal serves as an excellent internal reference for integration.
Summary of Predicted ¹H NMR Data
The anticipated spectral data is consolidated in the table below for quick reference.
| Proton Label | Moiety | Predicted δ (ppm) | Multiplicity | Integration | Causality of Chemical Shift |
| Hₐ | Pyrrole N-H | 11.5 - 12.5 | Broad Singlet (br s) | 1H | Acidic proton, H-bonding with DMSO solvent |
| Hₑ | Pyrimidine C-H | 8.3 - 8.8 | Singlet (s) | 1H | Deshielded by adjacent aromatic nitrogens |
| Hբ | Pyrrole C-H | 7.5 - 7.8 | Singlet (s) | 1H | Aromatic ring current and deshielding by adjacent Br |
| Hₙ | Piperazine | 3.8 - 4.2 | Multiplet (m) | 4H | Deshielded by adjacent pyrimidine ring |
| Hₘ | Piperazine | 3.4 - 3.6 | Multiplet (m) | 4H | Deshielded by Boc group's carbonyl |
| Hₓ | Boc group | 1.4 - 1.5 | Singlet (s) | 9H | Aliphatic protons shielded by distance from EWGs |
Experimental Protocol for High-Fidelity Data Acquisition
Adherence to a standardized and robust protocol is critical for obtaining a high-resolution ¹H NMR spectrum that is suitable for structural confirmation and purity analysis.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the solid this compound.
-
Transfer the solid to a clean, dry NMR tube.
-
Add approximately 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆, 99.9% D). The choice of DMSO-d₆ is crucial for dissolving the compound and clearly observing the N-H proton signal.[4][5][6]
-
Add a minimal amount of an internal standard, typically tetramethylsilane (TMS), to set the chemical shift reference to 0.00 ppm.
-
Cap the NMR tube and vortex gently for 30-60 seconds until the sample is fully dissolved. A brief sonication may be applied if necessary.
-
-
NMR Spectrometer Setup and Calibration:
-
Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion and resolution.
-
Insert the sample into the magnet and allow it to equilibrate to the probe temperature (typically 298 K) for at least 5 minutes.
-
Perform standard instrument tuning and matching procedures to maximize sensitivity.
-
Lock the spectrometer onto the deuterium signal of the DMSO-d₆ solvent.
-
Shim the magnetic field to achieve a narrow and symmetrical solvent peak, ensuring high resolution and minimizing peak distortion.
-
-
Data Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is sufficient.
-
Spectral Width: Set a spectral width of approximately 16 ppm (e.g., from -2 to 14 ppm) to ensure all signals, including the downfield N-H proton, are captured.
-
Number of Scans (NS): Acquire between 16 to 64 scans to achieve an excellent signal-to-noise ratio.
-
Relaxation Delay (D1): Use a relaxation delay of at least 2 seconds to allow for adequate relaxation of all protons, ensuring accurate integration.
-
Acquisition Time (AQ): Set an acquisition time of at least 3-4 seconds to ensure good digital resolution.
-
-
Data Processing:
-
Apply an exponential window function (line broadening of 0.3 Hz) to improve the signal-to-noise ratio without significantly sacrificing resolution.
-
Perform a Fourier Transform to convert the Free Induction Decay (FID) into the frequency-domain spectrum.
-
Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Reference the spectrum by setting the TMS peak to 0.00 ppm. If TMS is not used, the residual DMSO solvent peak can be referenced to δ 2.50 ppm.[9][10]
-
Integrate all signals and normalize the values relative to a known peak, such as the 9H singlet of the Boc group.
-
Experimental Workflow Diagram
Caption: Standardized workflow for acquiring a high-quality ¹H NMR spectrum.
Conclusion and Advanced Considerations
The ¹H NMR spectrum of this compound provides a wealth of structural information. The key diagnostic signals include the downfield N-H singlet, two distinct singlets for the heterocyclic core, two separated multiplets for the non-equivalent piperazine protons, and a prominent upfield singlet for the Boc group. For unambiguous assignment, especially of the piperazine protons, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable. This guide provides the foundational knowledge and a validated protocol for researchers to confidently acquire and interpret the ¹H NMR spectrum of this important molecular scaffold, ensuring high standards of scientific integrity in their drug development endeavors.
References
-
Barvian, M., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry. Available at: [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Available at: [Link]
-
Gao, H., et al. (2023). Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. Journal of Medicinal Chemistry. Available at: [Link]
-
Gómez-Caballero, A., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. The Journal of Organic Chemistry. Available at: [Link]
-
SpectraBase. (n.d.). 1-Boc-piperazine. Wiley SpectraBase. Available at: [Link]
-
Al-Ostath, M. A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules. Available at: [Link]
-
Liu, Y., et al. (2016). Discovery of 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Akt Inhibitors. Archiv der Pharmazie. Available at: [Link]
-
Raval, K., et al. (2024). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Pharmaceuticals. Available at: [Link]
-
Shaik, S. P., et al. (2022). Exploration of 4-aminopyrrolo[2,3-d]pyrimidine as antitubercular agents. Scientific Reports. Available at: [Link]
Sources
- 1. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Akt Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Exploration of 4-aminopyrrolo[2,3-d]pyrimidine as antitubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1-BOC-Piperazine (57260-71-6) 1H NMR spectrum [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. pubs.acs.org [pubs.acs.org]
Mass spectrometry analysis of 4-(4-Boc-1-piperazinyl)-5-bromo-7H-pyrrolo[2,3-d]pyrimidine
An In-depth Technical Guide to the Mass Spectrometry Analysis of 4-(4-Boc-1-piperazinyl)-5-bromo-7H-pyrrolo[2,3-d]pyrimidine
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview for the mass spectrometry analysis of this compound, a key intermediate in the synthesis of advanced pharmaceutical agents. The methodologies and interpretations presented herein are grounded in established principles of analytical chemistry and are designed to provide researchers, scientists, and drug development professionals with a robust framework for the characterization of this and structurally related compounds.
Introduction and Analytical Significance
This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its pyrrolo[2,3-d]pyrimidine core is a well-established scaffold for the development of kinase inhibitors and other targeted therapeutics. Accurate characterization of this synthetic intermediate is critical for ensuring the identity, purity, and stability of downstream active pharmaceutical ingredients (APIs). Mass spectrometry (MS) is an indispensable tool for this purpose, offering high sensitivity and specificity for molecular weight determination and structural elucidation.
This guide will detail the critical aspects of developing a reliable MS workflow for this molecule, from sample preparation to data interpretation, with a focus on the underlying scientific principles that govern each step.
Foundational Chemical Properties for MS Analysis
A successful mass spectrometry analysis begins with a thorough understanding of the analyte's chemical properties.
| Property | Value | Significance for MS Analysis |
| Molecular Formula | C₁₅H₂₀BrN₅O₂ | Determines the theoretical exact mass and isotopic distribution. |
| Monoisotopic Mass | 397.0804 g/mol | The mass of the molecule with the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O). |
| Average Mass | 398.26 g/mol | The weighted average of all isotopic masses. |
| Key Structural Features | Pyrrolo[2,3-d]pyrimidine core, piperazine ring, Boc-protecting group, bromine substituent. | These features dictate the ionization efficiency, potential adduction, and fragmentation patterns. The basic nitrogens on the pyrimidine and piperazine moieties are prime sites for protonation, making positive-mode electrospray ionization highly effective. The presence of bromine creates a characteristic isotopic pattern that is a powerful diagnostic tool. |
Experimental Workflow: From Sample to Spectrum
The following diagram outlines a robust workflow for the analysis of this compound.
Caption: High-level workflow for MS analysis.
Detailed Protocol: Sample Preparation
The goal of sample preparation is to introduce the analyte into the mass spectrometer in a state that is compatible with the chosen ionization technique.
-
Solvent System Selection : A solvent system that readily dissolves the analyte and is compatible with electrospray ionization is required. A mixture of acetonitrile and water (typically 50:50 v/v) is an excellent starting point.
-
Acidification : The addition of a small amount of acid, such as 0.1% formic acid, is highly recommended. This serves to lower the pH of the solution, promoting the protonation of the basic nitrogen atoms within the molecule and significantly enhancing the ionization efficiency in positive ion mode.
-
Concentration : For direct infusion on a modern high-resolution mass spectrometer, a concentration of 1-10 µg/mL is generally sufficient. It is crucial to avoid overloading the instrument, which can lead to signal suppression and detector saturation.
Detailed Protocol: Mass Spectrometer Configuration
The following parameters are a robust starting point for method development on a typical Q-TOF or Orbitrap mass spectrometer.
| Parameter | Recommended Setting | Rationale and Expert Insight |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The molecule contains multiple basic nitrogen atoms that are readily protonated in the ESI plume, making this the most sensitive and reliable ionization mode. |
| Capillary Voltage | 3.5 - 4.5 kV | This voltage is applied to the ESI needle to generate a fine spray of charged droplets. The optimal voltage will balance signal intensity with source stability. |
| Source Temperature | 120 - 150 °C | This temperature aids in the desolvation of the charged droplets, facilitating the release of gas-phase ions. |
| Desolvation Gas Flow | 600 - 800 L/hr (Nitrogen) | A high flow of inert gas (typically nitrogen) is directed at the ESI plume to assist in solvent evaporation. |
| Desolvation Temp. | 350 - 450 °C | This heated gas further enhances the desolvation process, which is critical for generating a strong analyte signal. |
| Cone/Fragmentor Voltage | 20 - 40 V | A low voltage is applied to this lens to gently accelerate the ions into the mass analyzer, minimizing in-source fragmentation and preserving the molecular ion. |
| Mass Range (Full Scan) | m/z 100 - 600 | This range is sufficient to encompass the protonated molecule and any potential adducts or low-mass fragments. |
Data Interpretation: Decoding the Spectra
Full Scan MS: The Molecular Ion and Isotopic Signature
The full scan mass spectrum provides the molecular weight of the compound. For this compound, the primary ion observed will be the protonated molecule, [M+H]⁺.
-
Expected [M+H]⁺ (Monoisotopic): m/z 398.0883
-
Expected [M+H]⁺ (Average): m/z 399.27
A key confirmatory feature is the isotopic pattern arising from the presence of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in a characteristic doublet for any bromine-containing ion, with the peaks separated by approximately 2 Da and having nearly equal intensity. The observation of this A+2 isotopic pattern is strong evidence for the presence of a single bromine atom in the molecule.
Tandem MS (MS/MS): Structural Elucidation through Fragmentation
Tandem mass spectrometry is employed to confirm the structure of the molecule by inducing fragmentation and analyzing the resulting product ions. The most common and informative fragmentation pathway for this molecule involves the facile loss of the Boc protecting group.
Caption: Key fragmentation pathways in MS/MS.
-
Primary Fragmentation: The most abundant fragment ion is typically observed at m/z 298.1 , corresponding to the loss of the entire Boc group as a neutral loss of 100.05 Da (C₅H₈O₂). This is a highly characteristic fragmentation for Boc-protected amines and serves as a strong diagnostic peak.
-
Secondary Fragmentation: Another common fragmentation pathway for Boc groups is the loss of isobutylene (56.06 Da), resulting in a fragment ion at m/z 342.1 . This ion may then further fragment by losing carbon dioxide (44 Da) to yield the same m/z 298.1 ion.
The presence of these key fragments provides high confidence in the structural assignment of the parent molecule.
Conclusion and Best Practices
The mass spectrometry analysis of this compound is a straightforward process when guided by a sound understanding of the molecule's chemical properties. By employing positive mode ESI, leveraging the characteristic bromine isotopic pattern for confirmation, and using tandem MS to verify the presence of key structural motifs like the Boc protecting group, analysts can achieve a high degree of confidence in their results. For quantitative applications, it is recommended to use a stable isotope-labeled internal standard and to develop a full analytical method validation plan in accordance with regulatory guidelines.
References
- General Principles of Mass Spectrometry: Sparkman, O. D. (2007). Introduction to Mass Spectrometry: Instrumentation, Applications, and Strategies for Data Interpretation. John Wiley & Sons. (A foundational text covering the principles discussed in this guide).
-
Electrospray Ionization: Fenn, J. B., Mann, M., Meng, C. K., Wong, S. F., & Whitehouse, C. M. (1989). Electrospray ionization for mass spectrometry of large biomolecules. Science, 246(4926), 64-71. [Link]
- Fragmentation of Protonated Molecules: Vrkic, A. K., & O'Hair, R. A. J. (2007). Gas phase fragmentation reactions of protonated amino acids. Mass spectrometry reviews, 26(5), 647-666. (While focused on amino acids, this paper provides an excellent overview of the fundamental principles of fragmentation that are applicable to the compound ).
-
Pyrrolo[2,3-d]pyrimidine Derivatives in Drug Discovery: For a review of the importance of this chemical scaffold, see: Rippin, S. R., & Chen, H. (2013). Pyrrolo [2, 3-d] pyrimidines as kinase inhibitors. Future medicinal chemistry, 5(12), 1435-1456. [Link]
An In-depth Technical Guide to tert-butyl 4-(5-bromo-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate: A Key Intermediate in Kinase Inhibitor Discovery
This technical guide provides a comprehensive overview of the chemical and physical properties of tert-butyl 4-(5-bromo-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate, a pivotal building block in the synthesis of targeted therapeutics. This document is intended for researchers, medicinal chemists, and professionals in drug development, offering insights into its synthesis, characterization, reactivity, and applications, with a focus on its role in the development of kinase inhibitors.
Introduction: The Significance of the Pyrrolo[2,3-d]pyrimidine Scaffold
The 7H-pyrrolo[2,3-d]pyrimidine core, an isostere of purine, is a privileged scaffold in medicinal chemistry. Its structural resemblance to adenine allows it to function as an ATP-competitive inhibitor for a wide range of protein kinases.[1][2][3] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making kinase inhibitors a cornerstone of modern oncology. The strategic functionalization of the pyrrolo[2,3-d]pyrimidine core allows for the fine-tuning of potency and selectivity against specific kinase targets.[4][5][6]
tert-butyl 4-(5-bromo-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate serves as a versatile intermediate, incorporating several key features:
-
The pyrrolo[2,3-d]pyrimidine core for kinase hinge binding.
-
A piperazine linker , a common motif in drug design for modulating solubility and providing a vector for further substitution.[7]
-
A tert-butoxycarbonyl (Boc) protecting group , facilitating controlled, stepwise synthesis.
-
A bromine atom at the 5-position , which acts as a synthetic handle for introducing further diversity through cross-coupling reactions.[8]
This guide will delve into the essential chemical properties and methodologies associated with this important synthetic intermediate.
Physicochemical and Spectroscopic Properties
While specific experimental data for this compound is not extensively published, its properties can be reliably predicted based on its constituent functional groups and data from closely related analogs.
Table 1: Physicochemical Properties
| Property | Value (Predicted/Inferred) | Rationale/Reference |
| Molecular Formula | C₁₅H₁₉BrN₆O₂ | Calculated from structure |
| Molecular Weight | 411.26 g/mol | Calculated from structure |
| Appearance | White to off-white solid | Based on related compounds[8] |
| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in methanol and ethanol; poorly soluble in water. | Inferred from the presence of the large hydrophobic Boc and aromatic groups.[8] |
| Melting Point | >200 °C (with decomposition) | Typical for rigid, heterocyclic structures with potential for intermolecular hydrogen bonding. |
| Stability | Stable under standard laboratory conditions; sensitive to strong acids (Boc deprotection) and certain metals (catalysis). Store in a cool, dry, dark place. | The Boc group is acid-labile, and the bromo-aryl moiety is reactive in the presence of coupling catalysts.[8] |
Spectroscopic Characterization (Predicted)
The following represents the expected NMR and mass spectrometry data based on the analysis of similar structures.[9][10][11]
-
δ 11.5-12.5 (s, 1H): N-H proton of the pyrrole ring.
-
δ 8.1-8.3 (s, 1H): C2-H proton of the pyrimidine ring.
-
δ 7.5-7.7 (s, 1H): C6-H proton of the pyrrole ring.
-
δ 3.6-3.8 (m, 4H): Piperazine protons adjacent to the pyrimidine ring.
-
δ 3.4-3.6 (m, 4H): Piperazine protons adjacent to the Boc group.
-
δ 1.4 (s, 9H): tert-butyl protons of the Boc group.
-
δ 158-160: C4 of the pyrimidine ring.
-
δ 154-156: Carbonyl carbon of the Boc group.
-
δ 150-152: C2 of the pyrimidine ring.
-
δ 150-152: C7a of the pyrrolo[2,3-d]pyrimidine core.
-
δ 128-130: C6 of the pyrrole ring.
-
δ 100-102: C4a of the pyrrolo[2,3-d]pyrimidine core.
-
δ 98-100: C5 of the pyrrole ring (bearing the bromine).
-
δ 79-81: Quaternary carbon of the tert-butyl group.
-
δ 40-45 (broad): Piperazine carbons.
-
δ 28.0-28.5: Methyl carbons of the tert-butyl group.
-
m/z (M+H)⁺: 411.08, 413.08 (characteristic isotopic pattern for bromine).
-
m/z (M+Na)⁺: 433.06, 435.06.
-
m/z (M-Boc+H)⁺: 311.03, 313.03.
Synthesis and Reaction Chemistry
The synthesis of tert-butyl 4-(5-bromo-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate typically involves a nucleophilic aromatic substitution (SNAr) reaction.
Synthetic Workflow
Caption: Synthetic pathway for the target compound.
Detailed Synthetic Protocol
Step 1: Synthesis of tert-butyl 4-(5-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate
-
To a solution of 4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in n-butanol is added tert-butyl piperazine-1-carboxylate (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
The reaction mixture is heated to reflux and stirred for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired product.
Causality Behind Experimental Choices:
-
Solvent: n-Butanol is a high-boiling polar solvent suitable for SNAr reactions that require elevated temperatures.
-
Base: DIPEA is a non-nucleophilic base used to scavenge the HCl generated during the reaction, driving it to completion.
-
Purification: Flash chromatography is a standard method for purifying organic compounds of moderate polarity.
Step 2: Synthesis of tert-butyl 4-(5-bromo-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate
-
To a solution of tert-butyl 4-(5-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate (1.0 eq) in dimethylformamide (DMF) is added N-bromosuccinimide (NBS) (1.1 eq) portion-wise at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, with monitoring by TLC or LC-MS.
-
Upon completion, the reaction is quenched by the addition of aqueous sodium thiosulfate solution.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by flash column chromatography or recrystallization to yield the final compound.
Causality Behind Experimental Choices:
-
Solvent: DMF is a polar aprotic solvent that is ideal for electrophilic aromatic substitution reactions like bromination.
-
Reagent: NBS is a convenient and safe source of electrophilic bromine for the bromination of electron-rich aromatic and heteroaromatic rings.
-
Quenching: Sodium thiosulfate is used to neutralize any unreacted bromine.
Key Reactions and Reactivity
The bromine atom at the 5-position is the primary site of reactivity for further synthetic transformations, most commonly through palladium-catalyzed cross-coupling reactions.
Caption: Key cross-coupling reactions of the title compound.
-
Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, allowing for the introduction of aryl, heteroaryl, or alkyl groups.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, enabling the installation of various amino functionalities.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, a common strategy for extending the molecular scaffold.
-
Heck Coupling: Reaction with alkenes to form C-C double bonds.
These reactions provide a powerful toolkit for generating a library of analogs for structure-activity relationship (SAR) studies in drug discovery programs.[8]
Applications in Drug Discovery and Development
The primary application of tert-butyl 4-(5-bromo-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate is as a key intermediate in the synthesis of kinase inhibitors.[4][5][6] The pyrrolo[2,3-d]pyrimidine scaffold has been successfully employed in the development of inhibitors for a variety of kinases, including:
-
Janus Kinases (JAKs)
-
FMS-like Tyrosine Kinase 3 (FLT3) [4]
-
Cyclin-Dependent Kinases (CDKs) [4]
-
Epidermal Growth Factor Receptor (EGFR) [5]
The general strategy involves the use of the 5-bromo substituent as a point of diversification to optimize interactions with the solvent-exposed region of the kinase active site, thereby enhancing potency and selectivity.
General Workflow for Kinase Inhibitor Synthesis
Caption: General workflow for kinase inhibitor synthesis.
Conclusion
tert-butyl 4-(5-bromo-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate is a high-value synthetic intermediate that provides a robust platform for the development of novel kinase inhibitors. Its well-defined reactivity, particularly at the 5-bromo position, allows for extensive chemical exploration and the generation of diverse compound libraries. This guide has outlined its key chemical properties, a reliable synthetic route, and its primary application in drug discovery. As the quest for more selective and potent kinase inhibitors continues, the utility of this and related building blocks will undoubtedly remain a cornerstone of medicinal chemistry efforts.
References
-
Macmillan Group, Princeton University. SUPPLEMENTARY INFORMATION. Nature. Available at: [Link]
-
Supporting Information for "A mild and efficient method for the synthesis of N-Boc protected amines and amino acids". Available at: [Link]
- Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252, 022085.
- Firth, J. D., et al. (2016). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate.
- Baranczak, A., et al. (2010). Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2186-2199.
-
PubChem. tert-Butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate. Available at: [Link]
- Shafan, R. (2023). 【Technical News】Congratulations to our technical team on the successful delivery of the following synthetic technology projects to our foreign customers. Shaanxi Pioneer Biotech Co., Ltd.
- Firth, J. D., et al. (2016). Synthesis and crystallization.
- Baranczak, A., et al. (2010). Supporting Information for Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt). Journal of Medicinal Chemistry.
-
PubChem. tert-Butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate. Available at: [Link]
- Wang, Y., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry, 61(4), 1499–1518.
-
PubChem. tert-Butyl 4-(6-((7-cyclopentyl-6-(dimethylcarbamoyl)-7H-pyrrolo(2,3-d)pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate. Available at: [Link]
- Gangjee, A., et al. (2012). Design, synthesis and biological evaluation of substituted pyrrolo[2,3-d]pyrimidines as multiple receptor tyrosine kinase inhibitors and antiangiogenic agents. Bioorganic & Medicinal Chemistry, 20(1), 437-451.
-
PubChem. tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate. Available at: [Link]
- Al-Suhaimi, K. S., et al. (2024).
-
PubChem. tert-Butyl 4-(6-(6-bromo-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydro-pyrido(2,3-d)pyrimidin-2-ylamino)-pyridin-3-yl)-piperazine-1-carboxylate. Available at: [Link]
-
PubChemLite. Tert-butyl 4-(5-bromo-1,3,4-thiadiazol-2-yl)piperazine-1-carboxylate. Available at: [Link]
- Baranczak, A., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2186–2199.
-
Wikipedia. Hexane-2,5-dione. Available at: [Link]
- Al-Ostoot, F. H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6698.
-
LookChem. Cas 110-13-4,Acetonylacetone. Available at: [Link]
- Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059–2073.
- Zhang, Y., et al. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. International Journal of Molecular Sciences, 24(1), 849.
Sources
- 1. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of substituted pyrrolo[2,3-d]pyrimidines as multiple receptor tyrosine kinase inhibitors and antiangiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 【Technical News】Congratulations to our technical team on the successful delivery of the following synthetic technology projects to our foreign customers [ccplantextract.com]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. rsc.org [rsc.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Activity of 5-Bromo-7H-pyrrolo[2,3-d]pyrimidine Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a deaza-isostere of adenine, represents a privileged structure in medicinal chemistry, primarily due to its propensity to interact with ATP-binding sites in various enzymes. The strategic introduction of a bromine atom at the C5 position of this scaffold can significantly modulate the molecule's electronic properties, lipophilicity, and steric profile, thereby enhancing its biological activity, selectivity, and pharmacokinetic properties. This technical guide provides an in-depth analysis of the biological activities of 5-bromo-7H-pyrrolo[2,3-d]pyrimidine derivatives, with a primary focus on their roles as potent kinase inhibitors and anticancer agents. We will explore the mechanistic basis of their action, delve into structure-activity relationships, present key quantitative data, and provide detailed, field-proven experimental protocols for their evaluation.
Introduction: The 7H-Pyrrolo[2,3-d]pyrimidine Scaffold
A Privileged Scaffold in Medicinal Chemistry
The 7H-pyrrolo[2,3-d]pyrimidine core is a recurring motif in numerous biologically active compounds, including natural products like the antibiotics toyocamycin and tubercidin.[1] Its structural similarity to the purine nucleus of adenine allows it to function as a bioisostere, making it an ideal starting point for the design of antagonists that target purine-binding enzymes. This has led to its extensive exploration in the development of therapeutics for a wide range of diseases.[1]
Structural Mimicry of Adenine and Implications for Kinase Inhibition
The defining feature of the 7H-pyrrolo[2,3-d]pyrimidine scaffold is its structural resemblance to adenine, the core component of adenosine triphosphate (ATP). Protein kinases, a major class of drug targets, utilize ATP to phosphorylate substrate proteins. By mimicking adenine, derivatives of this scaffold can act as competitive inhibitors, occupying the ATP-binding pocket of kinases and blocking their catalytic function. This ATP-competitive inhibition is the primary mechanism behind the potent anti-proliferative and anticancer effects observed with this class of compounds.[2][3]
The Significance of Halogenation, Specifically Bromination at the C5 Position
Halogen atoms are strategically incorporated into drug candidates to enhance potency, selectivity, and pharmacological properties.[4] Bromine, in particular, offers a unique combination of size, electronegativity, and lipophilicity. When substituted at the C5 position of the pyrrolo[2,3-d]pyrimidine core, a bromine atom can:
-
Form Halogen Bonds: Act as a halogen bond donor to interact with backbone carbonyls or other electron-rich pockets in the target protein, thereby increasing binding affinity.
-
Modulate Electronics: The electron-withdrawing nature of bromine can influence the pKa of the pyrimidine ring system, affecting hydrogen bonding interactions.
-
Enhance Selectivity: The specific steric and electronic contributions of bromine can favor binding to one kinase over another, leading to improved selectivity profiles.
-
Improve Pharmacokinetics: Increased lipophilicity can enhance membrane permeability and oral bioavailability.
Studies on related halogenated pyrrolopyrimidines have confirmed that the position and nature of the halogen are critical for biological activity, with halogenation often leading to a significant enhancement of potency.[5][6]
Core Biological Activity: Kinase Inhibition
The most prominent and well-documented biological activity of 5-bromo-7H-pyrrolo[2,3-d]pyrimidine derivatives is the inhibition of protein kinases, which are crucial regulators of cellular processes and are frequently dysregulated in cancer.
Mechanism of Action: ATP-Competitive Binding
As previously mentioned, the core mechanism involves the pyrrolo[2,3-d]pyrimidine nucleus acting as an adenine mimic to bind within the ATP-binding cleft of kinases. The N1 and N6-amino group (or its equivalent) often form critical hydrogen bonds with the "hinge" region of the kinase, a conserved sequence of amino acids that anchors ATP. The substituents, including the 5-bromo group, then explore deeper pockets within the active site to confer potency and selectivity.[2][3]
Targeting Key Oncogenic Kinases
Derivatives of this scaffold have shown potent activity against a range of kinases implicated in cancer progression:
-
Multi-Targeted Kinase Inhibition: Halogenated pyrrolo[2,3-d]pyrimidine derivatives have demonstrated potent inhibition against multiple key tyrosine kinases simultaneously, including EGFR, Her2, VEGFR2, and CDK2.[4][7][8] This polypharmacology can be advantageous in overcoming the complex and redundant signaling networks that drive tumor growth.
-
p21-Activated Kinase 4 (PAK4): Overexpressed in many cancers, PAK4 is a key signaling node. Molecular dynamics simulations have shown that halogenated 7H-pyrrolo[2,3-d]pyrimidine derivatives form strong interactions with the hinge region and other key residues of PAK4.[2][3][9]
-
Focal Adhesion Kinase (FAK): Certain 7H-pyrrolo[2,3-d]pyrimidine derivatives are potent FAK inhibitors, inducing apoptosis and suppressing the migration of cancer cells.[10]
-
Casein Kinase 1 Delta (CK1δ): Specific derivatives have been identified as strong inhibitors of CK1δ, a kinase overexpressed in certain bladder and ovarian cancers, leading to apoptosis.[11]
Data Summary: Kinase Inhibitory Potency
The inhibitory activity of these compounds is typically quantified by the half-maximal inhibitory concentration (IC50). The table below summarizes representative data for halogenated pyrrolo[2,3-d]pyrimidine derivatives.
| Compound Class | Target Kinase(s) | Representative IC50 (nM) | Reference |
| Halogenated Benzylidenebenzohydrazides | EGFR, Her2, VEGFR2, CDK2 | 40 - 204 nM | [7][8] |
| Dimethylphosphine Oxide Derivatives | FAK | 5.4 nM | [10] |
| Tricyclic Pyrrolopyrimidines (Bromo-substituted) | DDR2 (predicted) | (Cytotoxicity: 4.01 µM) | [12] |
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol provides a robust method for determining the IC50 value of a test compound against a specific kinase by measuring ADP production, a direct product of kinase activity.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies kinase activity by measuring the amount of ADP formed during the enzymatic reaction. The reaction is performed in two steps: first, the kinase reaction is stopped and remaining ATP is depleted. Second, the ADP is converted back to ATP, which is used by luciferase to generate light. The luminescent signal is directly proportional to the ADP concentration and thus the kinase activity.
Self-Validation System:
-
Positive Control: A known, potent inhibitor of the target kinase (e.g., Staurosporine) is run in parallel to confirm assay sensitivity and performance.
-
Negative Control (Vehicle): Wells containing the kinase and substrate with only the vehicle (e.g., DMSO) are used to define 100% kinase activity.
-
Background Control: Wells with no kinase are included to measure background signal, which is subtracted from all other readings.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of the 5-bromo-7H-pyrrolo[2,3-d]pyrimidine derivative in 100% DMSO. Perform a serial 3-fold dilution in DMSO to create a 10-point concentration curve.
-
Kinase Reaction Setup: In a white, opaque 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to the appropriate wells.
-
Enzyme Addition: Add 2.5 µL of the target kinase (at a pre-determined optimal concentration in kinase assay buffer: 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA) to each well.
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature. This allows the inhibitor to bind to the kinase before the reaction is initiated.
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture (containing the specific peptide substrate and ATP at its Km concentration).
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes.
-
ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This converts the generated ADP to ATP and provides the substrate for luciferase. Incubate for 30 minutes at room temperature to develop the luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Subtract the background reading, normalize the data to the DMSO control (100% activity), and plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data using a sigmoidal dose-response curve to determine the IC50 value.[13]
Anticancer and Cytotoxic Effects
Flowing from their ability to inhibit key kinases, these derivatives exhibit potent cytotoxic and antiproliferative activity against a variety of cancer cell lines.
Induction of Apoptosis and Cell Cycle Arrest
A primary mechanism of anticancer activity is the induction of programmed cell death (apoptosis). Mechanistic studies have shown that potent halogenated pyrrolo[2,3-d]pyrimidine derivatives can induce apoptosis by modulating key regulatory proteins.[7][8] This is often accompanied by cell cycle arrest, typically at the G2/M phase, which prevents cancer cells from dividing.[5]
-
Bcl-2 Family Modulation: Treatment with these compounds leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.
-
Caspase Activation: The shift in the Bax/Bcl-2 ratio triggers the activation of executioner caspases, such as Caspase-3, which dismantle the cell.
Activity Against Diverse Cancer Cell Lines
The broad-spectrum kinase inhibitory profile often translates to activity against a wide range of cancer types. Significant cytotoxicity has been demonstrated in cell lines derived from:
Data Summary: Cytotoxicity
The table below presents representative IC50 values of bromo-substituted or related halogenated pyrrolopyrimidine derivatives against various cancer cell lines.
| Compound Class | Cell Line | Cancer Type | Representative IC50 (µM) | Reference |
| Tricyclic Pyrrolopyrimidine (Bromo-substituted) | HT-29 | Colon | 4.01 | [12] |
| Halogenated Benzylidenebenzohydrazides | Various | Multiple | 29 - 59 | [4] |
| Dimethylphosphine Oxide Derivatives | A549 | Lung | 3.2 | [10] |
| Pyrido[2,3-d]pyrimidine Derivatives | HCT-116 | Colon | 3.38 | [14] |
Experimental Protocol: MTT Assay for Cell Viability
Principle: The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability. Viable cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product.[15] The amount of formazan produced is directly proportional to the number of living cells.[16]
Self-Validation System:
-
Vehicle Control: Cells treated with the highest concentration of DMSO used for the test compound to ensure the solvent has no cytotoxic effect. This defines 100% viability.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin) to confirm the sensitivity of the cell line to cytotoxic insults.
-
Blank Control: Wells containing culture medium but no cells, to provide a background reading for the spectrophotometer.[15]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 5-bromo-7H-pyrrolo[2,3-d]pyrimidine derivative in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well (final concentration 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for an additional 4 hours under the same conditions. During this time, viable cells will convert the MTT into purple formazan crystals.
-
Crystal Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[16]
-
Data Analysis: Subtract the blank control absorbance from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration and determine the IC50 value.
Conclusion and Future Directions
5-Bromo-7H-pyrrolo[2,3-d]pyrimidine derivatives constitute a highly promising class of compounds with significant therapeutic potential, particularly in oncology. Their core biological activity stems from their ability to act as ATP-competitive kinase inhibitors, leading to potent cytotoxic effects and the induction of apoptosis in cancer cells. The strategic placement of a bromine atom at the C5 position is a key design element that can enhance binding affinity, selectivity, and overall drug-like properties.
The field-proven protocols detailed in this guide provide a robust framework for the preclinical evaluation of these compounds. Future research should focus on:
-
Expanding the Kinase Target Profile: Screening these derivatives against broader kinase panels to identify novel targets and potential applications.
-
Optimizing Selectivity: Fine-tuning the substitution pattern on the scaffold to minimize off-target effects and improve the therapeutic window.
-
In Vivo Efficacy Studies: Advancing the most potent and selective compounds into preclinical animal models to evaluate their antitumor efficacy, pharmacokinetics, and safety profiles.
-
Exploring Combination Therapies: Investigating the synergistic effects of these kinase inhibitors with other established anticancer agents to overcome drug resistance.
The continued exploration of this privileged scaffold holds great promise for the development of next-generation targeted therapies.
References
-
Pathania, S., & Rawal, R. K. (2018). Pyrrolo[2,3-d]pyrimidine as a promising scaffold for medicinal chemistry. European Journal of Medicinal Chemistry, 157, 819-843. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
Martens, S. (2023). In vitro kinase assay. protocols.io. [Link]
-
Klimova, Z., et al. (2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules. [Link]
-
Adriaenssens, E. (2023). In vitro kinase assay. ResearchGate. [Link]
-
Wang, X., & De Camilli, P. (2023). In vitro kinase activity. protocols.io. [Link]
-
Li, Y., et al. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. International Journal of Molecular Sciences. [Link]
-
Gangjee, A., et al. (2015). Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Klimova, Z., et al. (2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules. [Link]
-
Seela, F., & Steker, H. (1985). Pyrrolo[2,3-d]pyrimidines as Inhibitors of cAMP-phosphodiesterase. Structure-activity Relationship. Zeitschrift für Naturforschung C. [Link]
-
Gangjee, A., et al. (2015). Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. PMC. [Link]
-
Al-Obaid, A. M., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Pharmaceuticals. [Link]
-
Al-Obaid, A. M., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. [Link]
-
Al-Obaid, A. M., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PMC. [Link]
-
Hsieh, H.-P., et al. (2019). Synthesis and evaluation of novel 7 H-pyrrolo-[2,3- d]pyrimidine derivatives as potential anticancer agents. Future Medicinal Chemistry. [Link]
-
Zhou, Y., et al. (2019). Design, synthesis and biological evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential FAK inhibitors and anticancer agents. European Journal of Medicinal Chemistry. [Link]
-
Li, Y., et al. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. ResearchGate. [Link]
-
Li, Y., et al. (2023). The Inhibitory Mechanism of 7 H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. Molecules. [Link]
-
Al-Abdullah, E. S., et al. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1][15]benzothiazole Derivatives via Microwave-Assisted Synthesis. Molecules. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers | MDPI [mdpi.com]
- 9. The Inhibitory Mechanism of 7 H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential FAK inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and evaluation of novel 7 H-pyrrolo-[2,3- d]pyrimidine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Pyrrolo[2,3-d]pyrimidine Scaffold: A Cornerstone of Modern Kinase Inhibition
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The "Privileged" Nature of the Pyrrolo[2,3-d]pyrimidine Core
In the landscape of medicinal chemistry, certain molecular frameworks demonstrate an exceptional ability to bind to multiple, yet specific, biological targets. These are termed "privileged scaffolds." The pyrrolo[2,3-d]pyrimidine core is a preeminent example of such a scaffold, particularly in the realm of protein kinase inhibition. Its significance stems from its structural resemblance to adenine, the purine base of adenosine triphosphate (ATP), the universal energy currency and phosphate donor for all kinases.[1][2][3] This inherent mimicry allows pyrrolo[2,3-d]pyrimidine derivatives to effectively compete with ATP for binding to the kinase active site, providing a robust foundation for the design of potent and selective inhibitors.[2]
This guide will provide a comprehensive technical overview of the pyrrolo[2,3-d]pyrimidine scaffold's role in kinase inhibition. We will delve into its mechanism of action, explore the critical structure-activity relationships that govern its potency and selectivity, examine its application in clinically successful drugs, and provide detailed protocols for its characterization.
Mechanism of Action: Mastering the Hinge Interaction
The efficacy of the pyrrolo[2,3-d]pyrimidine scaffold as a kinase inhibitor is fundamentally rooted in its interaction with the "hinge region" of the kinase domain. This flexible segment connects the N- and C-lobes of the kinase and forms the backbone of the ATP-binding pocket. The pyrrolo[2,3-d]pyrimidine core is adept at forming critical hydrogen bonds with the amide backbone of the hinge residues.
Specifically, the N1 atom of the pyrimidine ring typically acts as a hydrogen bond acceptor from a backbone NH group in the hinge, while the NH of the pyrrole ring donates a hydrogen bond to a backbone carbonyl oxygen.[4] This bidentate hydrogen bonding pattern mimics the interaction of the adenine core of ATP, effectively anchoring the inhibitor in the active site. Molecular docking and crystallography studies have repeatedly confirmed this binding mode across various kinases. For instance, in Janus Kinase 2 (JAK2), these interactions are pivotal for the stable binding of inhibitors.[5][6]
Caption: Competitive binding at the kinase hinge region.
Structure-Activity Relationships (SAR): Tuning for Potency and Selectivity
The true power of the pyrrolo[2,3-d]pyrimidine scaffold lies in its synthetic tractability, which allows for systematic modifications to optimize potency and selectivity for a desired kinase target. The key positions for substitution are typically the C2, C4, and N7 positions of the core ring system.
-
C4 Position: Substitutions at this position often extend into the solvent-exposed region of the ATP binding site. This allows for the introduction of larger, more complex side chains that can form additional interactions and fine-tune the inhibitor's properties, including selectivity and pharmacokinetic profile. For example, in a series of JAK2 inhibitors, modifications at this position with different phenylamide moieties significantly impacted both kinase and cellular activity.[5]
-
C2 Position: This position is often used to introduce groups that can further enhance binding affinity or modulate selectivity. In a study of Aurora-A kinase inhibitors, a 2-amino substitution on the pyrrolo[2,3-d]pyrimidine scaffold was key to achieving nanomolar potency.[7]
-
N7 Position: The nitrogen of the pyrrole ring is crucial for the hinge-binding interaction. While direct substitution on this nitrogen is less common for ATP-competitive inhibitors, its chemical environment can influence the overall electronic properties of the scaffold.
The following table summarizes the structure-activity relationship for a series of pyrrolo[2,3-d]pyrimidine-phenylamide hybrids as JAK2 inhibitors, demonstrating the impact of substitutions on inhibitory activity.[5]
| Compound | R1 Substituent | R2 Substituent | JAK2 IC50 (nM) | Cellular Activity (µM) |
| 15c | Cyclopentyl | 2-(pyrrolidin-1-yl)ethyl | 8 | 0.953 |
| 15e | Cyclohexyl | 2-(pyrrolidin-1-yl)ethyl | 9 | 0.716 |
| 16c | Cyclopentyl | 3-morpholinopropyl | 6 | 0.14 |
| 16e | Cyclohexyl | 3-morpholinopropyl | 10 | 0.27 |
| Tofacitinib | - | - | 5 | 0.095 |
Case Studies: From Scaffold to Blockbuster Drugs
The therapeutic potential of the pyrrolo[2,3-d]pyrimidine scaffold is best exemplified by the successful development of several FDA-approved drugs.
Tofacitinib (Xeljanz®)
Tofacitinib is an oral inhibitor of the Janus kinase (JAK) family, with a preference for JAK1 and JAK3.[8] By blocking the activity of these kinases, tofacitinib disrupts the signaling of several key cytokines involved in the inflammatory and immune responses, such as interleukin-2 (IL-2), IL-6, and interferon-gamma.[8] This mechanism of action has made it an effective treatment for autoimmune diseases like rheumatoid arthritis and psoriatic arthritis.[8]
Ruxolitinib (Jakafi®)
Ruxolitinib is another potent JAK inhibitor, with selectivity for JAK1 and JAK2.[9] Its primary application is in the treatment of myeloproliferative neoplasms, such as myelofibrosis and polycythemia vera, where dysregulated JAK2 signaling is a key driver of the disease.[9] By inhibiting JAK1 and JAK2, ruxolitinib reduces the downstream signaling that leads to uncontrolled cell proliferation and inflammation.[9]
Targeting a Broad Spectrum of Kinases
While the most prominent examples of pyrrolo[2,3-d]pyrimidine-based drugs are JAK inhibitors, this versatile scaffold has been successfully employed to target a wide range of other kinases implicated in various diseases.
-
Aurora Kinases: These are serine/threonine kinases that play a crucial role in cell cycle regulation, particularly during mitosis. Inhibitors based on the pyrrolo[2,3-d]pyrimidine scaffold have shown potent, nanomolar activity against Aurora A kinase, making them promising candidates for cancer therapy.[7][10][11]
-
Src Family Kinases: As non-receptor tyrosine kinases, the Src family is involved in a multitude of cellular processes, including cell growth, differentiation, and survival. Pyrrolo[2,3-d]pyrimidine derivatives have been developed as selective inhibitors of Src, with potential applications in treating cancers like glioblastoma.[12]
-
EGFR and VEGFR: The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) are key targets in oncology. The pyrrolo[2,3-d]pyrimidine scaffold has been extensively explored for the development of inhibitors against these receptor tyrosine kinases.[1][13]
Experimental Protocols for Characterization
The evaluation of pyrrolo[2,3-d]pyrimidine-based kinase inhibitors involves a combination of biochemical and cell-based assays to determine their potency, selectivity, and mechanism of action.
Biochemical Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
TR-FRET assays are a common method for quantifying kinase activity and inhibition in a high-throughput format.
Principle: This assay measures the phosphorylation of a substrate by a kinase. The assay uses a lanthanide-labeled antibody that specifically recognizes the phosphorylated substrate. When the substrate is phosphorylated, the antibody binds, bringing the lanthanide donor and a fluorescent acceptor on the substrate into close proximity, resulting in a FRET signal. An inhibitor will prevent substrate phosphorylation, leading to a decrease in the FRET signal.
Caption: Principle of a TR-FRET kinase inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of the kinase, substrate, ATP, and the pyrrolo[2,3-d]pyrimidine inhibitor at desired concentrations in an appropriate kinase buffer.
-
Kinase Reaction: In a microplate, combine the kinase, substrate, and varying concentrations of the inhibitor. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction by adding a solution containing EDTA and the lanthanide-labeled phospho-specific antibody. Incubate to allow for antibody binding.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the ratio of acceptor to donor emission. Plot this ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Assay: Western Blot for Phospho-STAT
This assay assesses the ability of an inhibitor to block the downstream signaling of a specific kinase pathway within a cellular context. For JAK inhibitors, this is often done by measuring the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins.
Principle: Cells are stimulated with a cytokine to activate the JAK-STAT pathway. In the presence of an effective JAK inhibitor, the phosphorylation of STAT proteins will be reduced. This change in phosphorylation status is detected by Western blotting using an antibody that specifically recognizes the phosphorylated form of the STAT protein.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture an appropriate cell line (e.g., TF-1 cells) to a suitable density. Pre-treat the cells with various concentrations of the pyrrolo[2,3-d]pyrimidine inhibitor for a defined period (e.g., 30 minutes).
-
Cytokine Stimulation: Stimulate the cells with a relevant cytokine (e.g., IFN-α) for a short period (e.g., 10 minutes) to induce STAT phosphorylation.[14]
-
Cell Lysis: Wash the cells with cold phosphate-buffered saline (PBS) and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.[15]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF).
-
Immunodetection: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the phosphorylated form of the target STAT protein (e.g., anti-phospho-STAT5). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Signal Detection: Detect the signal using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., total STAT5 or a housekeeping protein like GAPDH) to determine the extent of inhibition at different drug concentrations.[14]
Conclusion
The pyrrolo[2,3-d]pyrimidine scaffold has firmly established itself as a cornerstone of modern kinase inhibitor design. Its ability to effectively mimic the adenine core of ATP provides a powerful starting point for developing potent and selective inhibitors. Through judicious structure-activity relationship studies and a deep understanding of the target kinase's active site, this "privileged" scaffold has been successfully transformed into life-changing therapies for a range of diseases, from autoimmune disorders to cancer. As our understanding of kinase signaling continues to evolve, the versatility and proven track record of the pyrrolo[2,3-d]pyrimidine core ensure its continued prominence in the future of drug discovery.
References
-
Ruxolitinib - Wikipedia. Available from: [Link]
-
The mechanism of action of tofacitinib – an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis - Clinical and Experimental Rheumatology. Available from: [Link]
-
Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - ACS Publications. (2023-05-16). Available from: [Link]
-
The JAK/STAT Pathway - PMC - PubMed Central - NIH. Available from: [Link]
-
The synthesis and SAR of 2-amino-pyrrolo[2,3-d]pyrimidines: a new class of Aurora-A kinase inhibitors - PubMed. Available from: [Link]
-
JAK-STAT signaling pathway - Wikipedia. Available from: [Link]
-
Design, synthesis and evaluation of pyrrolo[2,3-d]pyrimidine-phenylamide hybrids as potent Janus Kinase 2 inhibitors. (2016-04-07). Available from: [Link]
-
(PDF) Molecular Docking and in-silico ADMET Studies of Newly Designed Pyrrolo[2,3-d]pyrimidine Derivatives to Inhibit Janus Kinases (JAK1/JAK2) - ResearchGate. (2023-03-13). Available from: [Link]
-
The synthesis and SAR of 2-amino-pyrrolo[2,3-d]pyrimidines: a new class of Aurora-A kinase inhibitors. | Semantic Scholar. Available from: [Link]
-
Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors - NIH. Available from: [Link]
-
Designing Pyrrolopyrimidine Linked Triazole Derivatives as JAK Inhibitors for Anti- Cancer Activity: Molecular Docking Analysis and ADMET Prediction - ResearchGate. Available from: [Link]
-
Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors - PubMed. Available from: [Link]
-
Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - PubMed. Available from: [Link]
-
Human JAK/STAT Pathway Phosphorylation Array (12 targets) (SARB0054) - Assay Genie. Available from: [Link]
-
Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed. Available from: [Link]
-
Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry. Available from: [Link]
-
Discovery of Potent and Selective Pyrrolo[2,3-d]Pyrimidine-Based Aurora A Inhibitors with Demonstrated Efficacy against Patient-Derived Gastric Cancer Organoids - ACS Publications. Available from: [Link]
-
Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed. Available from: [Link]
-
Discovery of Potent and Selective Pyrrolo[2,3- d]Pyrimidine-Based Aurora A Inhibitors with Demonstrated Efficacy against Patient-Derived Gastric Cancer Organoids - PubMed. (2025-09-25). Available from: [Link]
-
Identification of New pyrrolo[2,3-d]pyrimidines as Src Tyrosine Kinase Inhibitors in Vitro Active Against Glioblastoma - PubMed. (2017-02-15). Available from: [Link]
-
Development and evaluation of two whole-blood flow cytometry protocols for monitoring patients treated with JAK inhibitors - Oxford Academic. (2025-03-12). Available from: [Link]
-
Modulation of activation-loop phosphorylation by JAK inhibitors is binding mode dependent. Available from: [Link]
Sources
- 1. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. zcgroup.cpu.edu.cn [zcgroup.cpu.edu.cn]
- 6. researchgate.net [researchgate.net]
- 7. The synthesis and SAR of 2-amino-pyrrolo[2,3-d]pyrimidines: a new class of Aurora-A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Discovery of Potent and Selective Pyrrolo[2,3- d]Pyrimidine-Based Aurora A Inhibitors with Demonstrated Efficacy against Patient-Derived Gastric Cancer Organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of new pyrrolo[2,3-d]pyrimidines as Src tyrosine kinase inhibitors in vitro active against Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [rjpbr.com]
- 14. Modulation of activation-loop phosphorylation by JAK inhibitors is binding mode dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Western blot for phosphorylated proteins | Abcam [abcam.com]
The Strategic Intermediate: A Technical Guide to 4-(4-Boc-1-piperazinyl)-5-bromo-7H-pyrrolo[2,3-d]pyrimidine in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrrolo[2,3-d]pyrimidine Core and the Rise of a Key Intermediate
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core structure of numerous clinically relevant kinase inhibitors.[1] Its resemblance to the purine nucleobase allows it to function as a versatile hinge-binding motif, crucial for potent and selective inhibition of various protein kinases implicated in cancer and other diseases. Within the expansive chemical space of pyrrolo[2,3-d]pyrimidine derivatives, tert-butyl 4-(5-bromo-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate , also known as 4-(4-Boc-1-piperazinyl)-5-bromo-7H-pyrrolo[2,3-d]pyrimidine, has emerged as a pivotal intermediate for the synthesis of next-generation kinase inhibitors.
This technical guide provides an in-depth analysis of this intermediate, detailing its synthesis, chemical properties, and strategic applications in the development of targeted therapeutics, particularly inhibitors of Colony-Stimulating Factor 1 Receptor (CSF1R) and Protein Kinase B (Akt).
Chemical Profile and Properties
A clear understanding of the physicochemical properties of this intermediate is fundamental to its effective application in multi-step synthetic campaigns.
| Property | Value | Reference |
| CAS Number | 1072027-36-1 | [2] |
| Molecular Formula | C₁₅H₂₀BrN₅O₂ | [1] |
| Molecular Weight | 398.26 g/mol | [2] |
| IUPAC Name | tert-butyl 4-(5-bromo-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate | [3] |
| Appearance | Off-white to pale yellow solid | |
| Solubility | Soluble in common organic solvents such as dichloromethane, methanol, and DMSO. |
The structure features a pyrrolo[2,3-d]pyrimidine core, a bromine atom at the C5 position, and a Boc-protected piperazine moiety at the C4 position. The bromine atom serves as a versatile synthetic handle for introducing a wide range of substituents via cross-coupling reactions. The Boc-protecting group on the piperazine allows for controlled subsequent modifications at the N4-position of the piperazine ring.
Synthesis of the Intermediate: A Step-by-Step Protocol
The preparation of this compound typically starts from the commercially available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. The synthesis involves a two-step process: bromination followed by nucleophilic aromatic substitution.
Step 1: Bromination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
The first step is the electrophilic bromination of the pyrrole ring at the C5 position.
-
Reaction: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is treated with a brominating agent, such as N-bromosuccinimide (NBS), in a suitable solvent like N,N-dimethylformamide (DMF).
-
Rationale: The pyrrole ring of the pyrrolo[2,3-d]pyrimidine core is electron-rich and susceptible to electrophilic substitution. The C5 position is typically the most reactive site for such reactions. NBS is a convenient and effective source of electrophilic bromine.
Step 2: Nucleophilic Aromatic Substitution with Boc-piperazine
The subsequent step involves the displacement of the chlorine atom at the C4 position with Boc-piperazine.
-
Reaction: The resulting 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine is reacted with tert-butyl piperazine-1-carboxylate in the presence of a base, such as diisopropylethylamine (DIPEA) or potassium carbonate, in a high-boiling point solvent like n-butanol or dimethyl sulfoxide (DMSO).
-
Rationale: The C4 position of the pyrimidine ring is activated towards nucleophilic aromatic substitution. The piperazine nitrogen acts as the nucleophile, displacing the chloride. The Boc-protecting group ensures that the piperazine does not undergo further reactions.
Caption: Synthetic route to the title intermediate.
Strategic Applications in Kinase Inhibitor Synthesis
The strategic placement of the bromo and Boc-piperazinyl groups makes this intermediate a powerful building block for creating diverse libraries of kinase inhibitors. The bromine atom at the C5 position is a key functional group for introducing various aryl and heteroaryl moieties through palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds.[4] In this context, it allows for the introduction of a wide array of aromatic and heteroaromatic substituents at the C5 position of the pyrrolo[2,3-d]pyrimidine core.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a solution of this compound in a suitable solvent system (e.g., 1,4-dioxane and water) are added the desired aryl or heteroaryl boronic acid (or boronate ester), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), and a base (e.g., K₂CO₃ or Cs₂CO₃).
-
Degassing: The reaction mixture is thoroughly degassed by bubbling with an inert gas (e.g., argon or nitrogen) to remove oxygen, which can deactivate the palladium catalyst.
-
Heating: The reaction is heated to a temperature typically ranging from 80 to 120 °C until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up and Purification: Upon completion, the reaction is cooled, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography.
Caption: Suzuki-Miyaura coupling of the intermediate.
This reaction is pivotal in the synthesis of CSF1R inhibitors, where specific aryl groups at the C5 position are crucial for potency and selectivity.[5][6]
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, enabling the introduction of various amine functionalities at the C5 position.[7]
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In an inert atmosphere, a mixture of this compound, the desired amine, a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a phosphine ligand (e.g., Xantphos or BINAP), and a base (e.g., Cs₂CO₃ or NaOtBu) is prepared in an anhydrous solvent (e.g., toluene or 1,4-dioxane).
-
Heating: The reaction mixture is heated, typically between 80 and 110 °C, and monitored for completion.
-
Work-up and Purification: After cooling, the reaction is quenched, and the product is extracted. Purification is generally achieved through column chromatography.
Caption: Buchwald-Hartwig amination of the intermediate.
This methodology is instrumental in creating derivatives with amino-linkers at the C5 position, a common structural feature in many kinase inhibitors.
Case Studies: Application in Drug Discovery Programs
The utility of this compound is best illustrated through its application in the synthesis of potent and selective kinase inhibitors.
CSF1R Inhibitors
In the development of novel CSF1R inhibitors, this intermediate serves as a key building block.[5][6] The synthesis of potent analogs often involves a Suzuki-Miyaura coupling to install a substituted pyridine ring at the C5 position. Subsequent deprotection of the Boc group and further functionalization of the piperazine moiety allows for the fine-tuning of the molecule's properties to achieve desired potency, selectivity, and pharmacokinetic profiles.
Akt Inhibitors
Similarly, in the synthesis of Akt inhibitors, this intermediate is a valuable starting point.[8] The pyrrolo[2,3-d]pyrimidine core is a known hinge-binder for Akt. The C5 position can be elaborated using palladium-catalyzed cross-coupling reactions to introduce substituents that occupy the hydrophobic pocket of the kinase, thereby enhancing potency and selectivity. The piperazine moiety can be deprotected and acylated or alkylated to introduce further points of interaction with the protein.
Conclusion: A Versatile Tool for Modern Drug Discovery
This compound stands out as a highly valuable and versatile intermediate in the medicinal chemist's toolbox. Its well-defined structure, featuring strategically placed and readily modifiable functional groups, allows for the efficient and modular synthesis of a wide range of kinase inhibitors. The robust and predictable reactivity of the bromine atom in palladium-catalyzed cross-coupling reactions, coupled with the straightforward manipulation of the Boc-protected piperazine, provides a powerful platform for generating compound libraries for lead optimization. As the quest for more selective and potent kinase inhibitors continues, the strategic importance of this intermediate in accelerating drug discovery efforts is undeniable.
References
-
Aarhus, T. I., et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry, 66(10), 6959–6980. Available at: [Link]
-
Liu, Y., et al. (2016). Discovery of 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Akt Inhibitors. Archiv der Pharmazie, 349(5), 356-362. Available at: [Link]
-
Aarhus, T. I., et al. (2024). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Pharmaceuticals, 18(6), 814. Available at: [Link]
-
PubMed. (2024). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Available at: [Link]
-
Norwegian Research Information Repository. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Available at: [Link]
-
Zhang, J., et al. (2018). Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant. Bioorganic & Medicinal Chemistry Letters, 28(17), 2941-2945. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. Retrieved January 19, 2026, from [Link]
-
Connect Journals. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Available at: [Link]
-
ResearchGate. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. Available at: [Link]
-
ResearchGate. (2011). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Available at: [Link]
-
RSC Publishing. (2019). Robust Buchwald–Hartwig amination enabled by ball-milling. Available at: [Link]
-
PubMed. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Available at: [Link]
-
PubMed. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Available at: [Link]
-
PubMed. (2010). Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt). Available at: [Link]
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Available at: [Link]
-
Technical News. (n.d.). Congratulations to our technical team on the successful delivery of the following synthetic technology projects to our foreign customers. Retrieved January 19, 2026, from [Link]
-
YouTube. (2021). Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. Available at: [Link]
-
Addie, M., et al. (2010). Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2239-2249. Available at: [Link]
-
Buchwald, S. L., & Mauger, C. M. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters, 8(1), 91-94. Available at: [Link]
-
RSC Publishing. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. Available at: [Link]
-
Li, X., et al. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6689), 1335-1341. Available at: [Link]
-
MDPI. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. mdpi.com [mdpi.com]
- 5. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach | MDPI [mdpi.com]
- 6. Design and Synthesis of Pyridine-Based Pyrrolo[2,3- d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. Discovery of 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Akt Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Suzuki Coupling of 4-(4-Boc-1-piperazinyl)-5-bromo-7H-pyrrolo[2,3-d]pyrimidine
Introduction
The 7H-pyrrolo[2,3-d]pyrimidine scaffold, an isostere of purine, is a privileged core structure in medicinal chemistry, forming the basis of numerous biologically active compounds, including kinase inhibitors used in oncology.[1] The functionalization of this heterocyclic system is crucial for the development of new therapeutic agents. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile method for forming carbon-carbon bonds, enabling the introduction of a wide array of aryl and heteroaryl substituents.[2][3]
This document provides a detailed protocol for the Suzuki coupling of 4-(4-Boc-1-piperazinyl)-5-bromo-7H-pyrrolo[2,3-d]pyrimidine, a key intermediate in the synthesis of various targeted therapies. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental guide, and provide insights into optimizing reaction conditions and troubleshooting potential issues. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of complex heterocyclic molecules.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate.[4][5] The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6][7]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl or heteroaryl halide (in this case, 5-bromo-7H-pyrrolo[2,3-d]pyrimidine derivative), forming a Pd(II) complex. This is often the rate-determining step.[5]
-
Transmetalation: The organic group from the organoboron species is transferred to the palladium center. This step requires activation of the boronic acid with a base to form a more nucleophilic boronate species.[6][8]
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][6]
Experimental Protocol
This protocol details a general procedure for the Suzuki coupling of this compound with a generic arylboronic acid.
Materials and Reagents
-
This compound
-
Arylboronic acid (or boronic ester)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, DME, THF, toluene/water mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and workup reagents
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), and the base (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent oxidation of the palladium catalyst.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent. Subsequently, add the palladium catalyst (typically 2-10 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired coupled product.
Self-Validating System and In-Process Controls
To ensure the reliability of the protocol, it is essential to incorporate in-process controls:
-
Reaction Monitoring: Regularly sample the reaction mixture to monitor the consumption of the starting material and the formation of the product using TLC or LC-MS. This allows for the determination of the optimal reaction time and can indicate potential side reactions.
-
Confirmation of Product Identity: After purification, confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Optimization of Reaction Parameters
The success of the Suzuki coupling is highly dependent on the choice of catalyst, base, and solvent. The following table provides a summary of commonly used conditions and their rationale.
| Parameter | Options | Rationale and Considerations |
| Palladium Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄, Pd₂(dba)₃ with a phosphine ligand (e.g., SPhos, XPhos) | The choice of catalyst and ligand is critical. For heteroaryl bromides, catalysts with electron-rich and bulky phosphine ligands are often effective.[9][10] Pd(dppf)Cl₂ is a robust and commonly used catalyst for a wide range of Suzuki couplings.[9][11] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, NaHCO₃ | The base is required to activate the boronic acid for transmetalation.[8] The strength of the base can influence the reaction rate and the tolerance of base-sensitive functional groups. K₃PO₄ is often a good choice for challenging couplings.[12][13] |
| Solvent | 1,4-Dioxane, DME, Toluene/Water, THF, 2-MeTHF | The solvent system needs to solubilize the reactants and facilitate the reaction. A mixture of an organic solvent and water is often used to dissolve the inorganic base.[10] Anhydrous conditions can be beneficial in cases where protodeboronation is a concern.[10][14] |
| Temperature | 80-110 °C | The reaction is typically heated to drive it to completion. The optimal temperature will depend on the reactivity of the substrates and the chosen solvent. |
Visualization of the Suzuki Coupling Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst, insufficient temperature, poor choice of base or solvent. | Ensure the use of a fresh, active catalyst and properly degassed solvents. Screen different bases and solvents. Increase the reaction temperature. |
| Protodeboronation of Boronic Acid | Presence of water, harsh basic conditions. | Use anhydrous conditions and a milder base (e.g., NaHCO₃ or KF). Consider using a more stable boronic ester (e.g., pinacol ester).[10][15] |
| Homocoupling of Boronic Acid | Presence of oxygen. | Thoroughly degas the reaction mixture and maintain a positive pressure of inert gas. |
| Difficult Purification | Similar polarity of product and starting materials or byproducts. | Optimize the reaction to achieve full conversion. Explore different solvent systems for column chromatography or consider alternative purification methods like recrystallization or preparative HPLC. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the functionalization of the this compound core. By carefully selecting the reaction parameters—catalyst, base, and solvent—researchers can efficiently synthesize a diverse range of derivatives for biological evaluation. The protocol and insights provided in this application note serve as a comprehensive guide for scientists in the field of drug discovery and development, enabling the robust and reliable synthesis of novel pyrrolo[2,3-d]pyrimidine-based compounds.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
-
NIH. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. [Link]
-
MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
-
ResearchGate. Synthesis of the coupling reagent 5-Bromo-7-methyl-7H-pyrrolo... [Link]
-
ResearchGate. Table 1 . Screening of palladium catalysts for the Suzuki coupling of... [Link]
-
Myers, A. The Suzuki Reaction. [Link]
-
Reddit. How to approach choosing reaction conditions for Suzuki?. [Link]
-
Technical University of Munich. Active catalysts for the Suzuki coupling: Palladium complexes of tetrahydropyrimid-2-ylidenes. [Link]
-
ResearchGate. (PDF) ChemInform Abstract: Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. [Link]
-
MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]
-
Organic Syntheses. (60.0 g, 283 mmol, 4.50 equiv), and then attached to a gas inlet adapter (90°). The flask and its contents are flame-dried. [Link]
-
MDPI. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. [Link]
-
SpringerLink. Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3. [Link]
-
PubMed Central. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. [Link]
-
ACS Publications. Synthetic Studies toward Bazzanin K: Regioselective and Chemoselective Three-Component Suzuki Coupling. [Link]
-
NIH. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
-
MDPI. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Link]
-
PubMed Central. Organoborane coupling reactions (Suzuki coupling). [Link]
-
Semantic Scholar. SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES 1. INTRODUCTION Mannich bases exhibit divers. [Link]
Sources
- 1. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. byjus.com [byjus.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Palladium-catalyzed cross-coupling of 5-bromo-7H-pyrrolo[2,3-d]pyrimidine derivatives
An Application Guide to Palladium-Catalyzed Cross-Coupling of 5-Bromo-7H-pyrrolo[2,3-d]pyrimidine Derivatives
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of the 7-Deazapurine Scaffold
The 7H-pyrrolo[2,3-d]pyrimidine, often referred to as 7-deazapurine, is a privileged heterocyclic scaffold in modern medicinal chemistry. Its structure is found at the core of numerous biologically active molecules, most notably a class of highly successful therapeutic agents known as Janus kinase (JAK) inhibitors, which are pivotal in treating inflammatory diseases like rheumatoid arthritis.[1][2] The biological significance of this scaffold drives a continuous need for robust and versatile synthetic methods to create diverse libraries of analogues for drug discovery and development.[3][4][5]
Functionalization at the C-5 position of the 7-deazapurine ring is a key strategy for modulating pharmacological activity. The 5-bromo derivative serves as a versatile and indispensable synthetic handle for introducing a wide array of molecular fragments through palladium-catalyzed cross-coupling reactions.[6][7] These reactions, which earned Heck, Negishi, and Suzuki the 2010 Nobel Prize in Chemistry, have revolutionized the way chemists form carbon-carbon and carbon-heteroatom bonds due to their high efficiency, functional group tolerance, and predictable outcomes.[8]
This guide provides an in-depth exploration of the primary palladium-catalyzed cross-coupling reactions applied to 5-bromo-7H-pyrrolo[2,3-d]pyrimidine derivatives. We will delve into the mechanistic underpinnings, provide field-tested protocols, and offer expert insights into reaction optimization and troubleshooting for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
The Engine of Innovation: The Palladium Catalytic Cycle
At the heart of these transformations is a common catalytic cycle involving Pd(0) and Pd(II) oxidation states.[9][10] Understanding this fundamental mechanism is crucial for rational troubleshooting and optimization of any specific cross-coupling reaction. The cycle universally proceeds through three key elementary steps:
-
Oxidative Addition: The active, coordinatively unsaturated Pd(0) catalyst reacts with the aryl bromide (in our case, the 5-bromo-7-deazapurine), inserting itself into the carbon-bromine bond. This oxidizes the metal center from Pd(0) to Pd(II).[8][11][12]
-
Transmetalation: The organic group from a second reagent (e.g., an organoboron compound in Suzuki coupling or an amine in Buchwald-Hartwig amination) is transferred to the Pd(II) center, displacing the bromide.[8][10][11] For Suzuki couplings, this step is often facilitated by a base, which activates the organoboron species.[13]
-
Reductive Elimination: The two organic fragments coupled to the Pd(II) center are expelled as the final product, forming the new C-C or C-N bond. This step reduces the palladium back to its catalytically active Pd(0) state, allowing the cycle to begin anew.[8][9][12]
The efficiency of this cycle is profoundly influenced by the choice of ligands, which stabilize the palladium intermediates and modulate their reactivity.[9][14]
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Application 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for forming C(sp²)–C(sp²) bonds, pairing the 5-bromo-7-deazapurine with an aryl, heteroaryl, or vinyl boronic acid or ester.[10][12] Its popularity stems from the operational simplicity, mild reaction conditions, and the commercial availability of a vast array of boronic acid building blocks.[15]
Key Parameters & Optimization Insights
Optimizing a Suzuki coupling for a heteroaromatic substrate requires careful consideration of several interconnected variables.[15][16]
| Parameter | Typical Reagents & Conditions | Rationale & Expert Insights |
| Pd Precatalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄, Pd₂(dba)₃, Buchwald Precatalysts (e.g., SPhos G4)[16][17] | Pd(dppf)Cl₂ is a robust and reliable choice for many heteroaryl couplings.[17] Buchwald precatalysts often offer higher activity at lower catalyst loadings (<1 mol%) and are particularly effective for challenging substrates.[8][18] |
| Ligand | dppf (in Pd(dppf)Cl₂), PPh₃, SPhos, XPhos | Electron-rich, bulky phosphine ligands like SPhos can accelerate the rate-limiting oxidative addition and reductive elimination steps, leading to higher yields and faster reactions.[19] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃[17][20] | An aqueous solution of a mild inorganic base is typical. K₃PO₄ is often effective for heteroaryl substrates. The base activates the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.[13] |
| Solvent | 1,4-Dioxane/H₂O, DME, Toluene/H₂O[16][17][20] | A mixture of an organic solvent and water is standard. The water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate. Degassing the solvent is critical to prevent oxidation of the Pd(0) catalyst. |
| Temperature | 80–110 °C | Heating is generally required to drive the reaction to completion. The optimal temperature depends on the reactivity of the specific coupling partners and the stability of the catalyst. |
Detailed Protocol: Suzuki Coupling with Phenylboronic Acid
This protocol details a representative procedure for coupling 5-bromo-7-(triisopropylsilyl)-7H-pyrrolo[2,3-d]pyrimidine with phenylboronic acid. The TIPS protecting group on N-7 enhances solubility in organic solvents and prevents potential side reactions.
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
5-bromo-7-(triisopropylsilyl)-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv)
-
Phenylboronic acid (1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 5-bromo-7-TIPS-7H-pyrrolo[2,3-d]pyrimidine, phenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with argon gas. Repeat this cycle three times to ensure all oxygen is removed.
-
Scientist's Note: The active Pd(0) catalyst is sensitive to oxygen. Failure to establish and maintain an inert atmosphere is a common cause of reaction failure.
-
-
Solvent Addition: Using degassed solvents, add 1,4-dioxane and water via syringe in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction).
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing by TLC or LC-MS. The reaction is typically complete within 2-12 hours. Look for the disappearance of the starting material.
-
Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[21]
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired 5-phenyl-7-TIPS-7H-pyrrolo[2,3-d]pyrimidine.
Application 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is the premier method for constructing aryl C-N bonds.[22] It enables the coupling of 5-bromo-7-deazapurines with a vast range of primary and secondary amines, amides, and other nitrogen nucleophiles. This reaction is indispensable in drug discovery for installing nitrogen-containing functional groups that are critical for target binding and modulating physicochemical properties.[23][24]
Key Parameters & Optimization Insights
This reaction is highly dependent on the ligand-catalyst system, as steric bulk and electron-donating properties are needed to facilitate the challenging C-N reductive elimination step.[22][25]
| Parameter | Typical Reagents & Conditions | Rationale & Expert Insights |
| Pd Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | These are common Pd(0) and Pd(II) sources that form the active catalyst in situ upon addition of a suitable ligand. |
| Ligand | XPhos, SPhos, RuPhos, BINAP, DavePhos[25] | Bulky, electron-rich biaryl phosphine ligands developed by the Buchwald group are the gold standard.[25] They promote the formation of a monoligated palladium complex, which is highly active and facilitates the difficult reductive elimination of the C-N bond.[9] |
| Base | NaOtBu, KOtBu, Cs₂CO₃, LHMDS[24][26] | A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amido intermediate.[22] Sodium tert-butoxide is the most common choice, but its high basicity can be incompatible with sensitive functional groups.[26] In such cases, a weaker base like Cs₂CO₃ may be used, often requiring a more active catalyst system. |
| Solvent | Toluene, 1,4-Dioxane, THF (anhydrous) | Anhydrous, non-protic solvents are essential. The reaction is highly sensitive to water, which can hydrolyze the strong base and deactivate the catalyst. |
| Temperature | 80–110 °C | Similar to Suzuki coupling, heating is generally required. Some highly active, modern catalyst systems can operate at lower temperatures. |
Detailed Protocol: Buchwald-Hartwig Amination with Morpholine
This protocol describes a general procedure for the amination of 5-bromo-7-TIPS-7H-pyrrolo[2,3-d]pyrimidine with a secondary amine, morpholine.
Materials:
-
5-bromo-7-(triisopropylsilyl)-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.08 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene (anhydrous, degassed)
Procedure:
-
Catalyst Preparation (Glovebox): In an inert atmosphere glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube equipped with a stir bar.
-
Scientist's Note: NaOtBu is highly hygroscopic. Handling it in a glovebox or under a strong stream of argon is critical for reproducibility.
-
-
Substrate Addition: In the same tube, add the 5-bromo-7-TIPS-7H-pyrrolo[2,3-d]pyrimidine.
-
Inert Atmosphere: Seal the tube, remove it from the glovebox, and connect it to a Schlenk line under a positive pressure of argon.
-
Solvent and Amine Addition: Add anhydrous, degassed toluene, followed by the addition of morpholine via syringe.
-
Reaction: Heat the mixture in a preheated oil bath at 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by LC-MS until the starting bromide is consumed (typically 4-24 hours).
-
Work-up: Cool the reaction to room temperature. Quench carefully by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).[21]
-
Extraction: Dilute with ethyl acetate and water, and separate the layers. Extract the aqueous phase with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 5-(morpholin-4-yl)-7-TIPS-7H-pyrrolo[2,3-d]pyrimidine.
Application 3: Sonogashira Coupling for C-C Alkyne Formation
The Sonogashira coupling is a powerful method for installing alkyne functionalities by coupling the 5-bromo-7-deazapurine with a terminal alkyne.[7] This reaction is unique among the common cross-couplings as it typically employs a dual-catalyst system of palladium and a copper(I) salt.[27]
Key Parameters & Optimization Insights
| Parameter | Typical Reagents & Conditions | Rationale & Expert Insights |
| Pd Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | These catalysts are effective for Sonogashira couplings. Pd(PPh₃)₄ is a direct source of Pd(0), while PdCl₂(PPh₃)₂ is reduced in situ. |
| Cu(I) Co-catalyst | Copper(I) iodide (CuI) (5-10 mol%) | The copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the Pd(II) complex. This is a key mechanistic difference from the Suzuki reaction.[7] |
| Base | Triethylamine (Et₃N), Diisopropylamine (i-Pr₂NH) | A liquid amine base is typically used, which also serves as the solvent or co-solvent. It neutralizes the HBr formed during the reaction. |
| Solvent | DMF, THF, or neat amine base | Degassed solvents are required. Running the reaction in the amine base as the solvent is common. |
| Temperature | Room Temperature to 80 °C | Sonogashira couplings can often be run at milder temperatures than Suzuki or Buchwald-Hartwig reactions, sometimes even at room temperature for reactive substrates.[7] |
Detailed Protocol: Sonogashira Coupling with Phenylacetylene
Materials:
-
5-bromo-7-TIPS-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)
-
Copper(I) Iodide (CuI) (0.10 equiv)
-
Triethylamine (Et₃N) (degassed)
Procedure:
-
Vessel Preparation: To a Schlenk flask, add 5-bromo-7-TIPS-7H-pyrrolo[2,3-d]pyrimidine, Pd(PPh₃)₄, and CuI.
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Reagent Addition: Add degassed triethylamine as the solvent, followed by the addition of phenylacetylene via syringe.[27]
-
Reaction: Stir the reaction mixture at 60 °C.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is often complete within 1-6 hours.
-
Work-up: Upon completion, cool the mixture and remove the triethylamine under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water and then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude material by flash column chromatography to obtain the 5-(phenylethynyl)-7-TIPS-7H-pyrrolo[2,3-d]pyrimidine.
Conclusion and Future Outlook
The palladium-catalyzed cross-coupling of 5-bromo-7H-pyrrolo[2,3-d]pyrimidine derivatives is a cornerstone of modern synthetic and medicinal chemistry. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions provide reliable and versatile pathways to C-C and C-N bonded analogues, enabling the systematic exploration of structure-activity relationships critical for drug development. Mastery of these protocols, grounded in a firm understanding of the underlying catalytic cycle and the key parameters that govern them, empowers researchers to accelerate the discovery of next-generation therapeutics built upon this vital heterocyclic scaffold.
References
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH.
- Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes. Fiveable.
- Palladium-Catalyzed Amination of Aryl Bromides: Use of Phosphinoether Ligands for the Efficient Coupling of Acyclic Secondary Amines.
- 17.2: Palladium catalyzed couplings. Chemistry LibreTexts.
- P(i-BuNCH2CH2)3N: An Effective Ligand in the Palladium-Catalyzed Amination of Aryl Bromides and Iodides.
- Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin deriv
- 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
- Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. ChemistryViews.
- Structural optimizations on the 7H-pyrrolo[2,3-d]pyrimidine scaffold to develop highly selective, safe and potent JAK3 inhibitors for the treatment of Rheum
- Palladium-Catalyzed Amination of Aryl Bromides Utilizing Arene−Chromium Complexes as Ligands.
- Biaryl Phosphine Ligands in Palladium-Catalyzed Amin
- Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Organic Chemistry Portal.
- Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Schroeder Group - University of Illinois.
- Design, synthesis and evaluation of pyrrolo[2,3-d]pyrimidine-phenylamide hybrids as potent Janus kinase 2 inhibitors. PubMed.
- Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2,5-Dichloropyridine. Benchchem.
- FUNCTIONALIZATION OF PYRROLO[2,3-d]PYRIMIDINE BY PALLADIUM-CATALYZED CROSS-COUPLING REACTIONS. Chemistry of Heterocyclic Compounds.
- Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Bor
- Synthesis of the coupling reagent 5-Bromo-7-methyl-7H-pyrrolo...
- Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor.
- Optimization of the reaction conditions. | Download Table.
- Cross Coupling Reactions: A Practical Guide Edited by N. Miyaura. Topics in Current Chemistry, Vol. 219. Springer-Verlag: Heidelberg. 2002. 248 pp. $169 (£104.50, 149 Euros). ISBN 3-540-42175-0.
- Cross-Coupling Reactions: A Practical Guide.
- Design, synthesis and evaluation of pyrrolo[2,3-d]pyrimidine-phenylamide hybrids as potent Janus Kinase 2 inhibitors. Unknown Source.
- (PDF) ChemInform Abstract: Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions.
- Buchwald–Hartwig amin
- Palladium‐Catalyzed C N and C O Coupling–A Practical Guide from an Industrial Vantage Point† | Request PDF.
- Optimization of reaction conditions for Suzuki coupling 1.
- Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central.
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
- Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. RSC Publishing.
- Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)
- Buchwald-Hartwig Amin
- Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. Benchchem.
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Unknown Source.
- Buchwald-Hartwig amination of 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine... Unknown Source.
- Suzuki Coupling: Mechanism & Examples. NROChemistry.
- Pd-Catalyzed Cross-Couplings:On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. White Rose Research Online.
- Robust Buchwald–Hartwig amination enabled by ball-milling. Organic & Biomolecular Chemistry (RSC Publishing).
- Synthesis routes of 5-bromo-7H-pyrrolo[2,3-d]pyrimidine. Benchchem.
- Suzuki Coupling. Organic Chemistry Portal.
- Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Deriv
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Suzuki Coupling Mechanism and Applic
- Bromo‐Substituted Diazenyl‐pyrazolo[1,5‐a]pyrimidin‐2‐amines: Sonogashira Cross‐Coupling Reaction, Photophysical Properties, Bio‐interaction and HSA Light‐Up Sensor.
- (PDF) Investigation of Heck Coupling on. Amanote Research.
- Design of pyrrolo[2,3-d]pyrimidine-endoperoxide hybrids as first-in-class dual degraders of cyclin D1/3 and CDK4/6 with potent antiproliferative effects. Organic & Biomolecular Chemistry (RSC Publishing).
Sources
- 1. Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural optimizations on the 7H-pyrrolo[2,3-d]pyrimidine scaffold to develop highly selective, safe and potent JAK3 inhibitors for the treatment of Rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of pyrrolo[2,3-d]pyrimidine-phenylamide hybrids as potent Janus kinase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FUNCTIONALIZATION OF PYRROLO[2,3-<i>d</i>]PYRIMIDINE BY PALLADIUM-CATALYZED CROSS-COUPLING REACTIONS | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 7. researchgate.net [researchgate.net]
- 8. fiveable.me [fiveable.me]
- 9. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. nobelprize.org [nobelprize.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 16. schroeder.scs.illinois.edu [schroeder.scs.illinois.edu]
- 17. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 19. youtube.com [youtube.com]
- 20. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. uwindsor.ca [uwindsor.ca]
- 25. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Comprehensive Guide to the Boc Deprotection of 4-(4-Boc-1-piperazinyl)-5-bromo-7H-pyrrolo[2,3-d]pyrimidine with Trifluoroacetic Acid
Introduction: The Strategic Importance of Deprotection
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged core structure in medicinal chemistry, forming the basis of numerous kinase inhibitors and other therapeutic agents.[1][2][3] The introduction of a piperazine moiety at the C4 position is a common strategy to modulate solubility, cell permeability, and target engagement.[2] In multi-step syntheses, the piperazine nitrogen is often protected with a tert-butyloxycarbonyl (Boc) group to prevent unwanted side reactions.[4][5]
The removal of the Boc group is a critical step, yielding the secondary amine which is often a key pharmacophoric element or a handle for further functionalization. Trifluoroacetic acid (TFA) is the reagent of choice for this transformation due to its efficacy and the volatility of the resulting byproducts, which simplifies purification.[4][6] This application note provides a detailed, field-proven protocol for the TFA-mediated Boc deprotection of 4-(4-Boc-1-piperazinyl)-5-bromo-7H-pyrrolo[2,3-d]pyrimidine, grounded in mechanistic understanding and practical insights for researchers in drug discovery and development.
The Chemistry: Mechanism of Acid-Catalyzed Boc Deprotection
The cleavage of the Boc group with TFA is a robust and well-understood acid-catalyzed elimination reaction.[7][8] The process proceeds through a series of defined steps, which are crucial to understand for optimizing reaction conditions and troubleshooting potential issues.
-
Protonation: The reaction initiates with the protonation of the carbonyl oxygen of the Boc group by the strong acid, TFA.[5][7] This step activates the protecting group, making the carbamate more susceptible to cleavage.
-
C-O Bond Cleavage: The protonated intermediate undergoes cleavage of the tert-butyl-oxygen bond. This is the rate-determining step and results in the formation of a highly stable tert-butyl cation and a transient carbamic acid intermediate.[7][9]
-
Decarboxylation: The carbamic acid is unstable and rapidly decomposes, releasing the free amine and carbon dioxide gas.[5][7][9] The evolution of CO2 is a visual indicator that the reaction is proceeding.
-
Salt Formation: In the acidic medium, the newly deprotected, nucleophilic piperazine nitrogen is immediately protonated by the excess TFA to form a stable trifluoroacetate salt.[7][9]
Sources
- 1. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Akt Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. genscript.com [genscript.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
Application Notes & Protocols: Strategic Use of Pyrrolo[2,3-d]pyrimidine Intermediates in the Synthesis of Tofacitinib
Introduction: The Central Role of the Pyrrolo[2,3-d]pyrimidine Scaffold in JAK Inhibition
Tofacitinib (marketed as Xeljanz®) is a potent, orally administered Janus kinase (JAK) inhibitor approved for the treatment of several autoimmune and inflammatory conditions, including rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.[1][2] Its therapeutic efficacy is derived from its ability to block the ATP-binding site of JAKs, thereby interrupting the JAK-STAT signaling pathway, a critical cascade in the immune response.[3] The molecular architecture of tofacitinib is built upon a 7H-pyrrolo[2,3-d]pyrimidine core, often referred to as 7-deazapurine, which serves as the hinge-binding motif essential for its inhibitory activity.[1][3]
The synthesis of tofacitinib is a topic of significant interest in medicinal and process chemistry. While various substituted pyrrolo[2,3-d]pyrimidines exist, such as the specified 4-(4-Boc-1-piperazinyl)-5-bromo-7H-pyrrolo[2,3-d]pyrimidine, it is crucial to clarify that the established and industrially scalable synthesis of tofacitinib itself does not proceed from this intermediate. Instead, the pivotal building block is 4-chloro-7H-pyrrolo[2,3-d]pyrimidine .[3][4][5] This 4-chloro derivative provides the necessary electrophilic site for coupling with the key chiral piperidine side chain.
This document provides a detailed guide on the validated synthetic route to tofacitinib, focusing on the strategic application of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. We will elucidate the rationale behind each synthetic step, provide detailed experimental protocols, and present the overall workflow from a process chemistry perspective.
Part 1: Retrosynthetic Analysis and Overall Strategy
The synthesis of tofacitinib can be logically dissected into two primary synthons: the heterocyclic core and the chiral side chain. The core strategy involves a nucleophilic aromatic substitution (SNAr) reaction to forge the critical C-N bond between these two fragments.
-
Synthon A (Heterocyclic Core): 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, activated by N7-protection.
-
Synthon B (Chiral Side Chain): (3R,4R)-N,4-dimethyl-1-(phenylmethyl)-3-piperidinamine. The synthesis and chiral resolution of this fragment are a separate, complex challenge and are considered a starting material for the purpose of this guide.[4][6]
The overall workflow involves protecting the pyrrole nitrogen of Synthon A, coupling it with Synthon B, and then performing final deprotection and acylation steps to yield tofacitinib.
Caption: Retrosynthetic analysis of Tofacitinib.
Part 2: Activation of the Pyrrolo[2,3-d]pyrimidine Core
To ensure regioselectivity and enhance the reactivity of the 4-chloro position, the nitrogen at the 7-position (N7) of the pyrrole ring must be protected. The p-toluenesulfonyl (tosyl) group is an ideal choice as it is strongly electron-withdrawing, which further activates the C4 position towards nucleophilic attack, and it can be readily removed under basic conditions.
Protocol 1: N7-Tosylation of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
This protocol describes the protection of the pyrrole nitrogen, a critical step to prevent side reactions and activate the molecule for the subsequent coupling reaction.
Experimental Workflow:
Caption: Workflow for N7-Tosylation.
Step-by-Step Methodology:
-
Charge a suitable reaction vessel with 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) and dichloromethane (DCM, ~20 vol). Stir until complete dissolution.[3]
-
To the solution, add triethylamine (TEA, ~3.0 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, ~0.1 eq).[3]
-
Prepare a solution of p-toluenesulfonyl chloride (TsCl, ~1.05 eq) in DCM (~15 vol) and add it dropwise to the reaction mixture while maintaining the temperature.
-
Once the addition is complete, allow the mixture to stir at ambient temperature for approximately 30 minutes. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.[3]
-
Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
The product, 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine, can be purified by recrystallization or column chromatography if necessary.
Quantitative Data Summary (Protocol 1)
| Reagent | Molar Eq. | Purpose | Typical Yield |
|---|---|---|---|
| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 1.0 | Starting Material | - |
| p-Toluenesulfonyl Chloride (TsCl) | 1.05 - 1.1 | Protecting Group Source | >95% |
| Triethylamine (TEA) | 3.0 | Base (HCl Scavenger) | - |
| DMAP | 0.1 | Catalyst | - |
| Dichloromethane (DCM) | Solvent | Reaction Medium | - |
Part 3: The Key SNAr Coupling Reaction
This step constitutes the core of the tofacitinib assembly, where the two key synthons are joined. The electron-deficient pyrrolo[2,3-d]pyrimidine ring readily undergoes nucleophilic aromatic substitution at the C4 position with the secondary amine of the chiral piperidine fragment.
Protocol 2: Coupling of Piperidine and Pyrrolopyrimidine Fragments
This protocol details the formation of the central C-N bond of the tofacitinib scaffold.
Step-by-Step Methodology:
-
Combine 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), (3R,4R)-N,4-dimethyl-1-(phenylmethyl)-3-piperidinamine (1.0-1.2 eq), and potassium carbonate (K₂CO₃, ~12 eq) in n-butanol (n-BuOH).[3]
-
Heat the reaction mixture to 90-100 °C and maintain stirring for 12-24 hours.[3] The high temperature is necessary to overcome the activation energy for the SNAr reaction.
-
Monitor the reaction by TLC or HPLC for the disappearance of the starting materials.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure.
-
Perform an aqueous workup by dissolving the residue in a suitable organic solvent (e.g., ethyl acetate) and washing with water and brine.
-
Dry the organic phase and concentrate to yield the crude coupled product, which can be purified by column chromatography.
Quantitative Data Summary (Protocol 2)
| Reagent | Molar Eq. | Purpose | Typical Yield |
|---|---|---|---|
| 4-Chloro-7-tosyl-pyrrolo... | 1.0 | Electrophile | - |
| (3R,4R)-Chiral Piperidine | 1.0 - 1.2 | Nucleophile | 80-90% |
| Potassium Carbonate (K₂CO₃) | ~12 | Base | - |
| n-Butanol (n-BuOH) | Solvent | Reaction Medium | - |
Part 4: Final Deprotection and Acylation Steps
The final stage of the synthesis involves removing the protecting groups and installing the cyanoacetyl moiety. These steps are often performed sequentially in a highly efficient one-pot procedure.[7]
Protocol 3: One-Pot Deprotection and Acylation
This integrated protocol streamlines the final transformations to produce tofacitinib.
Synthetic Transformation Workflow:
Caption: Final deprotection and acylation sequence.
Step-by-Step Methodology:
-
Tosyl Deprotection: Dissolve the coupled product from Protocol 2 in a suitable solvent like methanol or THF. Add an aqueous solution of a strong base (e.g., NaOH, 1-2 M) and stir at room temperature or with gentle heating until the tosyl group is completely cleaved.
-
Benzyl Deprotection (Debenzylation): After neutralization and workup to isolate the N7-deprotected intermediate, dissolve it in an alcohol solvent (e.g., ethanol). Add a palladium on carbon catalyst (Pd/C, 5-10 wt%). Pressurize the vessel with hydrogen gas (H₂) and stir vigorously until the benzyl group is removed. The N-benzyl group is hydrogenolyzed to toluene, leaving a free secondary amine on the piperidine ring.
-
Acylation: Filter the catalyst from the reaction mixture. To the resulting solution containing the debenzylated intermediate, add ethyl cyanoacetate and a non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[4] Stir at a slightly elevated temperature (e.g., 40 °C) for several hours.[4]
-
Workup and Isolation: Upon completion, the reaction mixture is concentrated, and the crude tofacitinib is purified, typically by crystallization, to yield the final active pharmaceutical ingredient (API) with high purity.[7]
Conclusion and Best Practices
The synthesis of tofacitinib is a well-refined process that hinges on the strategic use of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine as a key building block. The sequence of protection, SNAr coupling, and one-pot deprotection/acylation represents an efficient and scalable route to this important therapeutic agent. For researchers in drug development, a thorough understanding of the causality behind each step—from the activation by the tosyl group to the choice of base and solvent—is paramount for successful synthesis, optimization, and scale-up. Careful monitoring of each reaction step by chromatographic methods (TLC, HPLC) is essential to ensure high conversion and minimize impurity formation, leading to a final product that meets stringent pharmaceutical standards.
References
-
Carvalho, L. C. R., Lourenço, A., Ferreira, L. M., & Branco, P. S. (2018). Tofacitinib synthesis – an asymmetric challenge. European Journal of Organic Chemistry. Available at: [Link]
-
Zhi, S., et al. (2016). An Efficient Method for Synthesis of Tofacitinib Citrate. Journal of Heterocyclic Chemistry. Available at: [Link]
-
Journal of Medicinal and Pharmaceutical Chemistry. (2025). Tofacitinib: A multi-faceted review of clinical development, chemistry, analytical method, patent and pharmacological applicatio. Journal of Medicinal and Pharmaceutical Chemistry. Available at: [Link]
-
V, S., Devanna, & Mulakayala, N. (2016). An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica. Available at: [Link]
-
ResearchGate. (2018). An Improved and Efficient Process for the Preparation of Tofacitinib Citrate. ResearchGate. Available at: [Link]
-
Atlantis Press. (2022). Analysis and Comparison of Synthesis Route of Small Molecule Kinase Inhibitors Tofacitinib. Proceedings of the 2022 7th International Conference on Financial Innovation and Economic Development (ICFIED 2022). Available at: [Link]
-
Semantic Scholar. (2016). An Efficient Method for Synthesis of Tofacitinib Citrate. Available at: [Link]
-
ResearchGate. (2025). Tofacitinib: A multi-faceted review of clinical development, chemistry, analytical method, patent and pharmacological applications in rheumatoid arthritis. Available at: [Link]
- Google Patents. (n.d.). Preparation method of tofacitinib.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Tofacitinib: Understanding Key Chemical Building Blocks. Available at: [Link]
-
SciSpace. (2018). Preparation method of tofacitinib. Available at: [Link]
-
Zhang, Z., & Kuang, C. (2013). Synthesis of Tofacitinib. Chinese Journal of Pharmaceuticals. Available at: [Link]
-
Thieme. (n.d.). Tofacitinib. Pharmaceutical Substances. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]
-
MDPI. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules. Available at: [Link]
-
PubMed. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Available at: [Link]
-
BLOOM TECH. (2026). 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Your Premier Pharmaceutical Intermediate Supplier. Available at: [Link]
-
ResearchGate. (2014). How do you deprotect the NHBoc group in the presence of the OTBS group?. Available at: [Link]
-
PubMed Central. (2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Available at: [Link]
-
Semantic Scholar. (n.d.). Tofacitinib Synthesis – An Asymmetric Challenge. Available at: [Link]
- Google Patents. (n.d.). Synthesis method of tofacitinib citrate.
Sources
Application Notes and Protocols: tert-butyl 4-(5-bromo-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 7H-pyrrolo[2,3-d]pyrimidine scaffold, an isostere of adenine, is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1] Within this class, tert-butyl 4-(5-bromo-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate has emerged as a critical building block. Its strategic design allows for the efficient synthesis of highly selective and potent kinase inhibitors, particularly covalent inhibitors targeting Bruton's Tyrosine Kinase (BTK) and Janus Kinases (JAKs).[2] These kinases are pivotal nodes in signaling pathways that govern immune cell function and proliferation.[3][4][5] Dysregulation of these pathways is implicated in a range of autoimmune diseases and hematological malignancies, making them high-value therapeutic targets.[6][7][8] This document provides an in-depth guide to the application of this key intermediate, detailing its physicochemical properties, mechanistic utility, and step-by-step protocols for its use in the synthesis of targeted covalent kinase inhibitors.
Physicochemical Properties and Handling
A comprehensive understanding of the compound's properties is essential for its effective use and storage.
| Property | Value |
| CAS Number | 1202864-54-7[9] |
| Molecular Formula | C₁₅H₂₀BrN₅O₂ |
| Molecular Weight | 398.26 g/mol |
| Appearance | White to off-white solid[2] |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and Dichloromethane.[2] |
| Stability | Stable under standard conditions. The Boc-protecting group enhances stability, but it should be stored away from light at low temperatures to ensure long-term integrity.[2] |
Handling and Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen). Avoid contact with strong oxidizing agents and strong acids. For long-term storage, refrigeration at 2-8°C is recommended.
Mechanism of Utility: The Strategic Role of Key Functional Groups
The utility of tert-butyl 4-(5-bromo-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate lies in its trifunctional design, where each component serves a distinct and crucial role in the synthesis of the final drug molecule.
Caption: Key functional groups and their synthetic roles.
-
The 7H-pyrrolo[2,3-d]pyrimidine Core : This nitrogen-rich heterocyclic system acts as a bioisostere of adenine, the core component of ATP. This allows it to function as an effective "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, thereby anchoring the inhibitor in the ATP-binding pocket.
-
The 5-Bromo Position : The bromine atom at the C5 position is a versatile synthetic handle. It is strategically placed to allow for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[10][11][12] This enables the introduction of a wide variety of aryl or heteroaryl substituents, which can be tailored to occupy specific pockets within the kinase active site, enhancing both potency and selectivity.
-
The N-Boc-Piperazine Moiety : This group serves two purposes. The piperazine ring acts as a flexible linker, extending from the core to the solvent-exposed region of the kinase. The tert-butyloxycarbonyl (Boc) group is a robust protecting group for the secondary amine.[13] Its removal under acidic conditions reveals a nucleophilic nitrogen, which can then be acylated with a reactive moiety, such as an acryloyl group, to form the "warhead" of a targeted covalent inhibitor. This warhead is designed to form an irreversible covalent bond with a nearby cysteine residue in the kinase active site.
Application Protocol 1: Synthesis of a Covalent BTK Inhibitor Precursor via Suzuki-Miyaura Coupling
Objective: To demonstrate the use of the title compound in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to install a key aromatic side chain, a common step in the synthesis of BTK inhibitors like Zanubrutinib.[14][15]
Principle: The reaction couples the 5-bromo position of the pyrrolopyrimidine core with an arylboronic acid in the presence of a palladium catalyst and a base. The mechanism involves oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid and reductive elimination to form the new C-C bond.[16][17]
Caption: Workflow for Suzuki-Miyaura cross-coupling.
Materials and Reagents:
-
tert-butyl 4-(5-bromo-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate
-
Arylboronic acid (e.g., 4-phenoxyphenylboronic acid) (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents)
-
Potassium carbonate (K₂CO₃) (3.0 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas supply
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
TLC plates, LC-MS for reaction monitoring
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add tert-butyl 4-(5-bromo-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Add the palladium catalyst, Pd(dppf)Cl₂ (0.05 eq).
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane:water).
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).
-
Once complete, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to yield the desired coupled product.
-
Characterize the product by ¹H NMR and Mass Spectrometry to confirm its identity and purity.
Expected Outcome & Troubleshooting:
| Issue | Possible Cause | Suggested Solution |
|---|---|---|
| Low Yield | Incomplete reaction; Catalyst degradation; Poor quality reagents. | Ensure proper degassing to prevent catalyst oxidation. Use anhydrous solvents. Increase reaction time or temperature if necessary. |
| Side Products | Homocoupling of boronic acid; Protodeboronation. | Use a slight excess of the boronic acid. Ensure the base is of good quality and adequately dried. |
| Difficult Purification | Co-elution of product with impurities. | Optimize the solvent system for column chromatography. Consider reverse-phase chromatography if necessary. |
Application Protocol 2: Boc-Deprotection and Warhead Installation
Objective: To remove the Boc protecting group from the piperazine nitrogen and subsequently couple the resulting free amine with acryloyl chloride to install the covalent "warhead."
Principle: The Boc group is readily cleaved under strong acidic conditions, such as with trifluoroacetic acid (TFA), to generate the corresponding amine salt.[13][18][19] The subsequent acylation is an amide bond formation reaction, typically performed under basic conditions using a non-nucleophilic base to neutralize the amine salt and scavenge the HCl byproduct from the acryloyl chloride.[20][21]
Materials and Reagents:
-
Suzuki-coupled intermediate from Protocol 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Acryloyl chloride
-
A non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
Step 1: Boc Deprotection
-
Dissolve the Boc-protected intermediate (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 1-4 hours).
-
Remove the solvent and excess TFA under reduced pressure. Co-evaporate with DCM (2-3 times) to ensure complete removal of residual acid. The product is typically a TFA salt and is often used directly in the next step.
Step 2: Amide Coupling (Warhead Installation)
-
Dissolve the crude amine TFA salt from the previous step in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add a non-nucleophilic base such as DIPEA (2.5-3.0 eq) to neutralize the TFA salt and to act as an acid scavenger.
-
Slowly add acryloyl chloride (1.1-1.2 eq) dropwise, maintaining the temperature at 0 °C.[24] Caution: Acryloyl chloride is highly reactive and lachrymatory.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, monitoring by LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the product with DCM (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the final product by column chromatography or recrystallization.
Target Context: Relevant Signaling Pathways
The inhibitors synthesized using this intermediate target key kinases in critical signaling pathways.
1. The B-Cell Receptor (BCR) Signaling Pathway (BTK Inhibition): BTK is a crucial enzyme in the BCR signaling cascade.[5][25] Upon antigen binding to the BCR, a series of phosphorylation events activates BTK, which in turn activates downstream effectors like PLCγ2, leading to calcium mobilization and activation of transcription factors (e.g., NF-κB).[5][26] This cascade is essential for B-cell proliferation, differentiation, and survival.[8][] Covalent BTK inhibitors, such as Acalabrutinib and Zanubrutinib, block this pathway, leading to apoptosis in malignant B-cells.[28][29][30]
Caption: Simplified B-Cell Receptor (BCR) signaling and BTK inhibition.
2. The JAK-STAT Signaling Pathway (JAK Inhibition): The JAK-STAT pathway transmits signals from cytokines and growth factors to the nucleus.[3][7] Ligand binding to a receptor activates associated JAKs, which then phosphorylate the receptor and STAT proteins.[4][6] Phosphorylated STATs dimerize, translocate to the nucleus, and regulate gene transcription, controlling processes like immunity and inflammation.[3][31] Inhibitors derived from the title compound can block JAK activity, thereby disrupting this pro-inflammatory signaling.
Caption: Simplified JAK-STAT signaling pathway and JAK inhibition.
Conclusion
Tert-butyl 4-(5-bromo-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate is a high-value, versatile intermediate in modern drug discovery. Its well-defined reactive sites allow for a logical and efficient synthetic strategy to access potent and selective kinase inhibitors. The protocols and mechanistic insights provided herein are intended to empower researchers to leverage this key building block in the development of next-generation therapeutics for oncology and autoimmune disorders.
References
-
Wikipedia. (n.d.). JAK-STAT signaling pathway. Retrieved from [Link]
- Aaronson, D. S., & Horvath, C. M. (2002). A road map for the world of STATs. Journal of Cell Science, 115(Pt 19), 3703–3704.
-
Sino Biological. (n.d.). Jak-Stat Signaling Pathway. Retrieved from [Link]
-
Frontiers in Immunology. (2022). JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). JAK-STAT Signaling Pathway. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry of Progress: Advancements in Acalabrutinib Intermediate Synthesis. Retrieved from [Link]
- Srinivasan, N., Yurek-George, A., & Ganesan, A. (2005). Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. Molecular Diversity, 9(4), 291-293.
- Chen, B., et al. (2018). A Manufacturing Process to an Intermediate in the Synthesis of Acalabrutinib. Organic Process Research & Development, 22(11), 1594-1600.
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]
- Woyach, J. A., Johnson, A. J., & Byrd, J. C. (2012). The B-cell receptor signaling pathway as a therapeutic target in CLL. Blood, 120(6), 1175–1184.
- Herman, S. E., et al. (2011). Bruton's tyrosine kinase represents a promising therapeutic target for the treatment of chronic lymphocytic leukemia and is effectively targeted by PCI-32765. Blood, 117(23), 6287–6296.
-
ACS Publications. (2018). A Manufacturing Process to an Intermediate in the Synthesis of Acalabrutinib. Retrieved from [Link]
-
ChemRxiv. (2024). Data-driven automatic synthesis planning: Synthesis routes of S-Zanubrutinib identified with CDI CASP. Retrieved from [Link]
-
Cancers. (2024). The Evolving Role of Bruton's Tyrosine Kinase Inhibitors in B Cell Lymphomas. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information for Polymer Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). B Cell Receptor Signaling Pathway and Inhibition of BTK. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of zanubrutinib (92). Retrieved from [Link]
- Google Patents. (n.d.). WO2020053795A2 - Process for the preparation of acalabrutinib and its intermediates.
-
Organic Process Research & Development. (2018). A Manufacturing Process to an Intermediate in the Synthesis of Acalabrutinib. Retrieved from [Link]
- Google Patents. (n.d.). EP4259633A1 - Processes for the preparation of zanubrutinib and intermediates thereof.
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki-miyaura cross-coupling reaction of dichloro-heteroaromatics: Synthesis of functionalized dinucleophilic fragments. Retrieved from [Link]
-
Chemical Science. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2006). Formation of Acrylanilides, Acrylamides, and Amides Directly from Carboxylic Acids Using Thionyl Chloride in Dimethylacetamide. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Retrieved from [Link]
-
ResearchGate. (2016). What is the best method to neutralize acryloyl chloride residues after reaction of an amide?. Retrieved from [Link]
-
Arkat USA. (2020). Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2- (hetero)aryl benzimidazoles. Retrieved from [Link]
-
ResearchGate. (n.d.). Formation of Acrylanilides, Acrylamides, and Amides Directly from Carboxylic Acids Using Thionyl Chloride in Dimethylacetamide in the Absence of Bases. Retrieved from [Link]
-
Protheragen. (n.d.). Technical News. Retrieved from [Link]
-
PubMed. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate. Retrieved from [Link]
-
ACS Publications. (n.d.). Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4. Retrieved from [Link]
-
PubMed. (n.d.). Discovery of 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Akt Inhibitors. Retrieved from [Link]
-
PubMed. (2010). Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt). Retrieved from [Link]
Sources
- 1. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 【Technical News】Congratulations to our technical team on the successful delivery of the following synthetic technology projects to our foreign customers [ccplantextract.com]
- 3. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 4. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. sinobiological.com [sinobiological.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. researchgate.net [researchgate.net]
- 9. echemi.com [echemi.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05455H [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. How to synthesize Zanubrutinib?_Chemicalbook [chemicalbook.com]
- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 17. arkat-usa.org [arkat-usa.org]
- 18. scribd.com [scribd.com]
- 19. Boc Deprotection - TFA [commonorganicchemistry.com]
- 20. Amide Synthesis [fishersci.it]
- 21. pubs.acs.org [pubs.acs.org]
- 22. rsc.org [rsc.org]
- 23. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. ashpublications.org [ashpublications.org]
- 26. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. pubs.acs.org [pubs.acs.org]
- 30. pubs.acs.org [pubs.acs.org]
- 31. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
Application Notes and Protocols for Kinase Inhibitor Library Synthesis with a Pyrrolo[2,3-d]pyrimidine Scaffold
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolo[2,3-d]pyrimidine scaffold, a deaza-isostere of adenine, is a privileged structure in medicinal chemistry, particularly for the development of potent and selective kinase inhibitors.[1][2][3] Its structural resemblance to the ATP purine core allows for competitive binding to the kinase ATP-binding site, making it an ideal framework for designing targeted therapeutics against a range of kinases implicated in cancer and inflammatory diseases.[2][3] This document provides a detailed guide for the synthesis of kinase inhibitor libraries based on the pyrrolo[2,3-d]pyrimidine scaffold, from the construction of the core heterocyclic system to diverse functionalization strategies. The protocols herein are designed to be robust and adaptable, enabling researchers to generate novel compound libraries for screening and lead optimization.
Introduction: The Significance of the Pyrrolo[2,3-d]pyrimidine Scaffold
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] The development of small molecule kinase inhibitors has revolutionized targeted therapy. The pyrrolo[2,3-d]pyrimidine nucleus has emerged as a highly successful scaffold in this endeavor due to its ability to mimic adenine and establish key interactions within the kinase ATP-binding pocket.[2][3] This has led to the development of several FDA-approved drugs and numerous clinical candidates targeting a variety of kinases, including EGFR, VEGFR, JAK, and RET.[1][4]
The versatility of the pyrrolo[2,3-d]pyrimidine core allows for substitution at multiple positions, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties. This application note will detail the synthetic pathways to access this valuable scaffold and diversify it to create extensive libraries of potential kinase inhibitors.
Synthesis of the Core Scaffold: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
The most common and versatile starting material for the synthesis of pyrrolo[2,3-d]pyrimidine-based kinase inhibitors is 4-chloro-7H-pyrrolo[2,3-d]pyrimidine . The chloro-substituent at the 4-position serves as an excellent leaving group for subsequent nucleophilic aromatic substitution and cross-coupling reactions, making it a linchpin for library diversification.
Synthetic Pathway Overview
A common and efficient route to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine begins with the construction of the pyrimidine ring, followed by the annulation of the pyrrole ring, and finally, chlorination.
Caption: Synthetic workflow for the key intermediate.
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Mercapto-4-amino-6-hydroxypyrimidine [5]
-
In a round-bottom flask, dissolve ethyl cyanoacetate (1 equivalent) and thiourea (1.1 equivalents) in ethanol.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium ethoxide in ethanol (1.5 to 3 equivalents) while maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.
-
Heat the mixture to reflux (approximately 80-100 °C) and maintain for 8-10 hours.
-
Cool the reaction to room temperature, and collect the precipitated solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield 2-mercapto-4-amino-6-hydroxypyrimidine.
Protocol 2: Synthesis of 4-Amino-6-hydroxypyrimidine [5]
-
To a suspension of 2-mercapto-4-amino-6-hydroxypyrimidine (1 equivalent) in aqueous ammonia, add Raney Nickel (3 to 5 equivalents).
-
Heat the mixture to 80-100 °C and stir for 4-6 hours.
-
Filter the hot reaction mixture to remove the Raney Nickel.
-
Cool the filtrate to room temperature to allow the product to precipitate.
-
Collect the solid by filtration, wash with water, and dry to obtain 4-amino-6-hydroxypyrimidine.
Protocol 3: Synthesis of 7H-pyrrolo[2,3-d]pyrimidin-4-one [5]
-
In a suitable reaction vessel, dissolve 4-amino-6-hydroxypyrimidine (1 equivalent) and sodium acetate (3 to 5 equivalents) in water.
-
Heat the solution to 60-80 °C.
-
Slowly add an aqueous solution of chloroacetaldehyde (2 to 5 equivalents) to the reaction mixture.
-
Stir the reaction at this temperature for 4-6 hours.
-
Cool the mixture to room temperature and collect the precipitated product by filtration.
-
Wash the solid with water and dry to yield 7H-pyrrolo[2,3-d]pyrimidin-4-one.
Protocol 4: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine [5][6][7]
-
Safety Note: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle with extreme caution in a well-ventilated fume hood.
-
To a dry round-bottom flask equipped with a reflux condenser, add 7H-pyrrolo[2,3-d]pyrimidin-4-one (1 equivalent).
-
Add toluene, followed by the slow addition of phosphorus oxychloride (POCl₃, ~3 equivalents).
-
Cool the mixture to 0 °C and slowly add N,N-diisopropylethylamine (DIPEA, ~1.5 equivalents) portion-wise, ensuring the temperature remains below 10 °C.[6]
-
After the addition is complete, heat the reaction mixture to 50 °C and stir until the reaction is complete (monitor by TLC).[6]
-
Workup (Crucial for Yield): Cool the reaction mixture to room temperature. To avoid hydrolysis of the product, it is recommended to first remove excess POCl₃ by distillation under reduced pressure.[6]
-
Carefully and slowly add the cooled reaction mixture to crushed ice or ice-water (reverse quench).[6]
-
Neutralize the aqueous mixture to pH 7-8 with a saturated aqueous solution of sodium bicarbonate.[6]
-
Extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent like toluene.[6]
Library Diversification Strategies
The 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is a versatile intermediate for creating a diverse library of kinase inhibitors. The primary diversification points are the C4, C5, and C6 positions of the pyrrolo[2,3-d]pyrimidine core.
Caption: Key diversification reactions for the scaffold.
C4-Position Functionalization
Protocol 5: Buchwald-Hartwig Amination for C4-Amino Derivatives [8][9][10]
This reaction is a powerful method for forming C-N bonds and introducing a wide variety of amino groups at the C4 position.
-
To a dry reaction vessel, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent), the desired amine (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a phosphine ligand (e.g., BINAP, Xantphos), and a base (e.g., Cs₂CO₃, K₃PO₄, or NaOtBu).
-
Add a dry, degassed solvent (e.g., toluene, dioxane, or THF).
-
Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 120 °C until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture, dilute with an organic solvent, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 6: Suzuki-Miyaura Cross-Coupling for C4-Aryl/Heteroaryl Derivatives [11][12]
This palladium-catalyzed cross-coupling reaction is ideal for introducing aryl or heteroaryl moieties at the C4 position.
-
In a reaction vessel, combine 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent), the desired boronic acid or boronic ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), and a base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃).
-
Add a solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.
-
Degas the mixture by bubbling with an inert gas for 10-15 minutes.
-
Heat the reaction mixture under an inert atmosphere at 80-110 °C until completion.
-
Cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography or recrystallization.
C5 and C6-Position Functionalization
Further diversification can be achieved by functionalizing the pyrrole ring at the C5 and C6 positions. This often involves initial halogenation (e.g., with N-iodosuccinimide for iodination at C5) of the pyrrolo[2,3-d]pyrimidine core, followed by cross-coupling reactions similar to those described for the C4 position.[4][11]
Biological Context: Targeting Kinase Signaling Pathways
Pyrrolo[2,3-d]pyrimidine-based inhibitors have shown remarkable efficacy against a range of kinases involved in cancer cell proliferation, survival, and angiogenesis. Two prominent examples are the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor (VEGFR).
Sources
- 1. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [rjpbr.com]
- 2. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: In Vitro Kinase Profiling of 4-(4-Boc-1-piperazinyl)-5-bromo-7H-pyrrolo[2,3-d]pyrimidine Derivatives
Authored by: Senior Application Scientist
Introduction
The 7H-pyrrolo[2,3-d]pyrimidine, also known as the 7-azaindole scaffold, is a highly versatile and privileged structure in modern medicinal chemistry, particularly in the development of protein kinase inhibitors.[1][2][3][4] Its ability to form critical bidentate hydrogen bonds with the kinase hinge region makes it an excellent ATP-competitive inhibitor scaffold.[1][2][4] The FDA-approved drug Vemurafenib, a potent B-RAF inhibitor, is a testament to the therapeutic potential of this core structure.[1][3][4] This application note provides a detailed guide for the in vitro kinase profiling of a specific derivative series: 4-(4-Boc-1-piperazinyl)-5-bromo-7H-pyrrolo[2,3-d]pyrimidines.
The strategic inclusion of a 4-(4-Boc-1-piperazinyl) moiety serves multiple purposes. The piperazine ring is a common feature in many kinase inhibitors, often contributing to improved pharmacokinetic properties and providing a vector for further chemical modification.[5][6] The tert-butoxycarbonyl (Boc) protecting group offers a synthetically tractable handle for future derivatization while influencing the molecule's current physicochemical properties.[5][7] The 5-bromo substitution can provide additional interactions within the ATP binding pocket and serves as a potential site for further chemical elaboration.
This document is intended for researchers, scientists, and drug development professionals. It outlines the rationale, experimental design, detailed protocols, and data interpretation for determining the kinase inhibitory activity and selectivity profile of this promising compound series.
The Rationale for Kinase Profiling
Given that the 7H-pyrrolo[2,3-d]pyrimidine scaffold is known to interact with the highly conserved ATP binding site of kinases, derivatives based on this core have the potential to inhibit a wide range of kinases.[4] Therefore, the initial step in characterizing a novel derivative like 4-(4-Boc-1-piperazinyl)-5-bromo-7H-pyrrolo[2,3-d]pyrimidine is to perform a broad kinase panel screen. This high-throughput screening approach is crucial for:
-
Identifying primary targets: Determining which kinases are most potently inhibited by the compound.
-
Assessing selectivity: Understanding the compound's activity against a wide array of kinases to identify potential off-target effects.[8] A highly selective inhibitor is often desirable to minimize toxicity and unwanted side effects.
-
Guiding lead optimization: The selectivity profile can inform the subsequent structure-activity relationship (SAR) studies to enhance potency against the desired target and reduce activity against off-targets.
Following the initial broad screen, dose-response studies are conducted on the "hit" kinases to determine the half-maximal inhibitory concentration (IC50), a quantitative measure of potency.
Experimental Design and Workflow
A typical workflow for the in vitro kinase profiling of a novel compound involves a multi-stage process. The initial broad screen at a single high concentration helps to identify potential targets, which are then validated and characterized in more detail through dose-response assays.
Detailed Protocols
This section provides detailed protocols for two key stages: the primary broad kinase panel screen and the subsequent IC50 determination for selected "hit" kinases. The radiometric filter binding assay using [γ-³³P]-ATP is described here, as it is considered the "gold standard" for in vitro kinase assays due to its direct and robust nature.[9]
Protocol 1: Broad Kinase Panel Screen (Radiometric Assay)
Objective: To determine the percentage of inhibition of a large panel of kinases by the test compound at a single, high concentration (e.g., 10 µM).
Materials:
-
Test Compound: this compound, dissolved in 100% DMSO to a stock concentration of 10 mM.
-
Kinase Panel: A commercial panel of purified, active kinases (e.g., from Eurofins Discovery or Reaction Biology).[10]
-
Substrates: Specific peptide or protein substrates for each kinase.
-
Assay Buffer: Typically contains HEPES, MgCl₂, MnCl₂, BSA, and DTT. The exact composition may vary between kinases.
-
[γ-³³P]-ATP: Radiolabeled ATP.
-
Unlabeled ATP.
-
Kinase Reaction Plates: 96- or 384-well plates.
-
Filter Plates: Plates with a membrane that binds peptides/proteins but not free ATP.
-
Phosphoric Acid: For wash steps.
-
Scintillation Fluid.
-
Microplate Scintillation Counter.
Procedure:
-
Compound Preparation: Prepare intermediate dilutions of the test compound from the 10 mM DMSO stock. For a final assay concentration of 10 µM with a final DMSO concentration of 1%, a 1 mM intermediate solution in DMSO is typically required.
-
Assay Plate Preparation:
-
Add 2.5 µL of the appropriate kinase buffer to each well.
-
Add 1 µL of the 1 mM test compound solution to the test wells.
-
Add 1 µL of 100% DMSO to the "no compound" (positive control) and "no enzyme" (negative control) wells.
-
-
Kinase Addition: Add 5 µL of the diluted kinase to the test wells and positive control wells. Add 5 µL of assay buffer to the negative control wells.
-
Pre-incubation: Gently mix and incubate the plate for 10 minutes at room temperature to allow the compound to interact with the kinase.
-
Reaction Initiation: Add 10 µL of the substrate/[γ-³³P]-ATP mix to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for each specific kinase to ensure accurate competitive inhibition data.
-
Reaction Incubation: Incubate the plate for a predetermined time (e.g., 60 minutes) at 30°C.
-
Reaction Termination and Substrate Capture:
-
Add 50 µL of 1% phosphoric acid to each well to stop the reaction.
-
Transfer the contents of the assay plate to a filter plate.
-
Wash the filter plate three times with 200 µL of 0.75% phosphoric acid to remove unincorporated [γ-³³P]-ATP.
-
-
Detection:
-
Dry the filter plate.
-
Add 50 µL of scintillation fluid to each well.
-
Count the radioactivity in a microplate scintillation counter.
-
Data Analysis:
The percentage of inhibition is calculated using the following formula:
% Inhibition = 100 - [ (CPM_test_compound - CPM_background) / (CPM_no_compound - CPM_background) ] * 100
Where:
-
CPM_test_compound is the counts per minute in the presence of the test compound.
-
CPM_no_compound is the counts per minute in the absence of the test compound (100% activity).
-
CPM_background is the counts per minute in the absence of the kinase (0% activity).
Protocol 2: IC50 Determination
Objective: To determine the potency of the test compound against "hit" kinases identified in the primary screen.
Procedure:
This protocol is similar to the primary screen, with the key difference being the use of a serial dilution of the test compound.
-
Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO, starting from a high concentration (e.g., 100 µM).
-
Assay Setup: Follow the same steps as in Protocol 1, but add 1 µL of each concentration from the serial dilution to the respective wells.
-
Data Analysis:
-
Calculate the % inhibition for each compound concentration.
-
Plot the % inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.
-
Data Presentation and Interpretation
The results of the kinase profiling should be presented in a clear and concise manner to allow for easy interpretation.
Table 1: Example Kinase Inhibition Data for Compound X
| Kinase Target | % Inhibition at 10 µM | IC50 (nM) | Kinase Family |
| PAK4 | 98% | 25 | STE |
| Akt1 | 95% | 50 | AGC |
| ROCK1 | 85% | 150 | AGC |
| PKA | 20% | >10,000 | AGC |
| CDK2 | 15% | >10,000 | CMGC |
| EGFR | 10% | >10,000 | TK |
Interpretation of Results:
-
Potency: The IC50 value indicates the concentration of the inhibitor required to reduce the kinase activity by 50%. Lower IC50 values indicate higher potency. In the example above, the compound is most potent against PAK4 and Akt1.
-
Selectivity: The selectivity of the compound is assessed by comparing its IC50 values across different kinases.[11] A compound is considered selective if it is significantly more potent against one or a few kinases compared to others. In the example, the compound shows good selectivity for PAK4 and Akt1 over PKA, CDK2, and EGFR. The selectivity between kinases of the same family (e.g., Akt1 vs. PKA) is particularly important to assess.
Mechanistic Considerations
The 7H-pyrrolo[2,3-d]pyrimidine core acts as a hinge-binder, mimicking the adenine portion of ATP.[1][2] The N1 and the exocyclic N7-H of the pyrrolo[2,3-d]pyrimidine ring are crucial for forming two hydrogen bonds with the backbone of the kinase hinge region. The substituents at the 4- and 5-positions explore different pockets of the ATP-binding site, influencing both potency and selectivity.
Troubleshooting and Best Practices
-
Compound Solubility: Ensure the test compound is fully dissolved in DMSO. Precipitation in the assay buffer can lead to inaccurate results.
-
ATP Concentration: For ATP-competitive inhibitors, the measured IC50 value is dependent on the ATP concentration. It is crucial to use an ATP concentration at or near the Km for each kinase to allow for a standardized comparison of inhibitor potency.[12]
-
Controls: Always include appropriate positive (no inhibitor) and negative (no enzyme) controls to ensure the assay is performing correctly.[13]
-
Data Quality: Assess the quality of the dose-response curve fit. A good fit will have a steep Hill slope and R² value close to 1.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The protocols and guidelines presented in this application note provide a robust framework for the in vitro kinase profiling of this compound class. A thorough understanding of a compound's potency and selectivity is a critical first step in the drug discovery process, enabling informed decisions for lead optimization and further preclinical development.
References
-
Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin, 66(1), 29–36. [Link]
-
Medicines Discovery Catapult. (n.d.). Techniques in kinase profiling. Retrieved from [Link]
-
ResearchGate. (n.d.). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Retrieved from [Link]
-
Semantic Scholar. (n.d.). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Retrieved from [Link]
-
Ye, N., et al. (2018). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. Molecules, 23(7), 1647. [Link]
-
Semantic Scholar. (n.d.). Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors. Retrieved from [Link]
-
Al-Ostath, A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6678. [Link]
-
Zhang, Y., et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. European Journal of Medicinal Chemistry, 224, 113711. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
Schwartz, P. A., et al. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Chemical Biology, 5(11), 837–848. [Link]
-
Knight, Z. A., & Shokat, K. M. (2007). Pharmacological approaches to understanding protein kinase signaling networks. Nature Chemical Biology, 3(1), 13–22. [Link]
-
An, W. F., & Tolliday, N. (2010). Current in vitro kinase assay technologies: the quest for a universal format. Current drug discovery technologies, 7(2), 97–107. [Link]
-
Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]
-
Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link]
- Zegzouti, H., et al. (2011). Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform.
-
Eurofins Discovery. (n.d.). Kinase Screening and Profiling Services. Retrieved from [Link]
-
Patricelli, M. P., et al. (2011). In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases. Biochemistry, 50(31), 6757–6770. [Link]
-
Williamson, D. S., et al. (2021). Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. Journal of Medicinal Chemistry, 64(14), 10345–10363. [Link]
-
PamGene. (2021, October 4). Kinase activity profiling - Our kinase activity assay explained [Video]. YouTube. [Link]
-
Ramachandran, K., et al. (2019). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. Bioorganic & Medicinal Chemistry Letters, 29(17), 2416–2421. [Link]
-
Liu, Y., et al. (2016). Discovery of 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Akt Inhibitors. Archiv der Pharmazie, 349(5), 356–362. [Link]
-
Wang, Y., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry, 61(4), 1499–1518. [Link]
-
ResearchGate. (n.d.). Examples of kinase inhibitors containing a piperazine ring and used as anti-breast cancer drugs. Retrieved from [Link]
-
Wang, Y., et al. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. International Journal of Molecular Sciences, 24(1), 856. [Link]
-
Wang, Y., et al. (2022). Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors. Bioorganic & Medicinal Chemistry, 60, 116700. [Link]
-
Al-Ostath, A., et al. (2023). Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Pharmaceuticals, 16(9), 1324. [Link]
-
Addie, M., et al. (2010). Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2214–2227. [Link]
Sources
- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 11. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Structure-Activity Relationship Studies of 5-Bromo-7H-pyrrolo[2,3-d]pyrimidine Analogs
Introduction: The 7-Deazapurine Scaffold in Kinase Inhibition
The 7H-pyrrolo[2,3-d]pyrimidine core, a deaza-isostere of adenine, has emerged as a privileged scaffold in medicinal chemistry, particularly in the discovery of potent protein kinase inhibitors.[1][2] Its structural resemblance to the adenine core of adenosine triphosphate (ATP) allows it to competitively bind to the ATP-binding site of a wide range of kinases, which are crucial regulators of cellular processes.[2] Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer and inflammatory disorders, making them prime therapeutic targets.[1]
This guide focuses on the structure-activity relationship (SAR) of analogs featuring a bromine atom at the 5-position of the 7H-pyrrolo[2,3-d]pyrimidine scaffold. The introduction of a halogen, such as bromine, at this position can significantly influence the compound's biological activity by enhancing binding affinity through various molecular interactions and providing a synthetic handle for further chemical modifications. We will explore the synthesis, biological evaluation, and computational modeling of these analogs to provide a comprehensive framework for researchers in drug discovery and development.
Logical Framework for SAR Exploration
A systematic approach is essential to elucidate the SAR of 5-bromo-7H-pyrrolo[2,3-d]pyrimidine analogs. The following workflow outlines the key stages of this process, from initial design to in-depth biological and computational analysis.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(4-Boc-1-piperazinyl)-5-bromo-7H-pyrrolo[2,3-d]pyrimidine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 4-(4-Boc-1-piperazinyl)-5-bromo-7H-pyrrolo[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, with a primary focus on troubleshooting and optimizing reaction yield.
Overview of the Synthesis: The SNAr Reaction
The synthesis of the target compound is typically achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. This involves the displacement of a halide (usually chlorine) at the C4 position of a 5-bromo-7H-pyrrolo[2,3-d]pyrimidine core by the secondary amine of N-Boc-piperazine. The pyrrolo[2,3-d]pyrimidine system is electron-deficient, which facilitates the attack of a nucleophile[1].
The reaction proceeds through a well-established addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex[2]. The stability of this intermediate is crucial for the reaction's success and is heavily influenced by the reaction conditions.
Caption: General SNAr reaction for the synthesis.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis in a question-and-answer format.
Q1: My reaction yield is very low (<30%), and TLC/LC-MS analysis shows a significant amount of unreacted 4-chloro-5-bromo-7H-pyrrolo[2,3-d]pyrimidine starting material. What's going wrong?
Answer: This is the most prevalent issue and typically points to suboptimal reaction conditions or reagent-related problems. The core of the issue is that the activation energy for the rate-determining step—the initial attack of the nucleophile—is not being overcome efficiently[2].
Potential Causes & Solutions:
-
Insufficient Thermal Energy: S
NAr reactions on heteroaromatic systems often require significant heat to proceed at a reasonable rate.-
Explanation: The aromaticity of the pyrimidine ring must be temporarily broken to form the Meisenheimer intermediate. This process has a significant energy barrier.
-
Troubleshooting Protocol:
-
Ensure your reaction temperature is appropriate. For solvents like isopropanol or n-butanol, this means heating to reflux (80-120 °C)[3]. For high-boiling point polar aprotic solvents like DMF or DMSO, temperatures between 100-140 °C are common.
-
Incrementally increase the temperature by 10-15 °C and monitor the reaction progress by TLC or LC-MS every 2-4 hours.
-
Extend the reaction time. Some of these substitutions can require 12-24 hours for full conversion.
-
-
-
Inappropriate Solvent Choice: The solvent plays a critical role in stabilizing the charged intermediate.
-
Explanation: Polar aprotic solvents (e.g., DMF, DMSO, NMP) are generally superior for S
ngcontent-ng-c1376895314="" class="ng-star-inserted">NAr reactions because they can solvate the cationic counter-ion of the base without hydrogen bonding to and deactivating the nucleophile. Protic solvents like alcohols can work but are often slower as they can cage the nucleophile in a solvent shell. -
Troubleshooting Protocol:
-
If using a protic solvent like isopropanol, consider switching to DMF or DMSO. This can dramatically accelerate the reaction rate.
-
Ensure your solvent is anhydrous. The presence of water can lead to hydrolysis of the starting material to the 4-hydroxy equivalent, which is unreactive.
-
-
-
Incorrect Base or Stoichiometry: The base is critical for scavenging the HCl generated during the reaction but can also cause side reactions if chosen incorrectly.
-
Explanation: The reaction generates one equivalent of acid (HCl), which will protonate and deactivate the N-Boc-piperazine nucleophile if not neutralized. A non-nucleophilic, organic base like Diisopropylethylamine (DIPEA) or a mild inorganic base like K₂CO₃ is ideal. Strong bases like NaOH or NaH can deprotonate the pyrrole N-H, potentially leading to N7-alkylation or other side reactions[3].
-
Troubleshooting Protocol:
-
Use at least 2.0 equivalents of a hindered organic base like DIPEA.
-
Alternatively, use an inorganic base like K₂CO₃ or Cs₂CO₃. These are often effective in polar aprotic solvents.
-
-
| Parameter | Recommendation 1 (Standard) | Recommendation 2 (Aggressive) | Rationale |
| Solvent | Isopropanol (IPA) or n-Butanol | DMF or DMSO | Polar aprotic solvents enhance rate by stabilizing intermediates[4]. |
| Base | DIPEA (2-3 eq.) | K₂CO₃ or Cs₂CO₃ (2-3 eq.) | Inorganic bases can be more effective in aprotic solvents. |
| Temperature | 80-120 °C (Reflux) | 120-140 °C | Higher temperatures overcome the activation energy barrier. |
| Time | 12-24 hours | 12-24 hours | Monitor for completion to avoid degradation. |
Q2: My reaction appears to work, but I get a mixture of products, making purification a major challenge. What are the likely side products?
Answer: The formation of multiple products indicates a lack of selectivity or degradation of the starting materials or product.
Common Side Products & Prevention:
-
Hydrolysis/Solvolysis Product: The most common impurity is often 4-hydroxy-5-bromo-7H-pyrrolo[2,3-d]pyrimidine (from water) or the corresponding 4-alkoxy derivative (if using an alcohol solvent)[3].
-
Cause: The 4-chloro starting material is susceptible to hydrolysis, especially at high temperatures in the presence of moisture or if a strong base is used during workup[5].
-
Prevention:
-
Use anhydrous solvents and reagents.
-
During workup, quench the reaction by pouring it into cold water rather than adding water directly to the hot reaction mixture.
-
Neutralize with a mild base like sodium bicarbonate (NaHCO₃) instead of strong bases like NaOH[5].
-
-
-
N7-Alkylation of Pyrrole: The pyrrole nitrogen is acidic and can be deprotonated by a strong base, after which it can act as a nucleophile.
-
Cause: This is less common but can occur if strong bases (e.g., NaH) are used, or under certain phase-transfer conditions.
-
Prevention:
-
Avoid strong bases. Stick to DIPEA or K₂CO₃.
-
If this side reaction is persistent, consider protecting the N7 position with a suitable protecting group like tosyl (Ts) or 2-(trimethylsilyl)ethoxymethyl (SEM)[6].
-
-
-
De-Boc of Product: The Boc protecting group is labile to strong acid.
-
Cause: If the workup involves a harsh acidic wash, or if the reaction generates significant acid that is not adequately scavenged, the Boc group can be cleaved.
-
Prevention:
-
Ensure sufficient base is present throughout the reaction.
-
Use a mild workup. A simple extraction with ethyl acetate and washes with saturated NaHCO₃ and brine is usually sufficient.
-
-
Q3: My product seems pure after the reaction, but it degrades on the silica gel column. What are the best practices for purification?
Answer: Pyrrolo[2,3-d]pyrimidines can be sensitive, particularly to acidic silica gel. The product, containing multiple nitrogen atoms, can interact strongly with the stationary phase, leading to tailing and potential degradation.
Purification Protocol:
-
Neutralize the Silica Gel: Before preparing your column, slurry the silica gel in the starting eluent (e.g., 95:5 DCM:MeOH) and add 0.5-1% triethylamine (Et₃N) or DIPEA. This deactivates the acidic sites on the silica surface.
-
Choose an Appropriate Solvent System: A gradient of methanol in dichloromethane (DCM) or ethyl acetate in hexanes often works well.
-
Example: Start with 100% DCM and gradually increase to 5-10% MeOH. The added base in the eluent will help ensure the product elutes cleanly.
-
-
Minimize Contact Time: Do not let the loaded column sit for an extended period. Run the purification promptly after loading the crude material.
-
Alternative Purification: If chromatography remains problematic, consider crystallization. The product is often a solid and can sometimes be crystallized from solvents like ethyl acetate/hexanes or isopropanol.
Recommended Troubleshooting Workflow
When faced with low yield, a systematic approach is crucial. The following workflow can help diagnose and solve the issue efficiently.
Caption: A logical workflow for troubleshooting low yield issues.
References
-
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. (2025). PubMed Central (PMC). [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]
-
Barrett, S., et al. (2010). Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt). Journal of Medicinal Chemistry, 53(7), 2825-2841. [Link]
-
Barrett, S., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). (2010). ACS Publications. [Link]
-
SNAr Reaction in Other Common Molecular Solvents. (n.d.). WordPress. [Link]
-
Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. (n.d.). Srini Chem. [Link]
-
Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (2023). MDPI. [Link]
Sources
Technical Support Center: Optimizing Suzuki-Miyaura Reactions for 5-bromo-7H-pyrrolo[2,3-d]pyrimidines
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 5-bromo-7H-pyrrolo[2,3-d]pyrimidines. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold, often referred to as a 7-deazapurine. The insights provided herein are a synthesis of established literature and practical, field-proven experience to help you navigate the nuances of this powerful C-C bond-forming reaction.
The 7H-pyrrolo[2,3-d]pyrimidine core is a prevalent motif in numerous biologically active molecules, making its functionalization a critical step in many drug discovery programs.[1] While the Suzuki-Miyaura reaction is a go-to method for such transformations, the unique electronic properties of the 7-deazapurine system can present specific challenges. This guide will address these potential issues in a direct question-and-answer format, providing not just solutions, but the scientific rationale behind them.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments. Each solution is grounded in mechanistic principles to empower you to make informed decisions for optimizing your reaction conditions.
Q1: My reaction is showing low or no conversion of the 5-bromo-7H-pyrrolo[2,3-d]pyrimidine starting material. What are the likely causes and how can I fix it?
Low conversion is a frequent hurdle and can stem from several factors related to catalyst activity and substrate reactivity.
Possible Cause 1: Catalyst Inactivation or Insufficient Activity. The nitrogen atoms in the pyrimidine ring can act as ligands, coordinating to the palladium center and inhibiting its catalytic activity.[2] Furthermore, the acidic proton on the pyrrole nitrogen (N-7) can lead to complications with certain catalyst and base combinations, particularly in unprotected substrates.[3]
-
Solution A: Choose a Robust Catalyst System. For electron-deficient heteroaryl bromides like our substrate, a highly active catalyst is often necessary. Consider using modern palladium pre-catalysts with bulky, electron-rich phosphine ligands. These ligands promote the crucial oxidative addition step and stabilize the active Pd(0) species.[4][5][6]
-
Recommended Catalysts:
-
Buchwald-type palladacycle precatalysts: XPhos-Pd-G3, SPhos-Pd-G2, or RuPhos-Pd-G3 are excellent starting points. They are air-stable and reliably generate the active catalyst.[7]
-
Pd(dppf)Cl₂: This is a reliable and commonly used catalyst for the coupling of heteroaryl halides.[8]
-
Pd(PPh₃)₄: While a classic choice, it may be less effective for this specific substrate compared to more modern catalysts.[2][9]
-
-
-
Solution B: N-Protection of the Pyrrole. If catalyst inhibition is suspected, protecting the N-7 position can be an effective strategy. A tosyl (Ts) or benzenesulfonyl (Bs) group can be installed and later removed. This prevents coordination of the pyrrole nitrogen to the palladium and can improve solubility. However, this adds extra steps to your synthesis. For many applications, optimizing conditions for the unprotected substrate is preferred.[10][11]
Possible Cause 2: Inappropriate Base or Solvent Combination. The choice of base is critical. It must be strong enough to facilitate the transmetalation step by forming the boronate species, but not so strong as to cause degradation of the starting materials or promote unwanted side reactions.[12] The solvent system must also be suitable for all components of the reaction.
-
Solution: Screen Bases and Solvents.
-
Bases: Start with a moderately strong inorganic base. Potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) are often effective.[8][9][13] For more challenging couplings, cesium carbonate (Cs₂CO₃) can be beneficial due to its higher solubility and basicity.
-
Solvents: A mixture of an organic solvent and water is standard. 1,4-Dioxane/water or DME/water are common choices that often provide good results.[8][10] Ensure your organic solvent is thoroughly degassed to prevent catalyst oxidation.
-
Q2: I am observing significant formation of side products, primarily the homocoupling of my boronic acid and/or dehalogenation of my starting material. What can I do to minimize these?
Side product formation can significantly reduce the yield of your desired product and complicate purification.
Possible Cause 1: Homocoupling of the Boronic Acid. This typically occurs when the reaction mixture is exposed to oxygen, which can lead to oxidative homocoupling catalyzed by Pd(II) species.[14]
-
Solution A: Rigorous Inert Atmosphere. Ensure your reaction is set up under a strict inert atmosphere (argon or nitrogen). Degas your solvent(s) thoroughly by sparging with an inert gas for at least 20-30 minutes before use.[5][7]
-
Solution B: Use Boronic Esters. Pinacol esters or MIDA boronates are often more stable than their corresponding boronic acids and can be less prone to homocoupling.[14][15][16]
Possible Cause 2: Dehalogenation (Protodebromination). This is the replacement of the bromine atom with a hydrogen, leading to the formation of 7H-pyrrolo[2,3-d]pyrimidine. This can happen if the oxidative addition is slow or if there are sources of hydride in the reaction.[14]
-
Solution A: Optimize Catalyst and Ligand. A more active catalyst that promotes rapid oxidative addition can outcompete the dehalogenation pathway. Using bulky, electron-rich ligands is often beneficial.[5]
-
Solution B: Avoid Certain Solvents/Bases. In some cases, alcohols or certain amines used as bases can act as hydride sources. If dehalogenation is a persistent issue, consider switching to a non-alcoholic solvent system and an inorganic base.
Q3: My boronic acid seems to be decomposing during the reaction, leading to low yields. How can I address this?
Protodeboronation, the cleavage of the C-B bond, is a common issue, especially with heteroaryl boronic acids.[7]
-
Solution A: Use a Milder Base. Strong bases in aqueous media can accelerate protodeboronation. Switching to a weaker base like potassium fluoride (KF) or using anhydrous conditions may help.[7]
-
Solution B: Use Stable Boronic Acid Surrogates. As mentioned previously, using more stable boronic esters like pinacol (Bpin), MIDA, or diethanolamine (DABO) complexes can be a very effective strategy.[16][17] These reagents release the boronic acid slowly under the reaction conditions, minimizing its decomposition.
-
Solution C: Increase Equivalents of Boronic Acid. A simple, though less atom-economical, solution is to increase the equivalents of the boronic acid (e.g., from 1.2 to 2.0 eq.).
Frequently Asked Questions (FAQs)
Q: Do I need to protect the N-H of the pyrrole ring? A: Not always. Many successful couplings have been reported on the unprotected heterocycle.[3] However, if you are experiencing low yields due to catalyst inhibition or solubility issues, N-protection can be a viable strategy.[10]
Q: What is a good starting temperature for this reaction? A: A good starting point is typically between 80-100 °C.[8][9] Microwave heating can also be effective in reducing reaction times.[18][19]
Q: How can I effectively monitor the reaction progress? A: Thin-layer chromatography (TLC) or LC-MS are the most common methods. For TLC, a stain such as potassium permanganate may be necessary to visualize all components.
Q: I am coupling a di-halogenated pyrrolo[2,3-d]pyrimidine. How can I control the regioselectivity? A: The regioselectivity is governed by the electronic and steric environment of the halogens. Generally, the more electron-deficient position or the less sterically hindered position will react first.[10][20][21] Careful control of stoichiometry (using ~1 equivalent of the boronic acid) and reaction temperature can favor mono-arylation.
Optimized Starting Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 5-bromo-7H-pyrrolo[2,3-d]pyrimidine. Optimization may be required for your specific boronic acid.
Materials:
-
5-bromo-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv.)
-
Arylboronic acid or ester (1.5 equiv.)
-
XPhos-Pd-G3 (2 mol%)
-
Potassium phosphate (K₃PO₄), finely powdered (3.0 equiv.)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 5-bromo-7H-pyrrolo[2,3-d]pyrimidine, the arylboronic acid, and potassium phosphate.
-
Add the XPhos-Pd-G3 catalyst.
-
Add degassed 1,4-dioxane and degassed water in a 4:1 to 5:1 ratio (to achieve a concentration of ~0.1 M with respect to the starting bromide).
-
Seal the flask and heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting bromide is consumed.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data and Visualization
Table 1: Recommended Reaction Conditions
| Parameter | Recommendation | Rationale |
| Catalyst | XPhos-Pd-G3, SPhos-Pd-G2, Pd(dppf)Cl₂ | High activity for electron-deficient heteroaryl halides. |
| Ligand | Buchwald-type biarylphosphines (e.g., XPhos) | Bulky, electron-rich ligands promote oxidative addition and reductive elimination.[5][6] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | Effective in promoting transmetalation without causing excessive side reactions.[9][13] |
| Solvent | Dioxane/H₂O, DME/H₂O (4:1 to 10:1) | Good solubility for both organic and inorganic reagents.[8][10] |
| Temperature | 80-110 °C | Provides sufficient thermal energy for the reaction to proceed at a reasonable rate. |
| Boron Source | Boronic acid, Pinacol ester, MIDA boronate | Esters and MIDA boronates offer enhanced stability against protodeboronation.[14][16] |
Diagrams
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting workflow for optimizing the Suzuki-Miyaura reaction.
References
-
Hussain, M., et al. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. Available at: [Link]
-
Bakkestuen, A. K., et al. (2018). 7H-Pyrrolo[2,3-d]pyrimidine-4-amines as Potential Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinases. ACS Omega. Available at: [Link]
- BenchChem. (2025). Technical Support Center: Regioselective Functionalization of the Pyrrolo[2,3-d]pyrimidine Core. BenchChem.
-
Vantourout, J. C., et al. (2016). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry. Available at: [Link]
- BenchChem. (2025). Application Notes: Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine for Drug Discovery. BenchChem.
- Hussain, M., et al. (2017). Suzuki‐Miyaura cross‐coupling reactions generate new pyrimidylboronic acids and functionalized heteroaryl pyrimidines. Applied Organometallic Chemistry.
- BenchChem. (2025). Optimizing reaction conditions for nucleophilic substitution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. BenchChem.
-
ResearchGate. (2020). In Suzuki coupling can the boronic acid couple with each other? ResearchGate. Available at: [Link]
- Kotha, S., et al. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron.
-
ResearchGate. (2010). (PDF) ChemInform Abstract: Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. ResearchGate. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Available at: [Link]
-
Catalysts. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Organic Chemistry Portal. Available at: [Link]
-
Royal Society of Chemistry. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. RSC Advances. Available at: [Link]
-
AA Blocks. (2019). Recent Developments in the Chemistry of Boron Heterocycles. AA Blocks. Available at: [Link]
- Hussain, M., et al. (2012). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyaura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. European Journal of Organic Chemistry.
-
Molecules. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Available at: [Link]
-
Jarvo, E. R., et al. (2016). Mechanistic Investigation of the Nickel-Catalyzed Suzuki Reaction of N,O-Acetals: Evidence for Boronic Acid Assisted Oxidative Addition and an Iminium Activation Pathway. Journal of the American Chemical Society. Available at: [Link]
-
Molecules. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. Available at: [Link]
-
Organic Syntheses. (2016). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses. Available at: [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Journal of Medicinal Chemistry. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. ACS Publications. Available at: [Link]
- BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling Reaction of 5-Bromonicotinaldehyde. BenchChem.
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki? Reddit. Available at: [Link]
-
ResearchGate. (n.d.). Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic acid (3) catalysed by ligand‐free solvent‐stabilised Pd‐nanoparticles (Pd‐NP). ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). a) Suzuki coupling reaction of azaindole derivatives. b) The mechanism for the coupling reaction of 7‐chloro‐6‐azaindole using Pd‐catalyst. ResearchGate. Available at: [Link]
-
Molecules. (2019). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one. ResearchGate. Available at: [Link]
-
Royal Society of Chemistry. (2015). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances. Available at: [Link]
-
The Journal of Organic Chemistry. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. ACS Publications. Available at: [Link]
-
Molecules. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo[2,3-d]pyrimidine Derivatives. MDPI. Available at: [Link]
-
Molecules. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.hw.ac.uk [pure.hw.ac.uk]
- 5. reddit.com [reddit.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles [organic-chemistry.org]
- 14. Yoneda Labs [yonedalabs.com]
- 15. researchgate.net [researchgate.net]
- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 17. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Efficient Boc Deprotection of Piperazine-Substituted Pyrrolopyrimidines
Welcome to the technical support guide for optimizing the tert-butyloxycarbonyl (Boc) deprotection of piperazine-substituted pyrrolopyrimidines. This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven laboratory experience. Our goal is to empower you, our fellow researchers, to overcome common challenges and achieve higher yields and purity in your synthetic workflows.
The pyrrolopyrimidine scaffold is a privileged structure in medicinal chemistry, but its electron-rich nature, combined with the basicity of the piperazine moiety, can complicate standard deprotection protocols. This guide is structured to address these specific challenges directly.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Problem 1: My deprotection reaction is sluggish or incomplete, even after several hours.
Root Cause Analysis: Incomplete deprotection is the most common issue and typically stems from insufficient acidification or steric hindrance. The two basic nitrogen atoms of the piperazine ring and potentially a nitrogen in the pyrrolopyrimidine core can act as acid sponges, neutralizing the reagent before it can effectively catalyze the cleavage of the Boc group.
Solutions & Scientific Rationale:
-
Increase Acid Stoichiometry: The standard 2-4 equivalents of acid may be insufficient. For substrates with multiple basic sites, increasing the equivalents of trifluoroacetic acid (TFA) or using a solution of hydrogen chloride (HCl) is often necessary to ensure a sufficiently acidic environment for the reaction to proceed to completion.[1]
-
Elevate the Temperature: Many deprotection reactions can be gently heated to 40-50°C to increase the reaction rate.[1] However, this should be done cautiously and with careful monitoring, as higher temperatures can also promote side reactions on the sensitive pyrrolopyrimidine core.
-
Switch to a Stronger Acid System: If TFA in dichloromethane (DCM) is failing, switching to 4M HCl in dioxane is a robust alternative.[1] The hydrochloride salt of the product often precipitates from the solution, which can help drive the reaction to completion by Le Châtelier's principle.
-
Verify Solubility: Ensure your starting material is fully dissolved. Poor solubility can severely limit reaction kinetics.[1] If solubility is an issue, consider alternative solvent systems.
Table 1: Comparison of Acidic Conditions for Boc Deprotection
| Condition ID | Reagent System | Typical Concentration | Temperature | Typical Time | Key Considerations |
| A-1 | TFA / DCM | 20-50% (v/v)[1] | Room Temp | 1-4 h | Standard; good for many substrates but may be too weak for complex heterocycles. |
| A-2 | Neat TFA | 100% | Room Temp | 0.5-2 h | Harsher conditions; effective but increases risk of side reactions. Use with scavengers is highly recommended.[2] |
| A-3 | 4M HCl in Dioxane | 3-5 equivalents[1] | Room Temp | 1-3 h | Excellent alternative; product may precipitate as the HCl salt, simplifying isolation.[1] |
| A-4 | TFA / DCM | 20-50% (v/v) | 40-50 °C | 0.5-2 h | Use to accelerate slow reactions, but monitor closely for degradation of the core heterocycle.[1] |
Problem 2: My LC-MS shows the desired product mass, but also a significant peak at [M+57] or other unexpected masses.
Root Cause Analysis: The peak at [M+57] corresponds to the re-alkylation of the newly formed amine by the tert-butyl cation, a reactive electrophile generated during the deprotection process.[3] The electron-rich pyrrolopyrimidine ring is also susceptible to electrophilic attack by this cation, leading to undesired side products.
Solutions & Scientific Rationale:
-
Employ a Carbocation Scavenger: This is the most effective solution. A scavenger is a nucleophilic agent added to the reaction to trap the reactive tert-butyl cation before it can react with your product or starting material.[3]
-
Triethylsilane (TES): The gold standard. It irreversibly reacts with the tert-butyl cation to form the volatile triethyl-tert-butylsilane and ethane. Typically used at 5-10% (v/v). The use of TES has been shown to increase yields, decrease reaction times, and simplify work-up.[4][5]
-
Anisole or Thioanisole: Also effective, but can sometimes lead to other aromatic substitution byproducts.
-
-
Lower Reaction Temperature: Performing the reaction at 0°C can slow the rate of both the desired deprotection and the undesired side reactions, often improving selectivity.
-
Dilute the Reaction Mixture: Lowering the concentration can disfavor the bimolecular side reaction (alkylation) relative to the unimolecular deprotection.
Caption: Mechanism of Boc deprotection, side reaction, and scavenger intervention.
Frequently Asked Questions (FAQs)
Q1: Why is TFA in DCM the "go-to" standard for Boc deprotection?
TFA is a strong acid that is readily available, and its mixture with DCM provides a versatile solvent system for a wide range of substrates.[1] The volatility of both TFA and DCM allows for their easy removal in vacuo post-reaction, which simplifies the initial workup.[6] However, its effectiveness can be substrate-dependent, and for molecules with multiple basic sites or acid-sensitive functional groups, it may not be the optimal choice without modification.
Q2: How can I effectively monitor the reaction's progress?
-
Thin-Layer Chromatography (TLC): This is a quick and effective method.[3] The deprotected amine product is significantly more polar than the Boc-protected starting material and will have a much lower Rf value. Staining with ninhydrin can be useful for visualizing the amine product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. It allows you to monitor the disappearance of the starting material's mass peak and the appearance of the product's mass peak, while also detecting any side products.[3]
Q3: My pyrrolopyrimidine core appears to be degrading. Are there milder deprotection methods?
Yes. The pyrrolopyrimidine core can be sensitive to strongly acidic conditions.[7][8] If you observe degradation, consider alternative, milder methods. While standard acidic methods are most common, for particularly sensitive substrates, other options exist, though they may require more optimization. Some literature reports describe thermal deprotection or methods using reagents like oxalyl chloride in methanol for sensitive compounds.[9][10]
Q4: What is the best work-up procedure after a successful deprotection with TFA?
After removing the TFA/DCM under reduced pressure, the product is an amine trifluoroacetate salt. To obtain the free base, two common methods are used:
-
Aqueous Basic Wash: Dissolve the residue in a suitable organic solvent (like DCM or Ethyl Acetate) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a mild base until the aqueous layer is basic.[1] Then, separate the organic layer, dry it (e.g., with Na₂SO₄), and concentrate to yield the free amine.
-
Ion-Exchange Resin: For small-scale or parallel synthesis, using a basic ion-exchange resin (like Amberlyst A-21) can be a very clean and efficient way to isolate the free base without an aqueous workup.[11]
Caption: A logical workflow for troubleshooting Boc deprotection experiments.
References
-
Mehta, A., Jaouhari, R., Benson, T. J. (1992). Improved efficiency and selectivity in peptide synthesis: Use of triethylsilane as a carbocation scavenger in deprotection of t-butyl esters and t-butoxycarbonyl-protected sites. Research Explorer - The University of Manchester. Available at: [Link]
-
Boc Deprotection Mechanism - TFA. Common Organic Chemistry. Available at: [Link]
-
Amoah, E., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. Available at: [Link]
-
Pearson, D., et al. (1989). Trialkylsilanes as for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis. ResearchGate. Available at: [Link]
-
Mehta, A., et al. (1992). Improved efficiency and selectivity in peptide synthesis: Use of triethylsilane as a carbocation scavenger in deprotection of t-butyl esters and t-butoxycarbonyl-protected sites. Semantic Scholar. Available at: [Link]
-
Method Simplifies Deprotection and Modification of N-Heterocycles. (2025). ChemistryViews. Available at: [Link]
-
Alternative Methods for Boc Deprotection. (2023). Reddit. Available at: [Link]
-
Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. (2023). ACS Publications. Available at: [Link]
-
Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. (2023). National Institutes of Health. Available at: [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). ACS Publications. Available at: [Link]
-
General Procedures for the Lithiation/Trapping of N-Boc Piperazines. (2018). ResearchGate. Available at: [Link]
-
Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. (2004). ResearchGate. Available at: [Link]
-
Boiling water-catalyzed neutral and selective N-Boc deprotection. RSC Publishing. Available at: [Link]
-
Boc Deprotection - TFA. Common Organic Chemistry. Available at: [Link]
-
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. (2024). National Institutes of Health. Available at: [Link]
-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). National Institutes of Health. Available at: [Link]
-
Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. (2023). National Institutes of Health. Available at: [Link]
-
Synthesis of pyrimidin-2-one nucleosides as acid-stable inhibitors of cytidine deaminase. (1989). PubMed. Available at: [Link]
-
Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. (2023). ACS Publications. Available at: [Link]
-
Optimization of a Novel Mandelamide-Derived Pyrrolopyrimidine Series of PERK Inhibitors. (2022). MDPI. Available at: [Link]
-
Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. (2019). ResearchGate. Available at: [Link]
-
General Procedures for the Lithiation/Trapping of N-Boc Piperazines. (2018). White Rose Research Online. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. research.manchester.ac.uk [research.manchester.ac.uk]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Boc Deprotection - TFA [commonorganicchemistry.com]
- 7. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of pyrimidin-2-one nucleosides as acid-stable inhibitors of cytidine deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges of Pyrrolo[2,3-d]pyrimidine Intermediates in Aqueous Media
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrrolo[2,3-d]pyrimidine intermediates. This guide is designed to provide practical, in-depth solutions to the common and complex solubility issues encountered during your experiments. Drawing from established scientific principles and field-proven techniques, this resource will help you navigate the challenges of working with these often poorly soluble compounds in aqueous environments.
Introduction: The Solubility Hurdle with Pyrrolo[2,3-d]pyrimidines
The pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2][3] However, the planar, aromatic nature of this heterocyclic system often leads to low aqueous solubility, posing significant challenges in various experimental settings, from enzymatic assays to synthetic reactions in aqueous media. This guide provides a structured approach to understanding and overcoming these solubility issues.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions regarding the solubility of pyrrolo[2,3-d]pyrimidine intermediates.
Q1: Why are my pyrrolo[2,3-d]pyrimidine intermediates poorly soluble in water?
A1: The low aqueous solubility of many pyrrolo[2,3-d]pyrimidine intermediates stems from their rigid, planar structure and often lipophilic character, which can lead to strong crystal lattice energy. For these molecules to dissolve, the energy required to break the intermolecular forces in the solid state must be overcome by the energy released upon hydration. For many of these compounds, this energetic balance is unfavorable in water alone. For example, the common intermediate 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is known to be poorly soluble in water.[4]
Q2: I have a precipitate in my aqueous reaction mixture. What is the first thing I should check?
A2: The first step is to verify the identity of the precipitate. It could be your starting material, your product, or a salt. Once confirmed, the most immediate factor to consider is the pH of your solution. The solubility of pyrrolo[2,3-d]pyrimidine derivatives can be highly dependent on pH, especially if they contain ionizable groups such as amines or carboxylic acids.
Q3: Are there any general-purpose organic solvents I can use as a co-solvent to improve solubility?
A3: Yes, several water-miscible organic solvents are commonly used as co-solvents. These include dimethyl sulfoxide (DMSO), ethanol, and methanol.[4][5][6][7] These co-solvents work by reducing the overall polarity of the solvent system, which can better accommodate the less polar pyrrolo[2,3-d]pyrimidine core.
Troubleshooting Guides: A Deeper Dive
This section provides more detailed, step-by-step guidance for resolving persistent solubility problems.
Issue 1: Complete Insolubility of a Neutral Pyrrolo[2,3-d]pyrimidine Intermediate in Aqueous Buffer
Scenario: You are attempting to dissolve a neutral pyrrolo[2,3-d]pyrimidine intermediate (e.g., one without strongly acidic or basic functional groups) in a neutral aqueous buffer (e.g., PBS at pH 7.4) for a biological assay, but it remains as a solid.
Root Cause Analysis: The primary issue is the unfavorable energetics of dissolution. The intermolecular forces within the crystal are stronger than the interactions the molecule can form with water.
Solutions:
-
Co-solvent Addition: This is often the most effective first-line approach.
-
Rationale: Co-solvents like DMSO, ethanol, or methanol decrease the polarity of the aqueous medium, making it more favorable for the dissolution of hydrophobic compounds.
-
Protocol:
-
Prepare a concentrated stock solution of your compound in 100% DMSO.
-
Serially dilute the stock solution into your aqueous buffer, ensuring the final concentration of DMSO is as low as possible to avoid interfering with your experiment (typically <1% v/v for biological assays).
-
Vortex or sonicate the solution briefly after each dilution to aid dissolution.
-
-
-
Use of Cyclodextrins:
-
Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[8][9][10] They can encapsulate poorly soluble molecules, like pyrrolo[2,3-d]pyrimidines, forming inclusion complexes that are themselves water-soluble.
-
Protocol:
-
Choose a suitable cyclodextrin, such as β-cyclodextrin or a more soluble derivative like hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Prepare a solution of the cyclodextrin in your aqueous buffer.
-
Add your solid pyrrolo[2,3-d]pyrimidine intermediate to the cyclodextrin solution.
-
Stir or sonicate the mixture until the solid dissolves. The required molar ratio of cyclodextrin to your compound will need to be determined empirically.
-
-
Issue 2: pH-Dependent Precipitation During a Reaction or Work-up
Scenario: Your pyrrolo[2,3-d]pyrimidine intermediate, which contains an amino group, is soluble under acidic conditions but precipitates out when the pH is raised during a reaction or work-up.
Root Cause Analysis: The amino group is protonated at low pH, forming a more soluble salt. As the pH increases, the amino group is deprotonated, returning to its less soluble free base form.
Solutions:
-
pH Control:
-
Rationale: Maintaining the pH in a range where the compound remains ionized and soluble is key.
-
Protocol:
-
Determine the pKa of the ionizable group on your molecule (this can be estimated using software if not experimentally known).
-
During your reaction or work-up, carefully adjust the pH of the aqueous phase to be at least 1-2 pH units below the pKa of the amine to ensure it remains protonated and in solution.
-
If the product needs to be isolated as the free base, be aware that it may precipitate upon basification. This can be used as a purification step.
-
-
-
Salt Formation for Isolation and Storage:
-
Rationale: Converting the intermediate into a stable, solid salt form can significantly improve its aqueous solubility and handling properties.
-
Protocol:
-
Dissolve the free base of your amino-substituted pyrrolo[2,3-d]pyrimidine in a suitable organic solvent.
-
Add a stoichiometric amount of an appropriate acid (e.g., hydrochloric acid in an organic solvent, or citric acid) to precipitate the corresponding salt.
-
Isolate the salt by filtration and dry it. This solid salt will likely have improved aqueous solubility compared to the free base.
-
-
Data at a Glance: Solubility of Common Intermediates
| Intermediate | CAS Number | Aqueous Solubility | Organic Solvent Solubility |
| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 | Poor[4] | Soluble in DMSO, ethanol, methanol, ethyl acetate[4][5][6][7] |
| 7H-Pyrrolo[2,3-d]pyrimidin-4-amine | 1500-85-2 | Sparingly soluble | Soluble in DMSO |
Experimental Workflows and Diagrams
Workflow for Solubilizing a Neutral Pyrrolo[2,3-d]pyrimidine Intermediate
Caption: Workflow for solubilizing neutral intermediates.
Logical Relationship for pH-Dependent Solubility of Amino-Substituted Intermediates
Caption: pH effect on amino-substituted intermediate solubility.
Conclusion
Overcoming the solubility challenges of pyrrolo[2,3-d]pyrimidine intermediates is a critical step in their successful application in research and drug development. By systematically applying the principles of pH adjustment, co-solvent use, and complexation with agents like cyclodextrins, researchers can effectively bring these valuable compounds into the aqueous phase for a wide range of experimental procedures. This guide provides a foundational framework for troubleshooting these issues, and empirical testing will always be necessary to determine the optimal conditions for each specific intermediate.
References
-
LookChem. Cas 3680-69-1,4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from [Link]
-
Bentham Science. (2024, June 6). Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential. Retrieved from [Link]
-
MDPI. (2023, September 19). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Retrieved from [Link]
-
ResearchGate. Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential. Retrieved from [Link]
- Budhwar, V. (2018, April 21). An Approach to Improve the Physicochemical Properties of Drugs and Applications of Cyclodextrin Complexe. Pharmaceutical Sciences.
- Chaudhary, V. B., & Patel, J. K. (2013). Cyclodextrin inclusion complex to enhance solubility of poorly water soluble drugs: A review. International Journal of Pharmaceutical Sciences and Research, 4(1), 68-76.
- Serno, T., Geissler, S., & Gerg, M. (2023). Cyclodextrins and Their Derivatives as Drug Stability Modifiers. Pharmaceuticals, 16(8), 1074.
-
Global Pharmaceutical Sciences Review. 04 - Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor.... Retrieved from [Link]
-
Srini Chem. Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Retrieved from [Link]
-
PubMed Central. (2022, May 22). Exploration of 4-aminopyrrolo[2,3-d]pyrimidine as antitubercular agents. Retrieved from [Link]
-
PubMed Central. 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases. Retrieved from [Link]
-
ACS Publications. (2023, May 16). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Retrieved from [Link]
-
PubMed. (2012). Novel water-soluble substituted pyrrolo[3,2-d]pyrimidines: design, synthesis, and biological evaluation as antitubulin antitumor agents. Retrieved from [Link]
-
PubMed Central. (2012). Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis and Biological Evaluation as Antitubulin Antitumor Agents. Retrieved from [Link]
-
PubMed Central. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from [Link]
-
MDPI. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Retrieved from [Link]
-
PubMed Central. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Retrieved from [Link]
- Google Patents. Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis.
- Google Patents. Pyrrolo[2,3-d]pyrimidine derivatives: their intermediates and synthesis.
-
PubMed Central. (2018). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. Retrieved from [Link]
-
New Journal of Chemistry. (2018). A green route for the synthesis of pyrrolo[2,3-d]pyrimidine derivatives catalyzed by β-cyclodextrin. Retrieved from [Link]
-
MDPI. (2022). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Retrieved from [Link]
-
Taylor & Francis Online. (2020). Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. Retrieved from [Link]
-
MDPI. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Retrieved from [Link]
-
University of Greenwich. Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. Retrieved from [Link]
Sources
- 1. Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential | Bentham Science [eurekaselect.com]
- 2. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. lookchem.com [lookchem.com]
- 7. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine CAS#: 3680-69-1 [m.chemicalbook.com]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. asiapharmaceutics.info [asiapharmaceutics.info]
- 10. gpsrjournal.com [gpsrjournal.com]
Stability of 4-(4-Boc-1-piperazinyl)-5-bromo-7H-pyrrolo[2,3-d]pyrimidine in different solvents
Welcome to the technical support center for 4-(4-Boc-1-piperazinyl)-5-bromo-7H-pyrrolo[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the stability of this compound in various solvents. Our goal is to empower you with the knowledge to ensure the integrity of your experiments and the reliability of your results.
Introduction to this compound
This compound is a key intermediate in the synthesis of various kinase inhibitors and other biologically active molecules. The pyrrolo[2,3-d]pyrimidine scaffold is a well-established pharmacophore, and understanding the stability of its derivatives is crucial for successful drug discovery and development. This document will address common challenges related to the handling and storage of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: The main stability concerns for this molecule are hydrolysis of the Boc (tert-butoxycarbonyl) protecting group under acidic conditions, potential solvolysis of the brominated pyrrolopyrimidine core, and photodegradation. The Boc group is known to be labile in strong acids, leading to the formation of the deprotected piperazine derivative.[1] The pyrrolo[2,3-d]pyrimidine ring system can also be susceptible to nucleophilic attack by solvent molecules, especially under harsh conditions. Furthermore, brominated aromatic compounds can be sensitive to light, which may induce degradation.[2][3][4][5][6]
Q2: Which solvents are recommended for preparing stock solutions of this compound for long-term storage?
A2: For long-term storage, it is advisable to use aprotic, anhydrous solvents such as DMSO or DMF. These solvents are generally inert and will minimize the risk of hydrolysis or solvolysis. Studies have shown that many small molecules are stable in DMSO for extended periods when stored correctly (e.g., at -20°C or -80°C in tightly sealed containers).[7][8] However, it is always best practice to prepare fresh solutions for sensitive experiments or to periodically check the purity of stock solutions.
Q3: Can I use protic solvents like methanol or ethanol?
A3: While protic solvents like methanol and ethanol can be used for short-term applications and specific reactions, they are less ideal for long-term storage. Protic solvents may participate in solvolysis reactions, particularly if acidic or basic impurities are present. If you must use a protic solvent, ensure it is of high purity and anhydrous, and store the solution at low temperatures for the shortest possible time.
Q4: My compound appears to be degrading in an acidic mobile phase during HPLC analysis. What could be the cause?
A4: Degradation in an acidic mobile phase is likely due to the cleavage of the Boc protecting group. The carbamate bond of the Boc group is susceptible to acid-catalyzed hydrolysis.[1] This will result in the formation of the corresponding free piperazine derivative, which will have a different retention time in your chromatogram. To mitigate this, consider using a less acidic mobile phase if your separation allows, or minimize the time the sample is exposed to the acidic conditions before injection.
Q5: I observe a new impurity peak after leaving my sample on the benchtop for a few hours. What might be happening?
A5: The appearance of a new impurity upon exposure to ambient light suggests photodegradation. The brominated pyrrolo[2,3-d]pyrimidine core is a potential chromophore that can absorb UV or visible light, leading to decomposition. It is crucial to protect solutions of this compound from light by using amber vials or wrapping containers in aluminum foil.[2][3][4][5][6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of Purity in Stock Solution | 1. Hydrolysis: Presence of water or acidic impurities. 2. Solvolysis: Reaction with the solvent. 3. Photodegradation: Exposure to light. | 1. Use anhydrous, aprotic solvents (e.g., DMSO, DMF). Store at -20°C or below. 2. Avoid reactive solvents for long-term storage. 3. Store solutions in amber vials or protect from light. |
| Inconsistent Biological Assay Results | Compound Degradation: Use of aged or improperly stored solutions. | Prepare fresh solutions from solid material before each experiment. If using stock solutions, perform a purity check (e.g., by HPLC) before use. |
| Appearance of a Second Peak in HPLC | On-column or In-vial Degradation: Acidic mobile phase causing Boc deprotection. | Use a mobile phase with a higher pH if possible. Minimize the time the sample is in the autosampler before injection. |
| Discoloration of Solution | Degradation: Formation of colored degradation products. | Discard the solution. Investigate the cause of degradation (e.g., light exposure, incompatible solvent, temperature). |
Predicted Stability in Common Solvents
The following table summarizes the expected stability of this compound in various solvents based on general chemical principles. This information should be used as a guideline, and experimental verification is strongly recommended.
| Solvent | Type | Predicted Stability (at Room Temperature) | Potential Degradation Pathways |
| DMSO (Dimethyl Sulfoxide) | Aprotic, Polar | Good | Minimal degradation expected if anhydrous and protected from light. |
| DMF (Dimethylformamide) | Aprotic, Polar | Good | Minimal degradation expected if anhydrous and protected from light. |
| Acetonitrile | Aprotic, Polar | Moderate | Generally stable, but ensure it is free of acidic impurities. |
| Methanol / Ethanol | Protic, Polar | Fair to Poor | Potential for solvolysis and acid-catalyzed Boc deprotection if impurities are present. |
| Dichloromethane (DCM) | Aprotic, Nonpolar | Fair | Can contain acidic impurities (from decomposition to HCl) that can cause Boc deprotection. |
| Water (neutral pH) | Protic, Polar | Poor | Risk of hydrolysis, especially over time. Low solubility is also a factor. |
| Aqueous Buffers (Acidic) | Protic, Polar | Very Poor | Rapid deprotection of the Boc group is expected.[1] |
| Aqueous Buffers (Basic) | Protic, Polar | Fair | The Boc group is generally stable to base, but the pyrrolopyrimidine core may be susceptible to hydrolysis. |
Potential Degradation Pathway
The primary degradation pathways for this compound are anticipated to be acid-catalyzed deprotection of the Boc group and potential hydrolysis of the C-Br bond or other parts of the heterocyclic core under strenuous conditions.
Caption: Predicted degradation pathways.
Experimental Protocol: Stability Assessment
This protocol provides a general framework for assessing the stability of this compound in a chosen solvent.
Objective: To determine the rate of degradation of the target compound in a specific solvent under defined conditions (e.g., temperature, light exposure).
Materials:
-
This compound
-
High-purity solvent of interest (e.g., DMSO, Methanol)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Amber and clear glass vials with screw caps
-
Incubator or oven for temperature control
-
Photostability chamber (if assessing light sensitivity)[2][3][4][5][6]
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh a known amount of the compound.
-
Dissolve it in the chosen solvent to a precise final concentration (e.g., 1 mg/mL).
-
-
Sample Incubation:
-
Aliquot the stock solution into several amber and clear vials.
-
Time Zero (T=0) Sample: Immediately dilute an aliquot to a suitable concentration for HPLC analysis and inject it. This will serve as your baseline.
-
Storage Conditions:
-
Temperature Stress: Place vials at various temperatures (e.g., room temperature, 40°C, 60°C).
-
Photostability: Place clear vials in a photostability chamber. Wrap a corresponding set of vials in aluminum foil to serve as dark controls.[2][3][4][5][6]
-
Acid/Base Stress (Forced Degradation): Spike aliquots with a small amount of acid (e.g., 0.1 N HCl) or base (e.g., 0.1 N NaOH).
-
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1, 3, 7, 14 days), remove a vial from each condition.
-
Dilute the sample to the same concentration as the T=0 sample.
-
Analyze by a validated stability-indicating HPLC method. The method should be able to separate the parent compound from its potential degradants.[9][11]
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
Identify and quantify any major degradation products. LC-MS can be invaluable for identifying the mass of the degradants.[1][9][10]
-
Plot the percentage of the parent compound remaining versus time for each condition.
-
Caption: Workflow for stability assessment.
References
-
Utilizing UPLC-MS for Conducting Forced Degradation Studies. Waters Corporation. [Link]
-
Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Pharma Focus America. [Link]
-
Thermal Methods. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]
-
The Role of Mass Balance in Forced Degradation Studies: Ensuring Method Validity. ResolveMass Laboratories Inc. [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. ICH. [Link]
-
Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening. [Link]
-
Selective Thermal Deprotection of N -Boc Protected Amines in Continuous Flow. ResearchGate. [Link]
-
ICH Q1B Photostability Testing of New Drug Substances and Products. IKEV. [Link]
-
Q1B Photostability Testing of New Drug Substances and Products. FDA. [Link]
-
ICH Q1B Photostability testing of new active substances and medicinal products. European Medicines Agency. [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. University College Cork. [Link]
-
Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. CONICET. [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PubMed. [Link]
-
ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained #pharmaceuticals. YouTube. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ema.europa.eu [ema.europa.eu]
- 3. ikev.org [ikev.org]
- 4. fda.gov [fda.gov]
- 5. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. m.youtube.com [m.youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. waters.com [waters.com]
- 10. pharmafocusamerica.com [pharmafocusamerica.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Preventing byproduct formation during the synthesis of tofacitinib precursors
Introduction: The synthesis of tofacitinib, a potent Janus kinase (JAK) inhibitor, relies on the efficient and high-purity production of its key precursors: the chiral piperidine moiety, (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine, and the heterocyclic core, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. The formation of byproducts during the synthesis of these intermediates is a critical challenge that can impact yield, purity, and the overall efficiency of the final active pharmaceutical ingredient (API) production. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help researchers, chemists, and process development professionals identify, understand, and prevent the formation of common byproducts.
Part 1: Troubleshooting Guide - Pyrrolopyrimidine Core Synthesis
The synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, the heterocyclic core of tofacitinib, typically involves the chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-one using reagents like phosphorus oxychloride (POCl₃). This step is prone to several issues that can lead to significant byproduct formation and yield loss.
Issue 1.1: Low Yield & Recovery of Starting Material After Workup
Question: My initial reaction monitoring (e.g., TLC, LCMS) shows full consumption of the starting 7H-pyrrolo[2,3-d]pyrimidin-4-one, but after the aqueous workup, I primarily isolate the starting material. What is causing this?
Answer: Root Cause Analysis & Mechanistic Insight
This is a classic problem caused by the hydrolysis of the desired 4-chloro product back to the 4-hydroxy starting material during the aqueous quench. The C4 position of the pyrrolo[2,3-d]pyrimidine core is highly electrophilic, making the chloro-substituent susceptible to nucleophilic attack by water, especially under the acidic conditions generated when quenching excess POCl₃.[1]
The mechanism involves the protonation of a ring nitrogen, further activating the ring towards nucleophilic attack. Water then attacks the C4 position, followed by the elimination of HCl to yield the thermodynamically stable 4-hydroxy tautomer.
Preventative Strategies & Protocols:
-
Minimize Excess POCl₃: The most critical step is to remove excess POCl₃ before the aqueous quench. This dramatically reduces the exothermicity and the amount of hydrochloric and phosphoric acids formed during workup.
-
Controlled Quenching: Employ a "reverse quench" by adding the cooled reaction mixture slowly to a vigorously stirred vessel of crushed ice or an ice/water slurry. This helps to dissipate heat and dilute the acid as it forms.[1]
-
pH Control: After quenching, immediately neutralize the acidic solution to a pH of 7-8 using a saturated aqueous solution of a mild base like sodium bicarbonate. This deprotonates the ring system and reduces the electrophilicity of the C4 position, stabilizing the product.
Optimized Protocol for Chlorination
| Step | Parameter | Recommended Condition | Rationale |
| 1. Reaction Setup | Solvent | Toluene or Acetonitrile | Aprotic solvents prevent side reactions with the chlorinating agent. |
| 2. Reagent Addition | POCl₃ Stoichiometry | 3.0 - 5.0 equivalents | Ensures complete conversion of the starting material. |
| Base (Optional) | N,N-diisopropylethylamine (DIPEA) (1.5 eq) | Acts as an HCl scavenger and can catalyze the reaction, allowing for lower temperatures and shorter reaction times.[1] | |
| 3. Reaction Temp. | Temperature | 50 - 110 °C (reflux) | Thermal energy is required to drive the reaction to completion. |
| 4. Post-Reaction | Excess Reagent Removal | Distillation under reduced pressure | Crucial step to prevent product hydrolysis during workup. |
| 5. Workup | Quenching | Slow addition to crushed ice (Reverse Quench) | Controls exothermic reaction and minimizes localized acid concentration. |
| Neutralization | Sat. aq. NaHCO₃ to pH 7-8 | Stabilizes the 4-chloro product against hydrolysis. | |
| 6. Isolation | Extraction Solvent | Ethyl Acetate or Dichloromethane | Efficiently extracts the product from the aqueous phase. |
Issue 1.2: Formation of Regioisomeric Impurities
Question: When using a 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine intermediate for coupling with the piperidine amine, I observe the formation of a significant isomeric impurity. How can this be prevented?
Answer: Root Cause Analysis & Mechanistic Insight
This issue arises from a competing Nucleophilic Aromatic Substitution (SNAr) reaction at the C2 position instead of the desired C4 position. While the C4 position is generally more electrophilic and sterically accessible, the regioselectivity of the SNAr reaction on dichloropyrimidines can be highly sensitive to electronic effects and reaction conditions.[2][3]
The presence of electron-donating or withdrawing groups on the pyrimidine ring can alter the relative energies of the LUMO (Lowest Unoccupied Molecular Orbital) and LUMO+1, influencing which carbon (C2 or C4) is more susceptible to nucleophilic attack.[2] Using a bulky nucleophile or certain solvents can also shift the selectivity.
Preventative Strategies & Protocols:
-
Use of a Protecting Group: The most effective strategy is to use a starting material where the C2 position is not chlorinated, i.e., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. If starting from the 2,4-dichloro derivative is unavoidable, protecting the pyrrole nitrogen (N7) with a bulky group like a tosyl (Ts) or benzenesulfonyl (Bs) group can sterically hinder attack at the C2 position.
-
Control of Reaction Temperature: Lowering the reaction temperature can often improve selectivity, favoring the kinetically preferred product (typically C4 substitution).
-
Choice of Base: The choice and stoichiometry of the base can influence the reaction. Using a non-nucleophilic, sterically hindered base can help prevent side reactions. A common and effective choice is potassium carbonate (K₂CO₃).
Workflow for Regioselective Coupling
Caption: Workflow for chiral resolution of the piperidine precursor.
Part 3: Frequently Asked Questions (FAQs)
Q1: For the chlorination of the pyrrolopyrimidinone, can I use a different chlorinating agent like oxalyl chloride or thionyl chloride instead of POCl₃? A1: While other chlorinating agents can be used for similar transformations, POCl₃ is widely employed for this specific substrate due to its effectiveness and relatively low cost for large-scale synthesis. Using agents like oxalyl chloride may lead to different byproduct profiles, including the formation of Vilsmeier-type intermediates if a solvent like DMF is used, which could lead to undesired formylation or other side reactions. Any change from a well-established POCl₃ protocol would require significant re-optimization.
Q2: My reduction of the pyridinium salt precursor for the piperidine is stalling. What could be the issue? A2: Stalled reductions are often due to the quality of the reducing agent or the presence of inhibitors. Ensure your sodium borohydride is dry and has been stored properly, as it can decompose on exposure to moisture. Water can also be an inhibitor in some cases, so using anhydrous ethanol may be beneficial. Finally, ensure your starting pyridinium salt is free of impurities that could poison the reaction.
Q3: Is it possible to perform a one-pot synthesis of tofacitinib from the two precursors without isolating the coupled intermediate? A3: While one-pot processes are attractive for process efficiency, they are challenging here. The coupling reaction is typically performed under basic conditions, while the subsequent debenzylation of the piperidine nitrogen is often done via catalytic hydrogenation under neutral or slightly acidic conditions. The change in reaction conditions and catalyst requirements makes a one-pot approach difficult without significant process development to ensure compatibility and prevent byproduct formation. Isolation of the key intermediates is standard practice to ensure the purity of the final API.
Q4: I've observed N-alkylation at the N7 position of the pyrrole ring as a side reaction. How can this be avoided? A4: N7-alkylation is a known side reaction for 7-deazapurines. It typically occurs under basic conditions in the presence of an alkylating agent. To avoid this during the coupling step with the piperidine, it is crucial to use a non-nucleophilic base like potassium carbonate and to avoid any extraneous alkylating agents. If the pyrrole nitrogen is protected (e.g., with a tosyl group) for the coupling reaction, this protecting group must be removed in a subsequent step, and care must be taken that the deprotection conditions do not promote side reactions.
References
-
Wu, X., Zeng, X., Song, X., & Song, M. (2017). Identification of related substances in tofacitinib citrate by LC-MS techniques for synthetic process optimization. Journal of Pharmaceutical and Biomedical Analysis, 145, 346-355. [Link]
-
Lee, M., Rucil, T., Hesek, D., Oliver, A. G., Fisher, J. F., & Mobashery, S. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 80(15), 7757–7763. [Link]
-
Sun, Z., Wang, H., Wen, K., Li, Y., & Fan, E. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533-4544. [Link]
-
Patil, Y. S., Bonde, N. L., Kekan, A. S., Sathe, D. G., & Das, A. (2014). An Improved and Efficient Process for the Preparation of Tofacitinib Citrate. Organic Process Research & Development, 18(12), 1556-1563. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Suzuki Coupling with Electron-Deficient Heterocycles
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving electron-deficient heterocyclic substrates. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with these often-recalcitrant coupling partners. Here, we move beyond simple protocols to explain the "why" behind catalyst and condition selection, offering field-proven insights to troubleshoot and optimize your reactions.
The Challenge of Electron-Deficient Heterocycles
Electron-deficient heterocycles, such as pyridines, pyrimidines, and pyrazines, are ubiquitous scaffolds in pharmaceuticals.[1][2][3] However, their electronic nature presents unique hurdles in Suzuki-Miyaura coupling. The primary challenges include:
-
Slow Oxidative Addition: While electron-deficient aryl halides are generally more reactive towards oxidative addition to the Pd(0) center, the specific electronic environment of some heterocyles can influence this step.[4][5][6]
-
Catalyst Inhibition: The Lewis basic nitrogen atoms in these heterocycles can coordinate to the palladium catalyst, leading to deactivation and low yields.[7][8]
-
Difficult Transmetalation: The electron-withdrawing nature of the heterocyclic ring can slow down the crucial transmetalation step.[8]
-
Substrate Instability: Heteroaryl boronic acids, especially those that are electron-deficient, can be prone to protodeboronation, a common cause of low yields.[7][8][9]
This guide provides a structured approach to overcoming these challenges through rational catalyst selection and reaction optimization.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments in a question-and-answer format.
Question 1: My reaction shows low to no conversion, and I'm recovering my starting materials. What's the likely cause and how do I fix it?
Answer:
This is a classic symptom of an inactive or inhibited catalyst system. For electron-deficient heterocycles, especially less reactive chlorides, a highly active catalyst is paramount.[9]
Probable Causes & Recommended Solutions:
-
Insufficient Catalyst Activity: Standard catalysts like Pd(PPh₃)₄ are often ineffective for these couplings.[3][10]
-
Solution: Employ modern, highly active catalyst systems. Bulky, electron-rich phosphine ligands are essential. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are highly effective as they accelerate both oxidative addition and reductive elimination.[1][11] Consider using air- and moisture-stable palladium precatalysts (e.g., XPhos Pd G3) for improved reproducibility.[12][13]
-
-
Catalyst Inhibition by Heterocycle Nitrogen: The lone pair on the nitrogen of your heterocycle can bind to the palladium center, effectively poisoning the catalyst.[7][8]
-
Inadequate Base: The base is crucial for activating the boronic acid to facilitate transmetalation.[10] A weak or inappropriate base can stall the reaction.
Workflow for Low Conversion:
Caption: Troubleshooting workflow for low conversion issues.
Question 2: I'm observing significant protodeboronation of my heteroaryl boronic acid. How can I minimize this side reaction?
Answer:
Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a major competing pathway, especially with electron-deficient and some electron-rich heteroaryl boronic acids.[7][8][9]
Probable Causes & Recommended Solutions:
-
Boronic Acid Instability: The C-B bond in many heteroaryl boronic acids is susceptible to cleavage by proton sources, often exacerbated by the basic reaction conditions.[8]
-
Solution 1: Use a More Stable Boron Reagent. Consider using boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts, which are generally more stable than the corresponding boronic acids.[9]
-
Solution 2: Use Anhydrous Conditions. While some water can be beneficial in Suzuki couplings, excessive water can promote protodeboronation. Using anhydrous solvents and reagents can be crucial.[13]
-
Solution 3: Use a Slight Excess of the Boron Reagent. Using 1.2-1.5 equivalents of the boronic acid derivative can help to compensate for some degradation.[9]
-
-
Slow Transmetalation: If the desired transmetalation step is slow, the boronic acid has more time to decompose.
-
Solution: Employ a catalyst system known to accelerate transmetalation. Highly electron-rich ligands can facilitate this step.
-
Frequently Asked Questions (FAQs)
Q1: Which class of palladium catalyst is best for coupling with electron-deficient heterocycles like pyrimidines or pyrazines?
A1: For challenging substrates like chloropyrimidines and other electron-deficient heterocycles, catalyst systems based on bulky, electron-rich ligands are generally superior.[1] The two main classes are:
-
Palladium-Phosphine Catalysts: Specifically, those with Buchwald's dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos) are widely recognized for their effectiveness with aryl chlorides and other difficult substrates.[1]
-
N-Heterocyclic Carbene (NHC) Catalysts: These have shown excellent performance in the coupling of sterically hindered and electron-deficient heterocycles due to their strong electron-donating ability and stability.[12]
Q2: How do I choose between different Buchwald-type ligands (XPhos, SPhos, RuPhos)?
A2: While all are effective, there can be subtle differences in performance depending on the specific substrates. A screening of a small panel of ligands is often the most efficient approach. As a general starting point:
-
XPhos and SPhos: These are often excellent choices for a wide range of electron-deficient heteroaryl chlorides.[1][13]
-
RuPhos: This can be particularly effective for sterically hindered couplings.[11]
Q3: What is the role of a precatalyst, and should I be using one?
A3: A precatalyst is a stable, well-defined palladium complex that readily generates the active Pd(0) species in situ. Using precatalysts, such as the Buchwald G3 or G4 palladacycles, offers several advantages over generating the catalyst from a palladium source (like Pd(OAc)₂) and a separate ligand. These include improved reproducibility, higher activity at lower catalyst loadings, and easier handling as many are air- and moisture-stable.[7][12] For challenging couplings, the use of a precatalyst is highly recommended.
Q4: Can I use nickel catalysts for these types of couplings?
A4: While palladium catalysts are the most widely used and generally most effective for Suzuki couplings of electron-deficient heterocycles, nickel catalysts have emerged as a powerful alternative, especially for unreactive aryl chlorides and other challenging electrophiles.[4][6] Nickel catalysts can sometimes offer different reactivity and may be a viable option if palladium systems fail.[10]
Catalyst System Selection Guide
The following table summarizes recommended catalyst systems for Suzuki coupling with various electron-deficient heterocycles based on literature reports.
| Heterocycle Class | Leaving Group | Recommended Ligand(s) | Recommended Base(s) | Key Considerations |
| Pyridines | Cl, Br | XPhos, SPhos[7][13] | K₃PO₄, Cs₂CO₃ | Prone to catalyst inhibition; bulky ligands are crucial.[7][16] |
| Pyrimidines | Cl | XPhos, SPhos[1] | K₂CO₃, K₃PO₄[2][17] | Aryl chlorides require highly active catalysts.[1] |
| Pyrazines | Cl, Br | Buchwald-type ligands, dppb[3] | K₂CO₃, Na₂CO₃ | Conventional Pd(PPh₃)₄ may fail for chloropyrazines.[3] |
| Indazoles/Indoles (N-H free) | Cl, Br | XPhos[18] | K₃PO₄ | Can be coupled without N-protection using appropriate catalysts.[18][19] |
Experimental Protocols
General Protocol for a Challenging Suzuki Coupling with an Electron-Deficient Heteroaryl Chloride
This is a general guideline and requires optimization for specific substrates.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the heteroaryl chloride (1.0 equiv.), the boronic acid or ester (1.2–1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.).[11]
-
Inert Atmosphere: Seal the vial with a septum cap and purge with an inert gas (argon or nitrogen) for 5-10 minutes.[11]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%).[11]
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 10:1) via syringe to achieve a concentration of 0.1–0.5 M with respect to the limiting reagent.[11]
-
Reaction: Place the vial in a preheated heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Mechanistic Overview
The generally accepted catalytic cycle for the Suzuki-Miyaura coupling provides a framework for understanding the role of the catalyst and reagents.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[6][13]
For electron-deficient heterocycles, bulky, electron-rich ligands (L) are critical for accelerating the oxidative addition and reductive elimination steps and preventing catalyst deactivation.
References
-
Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition, 45(8), 1282-1284. Retrieved from [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]
-
Stanovnik, B., & Svete, J. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(21), 3465-3482. Retrieved from [Link]
-
Ali, A., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(22), 5462. Retrieved from [Link]
-
J. C. Vantourout, et al. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition, 60(8), 3972-3990. Retrieved from [Link]
-
Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2012). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Journal of the American Chemical Society, 134(30), 12869-12877. Retrieved from [Link]
-
Yoneyama, T., et al. (2023). A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. Chemical Science, 14(35), 9534-9541. Retrieved from [Link]
-
Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 134(30), 12869–12877. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Deng, J. Z., et al. (2009). Copper-facilitated Suzuki reactions: application to 2-heterocyclic boronates. Organic Letters, 11(2), 345–347. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. Retrieved from [Link]
-
ResearchGate. (2023, July 24). A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. Retrieved from [Link]
-
Hojilla, M. C., et al. (2022). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Chemical Science, 13(42), 12563-12569. Retrieved from [Link]
-
ResearchGate. (n.d.). Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids. Retrieved from [Link]
-
Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 134(30), 12869-12877. Retrieved from [Link]
-
ResearchGate. (2020, October 15). (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]
-
Crest, A. N., et al. (2017). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. ACS Catalysis, 7(10), 6843–6849. Retrieved from [Link]
-
ResearchGate. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling?. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
ResearchGate. (2013, August 6). (PDF) Transition metal-catalyzed functionalization of pyrazines. Retrieved from [Link]
-
ResearchGate. (n.d.). Frontispiece: Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Retrieved from [Link]
-
ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]
-
Thompson, W. J., & Gaudino, J. (1984). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 49(26), 5237–5243. Retrieved from [Link]
-
Wang, D., et al. (2022). Palladium-NHC (NHC = N-heterocyclic Carbene)-Catalyzed Suzuki–Miyaura Cross-Coupling of Alkyl Amides. ACS Catalysis, 12(4), 2384–2391. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Retrieved from [Link]
-
Reddit. (2022, September 4). Struggling with Suzuki Reaction. Retrieved from [Link]
-
Quora. (2018, April 4). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Retrieved from [Link]
-
ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 15. reddit.com [reddit.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. semanticscholar.org [semanticscholar.org]
Technical Support Center: Scalable Synthesis of 4-(4-Boc-1-piperazinyl)-5-bromo-7H-pyrrolo[2,3-d]pyrimidine
Welcome to the technical support center for the synthesis of 4-(4-Boc-1-piperazinyl)-5-bromo-7H-pyrrolo[2,3-d]pyrimidine. This guide is designed for researchers, chemists, and process development professionals who are working on or planning to scale up the synthesis of this critical pharmaceutical intermediate. The pyrrolo[2,3-d]pyrimidine core is a key structural motif in a variety of kinase inhibitors, making a robust and scalable synthesis of its derivatives essential for drug discovery and development.[1][2][3]
This document provides a detailed experimental workflow, a comprehensive troubleshooting guide in a question-and-answer format, and frequently asked questions to address common challenges encountered during this synthesis.
Core Synthesis Workflow
The synthesis is typically approached in a two-step sequence starting from the commercially available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. The first step involves a regioselective bromination, followed by a palladium-catalyzed cross-coupling reaction to install the Boc-protected piperazine moiety.
Sources
- 1. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 2. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Tofacitinib Synthesis: An In-Depth Analysis of 4-(4-Boc-1-piperazinyl)-5-bromo-7H-pyrrolo[2,3-d]pyrimidine and Other Key Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tofacitinib, a first-in-class Janus kinase (JAK) inhibitor, has revolutionized the treatment of autoimmune diseases such as rheumatoid arthritis and psoriatic arthritis.[1] The synthetic pathway to this complex molecule is a critical aspect of its accessibility and affordability, prompting continuous research into more efficient and cost-effective manufacturing processes. At the heart of tofacitinib's structure lies the 7H-pyrrolo[2,3-d]pyrimidine core, the synthesis of which and its subsequent coupling to a chiral piperidine moiety are pivotal steps. This guide provides a comprehensive comparison of different synthetic strategies for tofacitinib, with a special focus on the potential utility of 4-(4-Boc-1-piperazinyl)-5-bromo-7H-pyrrolo[2,3-d]pyrimidine as a precursor versus more established intermediates like 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to offer a thorough understanding of the available synthetic routes.
The Established Pathway: Synthesis of Tofacitinib via 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
The most widely adopted synthesis of tofacitinib commences with the commercially available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. This route is characterized by a nucleophilic aromatic substitution (SNAr) reaction to couple the heterocyclic core with the chiral piperidine side chain.
Rationale for this Approach
The choice of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine as a starting material is dictated by its commercial availability and the reactivity of the chlorine atom at the 4-position, which is susceptible to nucleophilic displacement. To enhance the efficiency of the key coupling step and prevent side reactions, the nitrogen of the pyrrole ring is typically protected, often with a tosyl group. This protection increases the electrophilicity of the pyrimidine ring, facilitating the subsequent SNAr reaction.
Experimental Workflow and Data
The synthesis can be broadly divided into three main stages: protection of the pyrrolopyrimidine core, coupling with the piperidine moiety, and final deprotection and functionalization steps.
Table 1: Quantitative Data for Key Synthetic Steps
| Step | Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| Tosylation | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | p-TsCl, Et3N, DMAP | Dichloromethane | 0 to RT | 0.5 | 97.7 | >98 | [2] |
| SNAr Coupling | 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine | (3R,4R)-N,4-dimethyl-1-(phenylmethyl)-3-piperidinamine, K2CO3 | Water | 90-100 | 12 | 89 | 97.34 | [3][4] |
| One-pot Debenzylation & N-acylation | Coupled Intermediate | H2, Pd/C; Ethyl cyanoacetate | n-Butanol | RT | - | ~57 (overall from 4-chloro-7H-pyrrolo[2,3-d]pyrimidine) | 99.4 | [5] |
Detailed Experimental Protocols
Protocol 1: Synthesis of 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine [2]
-
To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1 eq) in dichloromethane, add triethylamine (3 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Cool the mixture to 0 °C and add a solution of p-toluenesulfonyl chloride (1.05 eq) in dichloromethane dropwise.
-
Allow the reaction to warm to room temperature and stir for 30 minutes.
-
Upon completion (monitored by TLC), wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
Protocol 2: SNAr Coupling Reaction [4]
-
To a mixture of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride (1 eq) in water, add potassium carbonate (12 eq).
-
Add 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine (1 eq) to the reaction mixture.
-
Heat the mixture to 90-95 °C and stir for 18-19 hours.
-
Cool the reaction mixture and filter the solid product.
-
The crude product can be purified by recrystallization from acetonitrile to yield the coupled intermediate with high purity.
A Potential Alternative: The Brominated Precursor Route
An alternative, though less documented, approach to the synthesis of tofacitinib and its analogues involves the use of a brominated pyrrolopyrimidine core, specifically this compound. This intermediate opens the door to palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig amination, which are powerful tools for C-C and C-N bond formation.
Rationale for a Cross-Coupling Strategy
The rationale behind using a brominated precursor lies in the versatility and efficiency of palladium-catalyzed cross-coupling reactions. Aryl bromides are generally more reactive than aryl chlorides in oxidative addition to palladium(0), which is the rate-limiting step in many cross-coupling cycles. This enhanced reactivity could potentially lead to milder reaction conditions, lower catalyst loadings, and broader substrate scope. The 5-bromo substituent also offers a handle for further functionalization, which could be advantageous in the synthesis of tofacitinib analogues.
Hypothetical Experimental Workflow and Comparative Analysis
Table 2: Comparison of Key Coupling Step
| Feature | SNAr with Chlorinated Precursor | Buchwald-Hartwig with Brominated Precursor (Hypothesized) |
| Precursor | 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine | This compound |
| Reaction Type | Nucleophilic Aromatic Substitution | Palladium-Catalyzed Cross-Coupling |
| Key Reagents | Base (e.g., K2CO3) | Palladium catalyst, Ligand, Base |
| Potential Advantages | Well-established, high-yielding for this specific substrate | Potentially milder conditions, broader substrate scope, avoidance of tosyl protection/deprotection |
| Potential Disadvantages | Requires protection/deprotection of the pyrrole nitrogen, can require high temperatures | Cost and availability of palladium catalysts and ligands, potential for side reactions (e.g., debromination), less established for this specific synthesis |
Causality Behind the Hypothetical Choice
A synthetic chemist might opt for a Buchwald-Hartwig approach with the brominated precursor for several reasons. Firstly, it could circumvent the need for the tosyl protection and subsequent harsh deprotection steps, potentially shortening the overall synthesis and improving the atom economy. Secondly, the milder conditions often associated with modern Buchwald-Hartwig protocols could be more compatible with sensitive functional groups, an important consideration in complex molecule synthesis. The presence of the Boc-piperazinyl group in the starting material suggests a modular approach where this moiety could be introduced early in the synthesis.
Head-to-Head Comparison and Future Perspectives
The established route using 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is a robust and high-yielding method for the large-scale production of tofacitinib. Its primary advantages are the relatively low cost of the starting material and the well-optimized nature of the key SNAr coupling step. However, the necessity of the protection-deprotection sequence for the pyrrole nitrogen adds to the step count and can impact the overall efficiency.
The hypothetical route employing this compound offers an intriguing alternative that leverages the power of modern cross-coupling chemistry. While currently lacking specific experimental validation for tofacitinib synthesis, the potential for a more convergent and potentially shorter synthesis is a significant driver for further investigation. The higher reactivity of the aryl bromide compared to the chloride in palladium-catalyzed reactions is a well-established principle that supports the feasibility of this approach.
Future research in this area should focus on the practical application of the brominated precursor in the synthesis of tofacitinib and its analogues. Key areas of investigation would include the optimization of the Buchwald-Hartwig coupling conditions (catalyst, ligand, base, and solvent) to maximize yield and purity, as well as a thorough cost-benefit analysis compared to the established manufacturing process.
Conclusion
The synthesis of tofacitinib is a testament to the ingenuity of modern synthetic organic chemistry. While the established route starting from 4-chloro-7H-pyrrolo[2,3-d]pyrimidine remains the industry standard, the exploration of alternative intermediates such as this compound holds promise for the development of even more efficient and versatile synthetic strategies. This guide has aimed to provide a balanced and in-depth comparison of these approaches, grounded in established chemical principles and available experimental data, to aid researchers in the ongoing quest for improved methods for the production of this important therapeutic agent.
References
-
Analysis and Comparison of Synthesis Route of Small Molecule Kinase Inhibitors Tofacitinib. Semantic Scholar. [Link]
-
Tofacitinib synthesis. Universidade Nova de Lisboa. [Link]
-
An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica. [Link]
-
An Improved and Efficient Process for the Preparation of Tofacitinib Citrate. ACS Publications. [Link]
-
Short enantioselective total synthesis of (+)-tofacitinib. ResearchGate. [Link]
- Synthesis method of tofacitinib citrate.
- Process for the preparation of tofacitinib and intermediates thereof.
- Synthesis method of tofacitinib citrate.
-
Preparation method of tofacitinib. SciSpace. [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. [Link]
-
Synthesis of Tofacitinib. Chinese Journal of Pharmaceuticals. [Link]
-
An Improved and Efficient Process for the Preparation of Tofacitinib Citrate. Semantic Scholar. [Link]
-
(3R,4R)-N,4-Dimethyl-1-(phenylmethyl)-3-piperidinamine Hydrochloride. Home Sunshine Pharma. [Link]
- Process for the preparation of tofacitinib and intermediates thereof.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine | 479633-63-1 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. WO2021084556A1 - Process for the preparation of tofacitinib and intermediates thereof - Google Patents [patents.google.com]
- 5. Synthesis of Tofacitinib [cjph.com.cn]
A Comparative Guide to the Efficacy of JAK Inhibitors Synthesized from Different Pyrrolopyrimidine Cores
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic intervention for a multitude of inflammatory and autoimmune diseases has been significantly reshaped by the development of Janus kinase (JAK) inhibitors. These small molecule inhibitors target the JAK-STAT signaling pathway, a critical conduit for cytokine and growth factor signaling that governs immune responses, cell proliferation, and hematopoiesis. At the heart of many successful JAK inhibitors lies the pyrrolopyrimidine scaffold, a privileged structure that mimics the purine core of ATP, enabling competitive inhibition at the kinase's active site.[1]
However, the therapeutic window of first-generation JAK inhibitors is often narrowed by off-target effects, largely stemming from a lack of selectivity among the four JAK isoforms: JAK1, JAK2, JAK3, and TYK2. This has propelled the development of second-generation inhibitors with refined selectivity profiles, a feat often achieved through strategic modifications of the foundational pyrrolopyrimidine core. This guide provides an in-depth comparison of the efficacy of JAK inhibitors synthesized from different pyrrolopyrimidine cores, offering insights into the structure-activity relationships that dictate their potency and selectivity. We will delve into the experimental methodologies used to evaluate their efficacy and provide a framework for the rational design of next-generation JAK inhibitors.
The Central Role of the Pyrrolopyrimidine Scaffold
The 7H-pyrrolo[2,3-d]pyrimidine, also known as 7-deazapurine, is a recurring motif in numerous approved JAK inhibitors, including tofacitinib, ruxolitinib, and baricitinib.[2][3] Its structural resemblance to adenine allows it to form key hydrogen bonds within the ATP-binding pocket of the JAK kinases.[2] The nitrogen atoms at positions 1 and 3 of the pyrimidine ring, along with the pyrrole nitrogen, are crucial for this interaction. The C4 and C5 positions of the pyrrolopyrimidine core serve as key points for substitution, where the introduction of various side chains can dramatically influence an inhibitor's selectivity and potency.[4]
A notable variation of this core is the 1H-pyrrolo[2,3-b]pyridine scaffold, which has also been successfully employed in the design of potent JAK inhibitors.[1][5][6] This isomer, with a nitrogen at position 7 of the purine-like ring system, offers a different vector for chemical modifications and can lead to distinct interactions within the kinase domain, ultimately altering the inhibitor's efficacy and selectivity profile.
Comparative Efficacy of Pyrrolopyrimidine-Based JAK Inhibitors
The efficacy of a JAK inhibitor is a composite of its potency against the target JAK isoform(s) and its selectivity over the other isoforms. High potency is desirable for achieving therapeutic effects at lower concentrations, while high selectivity is crucial for minimizing off-target side effects. For instance, inhibition of JAK2 is associated with hematological adverse effects like anemia and thrombocytopenia, making selectivity against JAK2 a key objective in the development of inhibitors for inflammatory diseases.[7]
Below is a comparative summary of the inhibitory activity of representative JAK inhibitors based on different pyrrolopyrimidine cores. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the activity of a kinase by 50%, are presented. Lower IC50 values indicate higher potency.
| Inhibitor | Pyrrolopyrimidine Core | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Key Selectivity Features |
| Tofacitinib | 7H-pyrrolo[2,3-d]pyrimidine | ~100 | ~20 | ~2 | - | Pan-JAK inhibitor with preference for JAK3 and JAK1/2.[1] |
| Ruxolitinib | 7H-pyrrolo[2,3-d]pyrimidine | 3.3 | 2.8 | 428 | - | Potent inhibitor of JAK1 and JAK2.[8] |
| Baricitinib | 7H-pyrrolo[2,3-d]pyrimidine | 5.9 | 5.7 | >400 | 53 | Potent inhibitor of JAK1 and JAK2.[8] |
| Upadacitinib | 7H-pyrrolo[2,3-d]pyrimidine | 45 | 109 | 2100 | 4700 | Selective for JAK1 over other JAK isoforms.[8] |
| Compound 12a | 4-amino-7H-pyrrolo[2,3-d]pyrimidine | 12.6 | 135 | - | - | 10.7-fold selectivity for JAK1 over JAK2.[4] |
| Compound 14c | 1H-pyrrolo[2,3-b]pyridine | - | - | Potent | - | Potent and moderately selective JAK3 inhibitor.[6] |
| Compound 38a | 1H-pyrrolo[2,3-b]pyridine | Potent | - | - | - | Excellent potency for JAK1 and selectivity over JAK2, JAK3, and TYK2.[5] |
Note: IC50 values can vary between different studies and assay conditions. The data presented here are for comparative purposes.
The data clearly illustrates the impact of the pyrrolopyrimidine core and its substituents on the efficacy and selectivity of JAK inhibitors. While first-generation inhibitors like tofacitinib and ruxolitinib exhibit broad activity across multiple JAK isoforms, second-generation inhibitors like upadacitinib demonstrate significantly improved selectivity for JAK1. This enhanced selectivity is a direct result of rational drug design, where modifications to the pyrrolopyrimidine scaffold are made to exploit subtle differences in the ATP-binding sites of the JAK isoforms. For instance, the introduction of a 4-aryl substituent onto the pyrrolo[2,3-d]pyrimidine scaffold has been shown to modulate the selectivity profile towards JAK3.[9] Similarly, the development of inhibitors based on the pyrrolo[2,3-b]pyridine core has yielded compounds with high selectivity for either JAK1 or JAK3, highlighting the versatility of this scaffold.[5][6]
Experimental Evaluation of JAK Inhibitor Efficacy
A robust and multi-faceted experimental approach is essential for accurately characterizing the efficacy of novel JAK inhibitors. The following protocols outline a self-validating system where the results from biochemical, cellular, and functional assays provide a comprehensive and cross-verifiable assessment of an inhibitor's performance.
Experimental Workflow for Efficacy Evaluation
Caption: A logical workflow for the comprehensive evaluation of JAK inhibitor efficacy.
In Vitro Kinase Assay
Causality: This is the foundational assay to determine the direct inhibitory potency of a compound against the purified kinase domains of each JAK isoform. The resulting IC50 values provide a quantitative measure of potency and a preliminary indication of selectivity.
Protocol:
-
Reagents: Recombinant human JAK1, JAK2, JAK3, and TYK2 kinase domains, a suitable peptide substrate (e.g., a biotinylated peptide), ATP, and the test inhibitor at various concentrations.
-
Procedure: a. In a 96-well or 384-well plate, combine the kinase, peptide substrate, and varying concentrations of the inhibitor in a kinase reaction buffer. b. Initiate the kinase reaction by adding a solution of ATP. c. Incubate the plate at room temperature for a defined period (e.g., 60 minutes). d. Stop the reaction by adding a solution containing EDTA. e. Detect the amount of phosphorylated substrate using a suitable method, such as homogeneous time-resolved fluorescence (HTRF).
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular STAT Phosphorylation Assay
Causality: This assay confirms that the inhibitor can penetrate the cell membrane and inhibit the phosphorylation of STAT proteins, the downstream effectors of JAK signaling, in a cellular context. This is a crucial step to bridge the gap between biochemical potency and cellular activity.
Protocol (Western Blot):
-
Cell Culture: Culture a cytokine-responsive cell line (e.g., TF-1 cells) in appropriate media.
-
Treatment: a. Starve the cells in serum-free media to reduce basal STAT phosphorylation. b. Pre-incubate the cells with various concentrations of the JAK inhibitor or a vehicle control (e.g., DMSO). c. Stimulate the cells with a relevant cytokine (e.g., IL-6 or IFN-γ) to activate the JAK-STAT pathway.
-
Protein Extraction: Lyse the cells and collect the total protein.
-
Western Blotting: a. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. b. Block the membrane to prevent non-specific antibody binding. c. Incubate the membrane with primary antibodies specific for phosphorylated STAT (p-STAT) and total STAT. d. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. e. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities to determine the ratio of p-STAT to total STAT at different inhibitor concentrations.
Cell Proliferation Assay
Causality: Many cytokine signaling pathways regulated by JAKs are involved in cell proliferation. This assay assesses the functional consequence of JAK inhibition on cell growth, providing evidence of the inhibitor's cytostatic or cytotoxic effects.
Protocol (CellTiter-Glo® Luminescent Cell Viability Assay):
-
Cell Seeding: Seed a cytokine-dependent cell line (e.g., HEL cells, which have a JAK2 mutation) in a 96-well opaque-walled plate.
-
Treatment: Add various concentrations of the JAK inhibitor to the wells and incubate for a specified period (e.g., 72 hours).
-
ATP Measurement: a. Equilibrate the plate to room temperature. b. Add CellTiter-Glo® Reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. c. Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal (as a percentage of the vehicle control) against the inhibitor concentration to determine the IC50 for cell proliferation inhibition.[10][11]
Cytokine Production Assay
Causality: JAK inhibitors are designed to suppress the production of pro-inflammatory cytokines. This assay directly measures the inhibitor's ability to reduce the secretion of these key mediators of inflammation.
Protocol (ELISA or Luminex):
-
Cell Culture and Stimulation: a. Culture immune cells, such as peripheral blood mononuclear cells (PBMCs) or a macrophage cell line (e.g., RAW 264.7). b. Pre-treat the cells with the JAK inhibitor. c. Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce cytokine production.
-
Sample Collection: Collect the cell culture supernatant after a suitable incubation period.
-
Cytokine Quantification: a. ELISA: Use a specific ELISA kit to measure the concentration of a single cytokine (e.g., TNF-α or IL-6) in the supernatant.[12] b. Luminex: Use a multiplex bead-based assay to simultaneously measure the concentrations of multiple cytokines in a small sample volume.[13]
-
Data Analysis: Compare the cytokine concentrations in the inhibitor-treated samples to the vehicle control to determine the extent of inhibition.
The JAK-STAT Signaling Pathway: A Visual Representation
The following diagram illustrates the canonical JAK-STAT signaling pathway, the primary target of the inhibitors discussed in this guide.
Sources
- 1. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure-guided design of potent JAK1-selective inhibitors based on 4-amino-7H-pyrrolo[2,3-d]pyrimidine with anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Computer aided designing of novel pyrrolopyridine derivatives as JAK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Highly selective Janus kinase 3 inhibitors based on a pyrrolo[2,3-d]pyrimidine scaffold: evaluation of WO2013085802 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 11. OUH - Protocols [ous-research.no]
- 12. biomedres.us [biomedres.us]
- 13. Validation and comparison of luminex multiplex cytokine analysis kits with ELISA: Determinations of a panel of nine cytokines in clinical sample culture supernatants - PMC [pmc.ncbi.nlm.nih.gov]
Selectivity profile of kinase inhibitors derived from 4-(4-Boc-1-piperazinyl)-5-bromo-7H-pyrrolo[2,3-d]pyrimidine
This guide provides a comprehensive analysis of the kinase selectivity profiles of inhibitors derived from the versatile 4-(4-Boc-1-piperazinyl)-5-bromo-7H-pyrrolo[2,3-d]pyrimidine scaffold. This core structure serves as a critical starting point for the development of a wide range of kinase inhibitors, leveraging the 5-bromo position as a handle for introducing chemical diversity through techniques like Suzuki coupling. The nature of the substituent at this position, in conjunction with modifications at the 4-piperazinyl group, profoundly influences the potency and, crucially, the selectivity of these compounds against the human kinome.
In this guide, we will explore the selectivity profiles of several exemplary compounds derived from the broader 7H-pyrrolo[2,3-d]pyrimidine family, with a focus on substitutions that inform the potential of the title scaffold. We will delve into the experimental data that underpins our understanding of their activity, compare their performance against different kinase families, and provide detailed protocols for assessing kinase selectivity.
The 7H-pyrrolo[2,3-d]pyrimidine Scaffold: A Privileged Structure in Kinase Inhibition
The 7H-pyrrolo[2,3-d]pyrimidine core is considered a "privileged scaffold" in medicinal chemistry. Its structure mimics the purine ring of ATP, the universal phosphate donor for all kinases. This inherent structural similarity allows inhibitors based on this scaffold to competitively bind to the ATP-binding site of a wide array of kinases, making it a fertile starting point for inhibitor design.[1] The strategic placement of a piperazinyl group at the C4 position often enhances solubility and provides a vector for interaction with the solvent-exposed region of the kinase active site. The bromine atom at C5 is a versatile synthetic handle, allowing for the introduction of various aryl or heteroaryl groups via cross-coupling reactions, which can be tailored to target specific pockets within the kinase domain to achieve selectivity.
Comparative Selectivity Profiles of 7H-pyrrolo[2,3-d]pyrimidine Derivatives
The selectivity of a kinase inhibitor is paramount to its therapeutic potential, as off-target effects can lead to toxicity. The following sections compare the selectivity of representative compounds from the literature that share the core pyrrolo[2,3-d]pyrimidine structure, highlighting how different substitution patterns dictate their target profile.
Multi-Targeted Tyrosine Kinase Inhibitors
One strategy in cancer therapy is the development of multi-targeted inhibitors that can block several oncogenic signaling pathways simultaneously. Derivatives of the 7H-pyrrolo[2,3-d]pyrimidine scaffold have shown promise in this area. For instance, a series of halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides' have been synthesized and evaluated for their ability to inhibit multiple tyrosine kinases.[2][3]
A standout compound from this series, compound 5k , demonstrated potent inhibitory activity against several key oncogenic kinases.[2][3] Its selectivity profile, while multi-targeted, shows a preference for certain kinases over others, as detailed in the table below.
| Kinase Target | Compound 5k IC50 (nM)[2][3] | Sunitinib IC50 (nM)[2] | Erlotinib IC50 (nM)[2] | Staurosporine IC50 (nM)[2] |
| EGFR | 79 | 93 | 55 | - |
| Her2 | 40 | - | - | 38 |
| VEGFR2 | 136 | 261 | - | - |
| CDK2 | 204 | - | - | - |
Table 1: Comparison of the in vitro inhibitory activity of compound 5k against a panel of kinases, benchmarked against established inhibitors.
The data reveals that compound 5k has comparable potency to the known Her2 inhibitor staurosporine and is more potent than sunitinib against VEGFR2.[2] This profile suggests that with further optimization of the substituents, it may be possible to tune the selectivity towards a desired set of kinases.
Selective Inhibitors of the Akt Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical signaling cascade that is frequently dysregulated in cancer. The development of selective Akt inhibitors is therefore a major focus of cancer drug discovery. The 7H-pyrrolo[2,3-d]pyrimidine scaffold has been successfully employed to generate potent and selective Akt inhibitors.
In one study, a series of 4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine derivatives were synthesized and evaluated as Akt inhibitors.[4] Compounds 5q and 5t from this series exhibited significant potency against Akt1.
| Compound | Akt1 IC50 (nM)[4] |
| 5q | 18.0 |
| 5t | 21.3 |
Table 2: Potent Akt1 inhibition by 4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine derivatives.
While this study did not report a broad kinase selectivity panel, another investigation into Akt inhibitors based on a related 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide scaffold provided valuable insights into achieving selectivity over the closely related kinase PKA.[5] Optimization of the lipophilic substitution in this series led to inhibitors with up to 150-fold selectivity for Akt over PKA.[5] This underscores the principle that subtle modifications to the scaffold can yield significant gains in selectivity.
Highly Selective FGFR4, Tie2, and TrkA Inhibitors
Further demonstrating the versatility of the pyrrolo[2,3-d]pyrimidine core, a study on 5,6-disubstituted derivatives identified a compound with a highly selective profile. Compound 6f from this series was screened against a panel of 53 oncogenic kinases and showed highly selective inhibition of FGFR4, Tie2, and TrkA at a concentration of 10 µM.[6] This high degree of selectivity is a desirable characteristic for a therapeutic candidate, as it minimizes the potential for off-target toxicities.
Visualizing Kinase Signaling Pathways
To understand the biological context of these inhibitors, it is essential to visualize the signaling pathways in which their targets operate.
Caption: The PI3K/Akt signaling pathway, a key regulator of cell survival and proliferation.
Experimental Protocols for Kinase Selectivity Profiling
The determination of a kinase inhibitor's selectivity profile is a critical step in its preclinical development. This typically involves screening the compound against a large panel of kinases.
In Vitro Kinase Inhibition Assay (Radiometric)
This is a classic and robust method for determining the potency of an inhibitor.
Principle: This assay measures the transfer of a radiolabeled phosphate group from ATP to a substrate by the kinase. The amount of radioactivity incorporated into the substrate is inversely proportional to the inhibitory activity of the compound.
Step-by-Step Methodology:
-
Reaction Setup: In a 96-well plate, combine the kinase, a suitable substrate (e.g., a peptide or protein), and the test compound at various concentrations.
-
Initiation: Start the reaction by adding a mixture of unlabeled ATP and radiolabeled [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).
-
Termination: Stop the reaction by adding a solution that denatures the kinase, such as a strong acid or a high concentration of EDTA.
-
Separation: Separate the radiolabeled substrate from the unreacted [γ-³²P]ATP. This is often achieved by spotting the reaction mixture onto a phosphocellulose filter paper, which binds the substrate but not the ATP.
-
Washing: Wash the filter paper extensively to remove any unbound [γ-³²P]ATP.
-
Detection: Quantify the amount of radioactivity on the filter paper using a scintillation counter.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Workflow for a radiometric in vitro kinase inhibition assay.
Conclusion
The this compound scaffold is a highly valuable starting point for the development of kinase inhibitors with diverse selectivity profiles. The evidence from related compounds demonstrates that strategic modifications, particularly at the C5 and C6 positions, can yield inhibitors that are either multi-targeted or highly selective for specific kinases. The choice of substituents allows for the fine-tuning of interactions within the ATP-binding pocket, enabling the rational design of inhibitors with desired therapeutic properties. The robust methodologies for selectivity profiling described herein are essential for characterizing these compounds and advancing them through the drug discovery pipeline.
References
-
(National Center for Biotechnology Information)
-
(MDPI)
-
(PubMed)
-
(PubMed)
-
(PubMed)
-
(PubMed)
-
(PubMed)
-
(Semantic Scholar)
-
(National Center for Biotechnology Information)
-
(ACS Publications)
Sources
- 1. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Akt Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Novel 5,6-disubstituted pyrrolo[2,3-d]pyrimidine derivatives as broad spectrum antiproliferative agents: Synthesis, cell based assays, kinase profile and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
In vitro comparison of novel pyrrolo[2,3-d]pyrimidine derivatives and baricitinib
An In Vitro Comparative Guide: Novel Pyrrolo[2,3-d]pyrimidine Derivatives and Baricitinib as JAK Inhibitors
This guide provides a comprehensive framework for the in vitro comparison of novel pyrrolo[2,3-d]pyrimidine-based compounds against the established Janus kinase (JAK) inhibitor, baricitinib. It is designed for researchers, scientists, and drug development professionals engaged in the discovery and characterization of next-generation immunomodulatory and anti-inflammatory agents.
Introduction: Targeting the Janus Kinase Pathway
The Janus kinase (JAK) family, comprising four non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2), is a cornerstone of intracellular signal transduction for a multitude of cytokines and growth factors.[1][2] These signaling events are mediated through the JAK-Signal Transducer and Activator of Transcription (STAT) pathway, which is pivotal in regulating cellular processes such as proliferation, differentiation, immunity, and hematopoiesis.[3][4] Dysregulation of this pathway is a key driver in the pathogenesis of numerous autoimmune diseases, inflammatory conditions, and malignancies, making JAKs highly attractive therapeutic targets.[2][3]
The pyrrolo[2,3-d]pyrimidine scaffold has emerged as a privileged structure in the design of potent ATP-competitive JAK inhibitors.[5][6] Baricitinib, a selective inhibitor of JAK1 and JAK2 built on this core, is clinically approved for treating rheumatoid arthritis and other inflammatory conditions, serving as a critical benchmark for novel drug candidates.[7][8][9]
The ongoing development of new pyrrolo[2,3-d]pyrimidine derivatives aims to enhance therapeutic outcomes by improving potency, refining selectivity profiles to mitigate off-target effects, or engineering multi-target agents.[10][11][12] This guide outlines a systematic in vitro approach to rigorously evaluate and compare these novel entities against baricitinib.
The JAK-STAT Signaling Pathway: A Mechanistic Overview
The JAK-STAT pathway provides a direct route for transmitting extracellular signals to the nucleus. The process is initiated when a cytokine binds to its specific cell surface receptor, leading to receptor dimerization and the activation of receptor-associated JAKs.[4] The activated JAKs then phosphorylate each other and key tyrosine residues on the receptor's intracellular domain.[1] These newly created phosphotyrosine sites serve as docking stations for the recruitment of latent STAT proteins from the cytoplasm. Upon recruitment, STATs are themselves phosphorylated by the JAKs, causing them to detach from the receptor, form homo- or heterodimers, and translocate into the nucleus, where they bind to specific DNA sequences to regulate the transcription of target genes.[1][3]
Figure 1: The JAK-STAT signaling cascade.
Compound Profiles: The Benchmark and the Challengers
Baricitinib (Reference Compound)
Baricitinib is a potent and selective inhibitor of JAK1 and JAK2.[9][13] This dual inhibition profile allows it to block the signaling of a wide range of pro-inflammatory cytokines, underpinning its efficacy in autoimmune disorders.[7] Its well-characterized in vitro activity serves as the ideal reference point for evaluating novel inhibitors.
| Target Kinase | Baricitinib IC₅₀ (nM) |
| JAK1 | 5.9 |
| JAK2 | 5.7 |
| TYK2 | 53 |
| Table 1: Reported in vitro inhibitory concentrations (IC₅₀) for Baricitinib against JAK family enzymes. Data sourced from publicly available literature.[13] |
Novel Pyrrolo[2,3-d]pyrimidine Derivatives (Test Compounds)
This class represents a diverse group of molecules synthesized to explore new structure-activity relationships (SAR).[11][14] Research goals often include:
-
Enhanced Potency: Achieving lower IC₅₀ values than the reference compound.
-
Improved Selectivity: Preferentially targeting a single JAK isoform (e.g., JAK1) to potentially reduce mechanism-based side effects, such as the anemia associated with strong JAK2 inhibition.[12][15]
-
Novel Mechanisms: Designing dual-inhibitors that target both JAKs and another disease-relevant pathway, such as histone deacetylases (HDACs), to overcome drug resistance.[10][16]
For the purpose of this guide, we will refer to hypothetical test articles as Compound X (designed for improved JAK1 selectivity) and Compound Y (designed for pan-JAK inhibition with high potency).
A Multi-Tiered Strategy for In Vitro Comparison
A robust comparison requires a tiered experimental approach, moving from direct enzymatic inhibition to complex cellular and functional readouts. This workflow ensures that observations at the biochemical level translate into the desired biological effect in a cellular environment.
Figure 2: A tiered experimental workflow.
Tier 1: Biochemical Kinase Activity Assay
Causality: This is the foundational experiment to determine if the novel compounds directly inhibit the catalytic activity of the isolated JAK enzymes. It provides a clean, cell-free system to measure potency (IC₅₀) and establish a selectivity profile across the JAK family.
Detailed Protocol: ADP-Glo™ Kinase Assay (Promega)
-
Reagent Preparation:
-
Prepare a 2X kinase/substrate buffer containing recombinant human JAK1, JAK2, JAK3, or TYK2 enzyme and a suitable peptide substrate (e.g., Ulight-JAK-1tide from PerkinElmer).
-
Prepare serial dilutions of Baricitinib, Compound X, and Compound Y in DMSO, followed by a final dilution in kinase buffer. A typical starting concentration is 10 µM, followed by 10-point, 3-fold dilutions.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the 2X kinase/substrate solution to each well.
-
Add 2.5 µL of the serially diluted compound solutions or DMSO vehicle control.
-
Add 2.5 µL of a 100 µM ATP solution to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence via a luciferase reaction. Incubate for 30 minutes.
-
Read the luminescence signal on a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot the normalized response against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value for each compound against each kinase.
-
Data Presentation: Comparative IC₅₀ Table
| Compound | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) | TYK2 IC₅₀ (nM) | Selectivity (JAK2/JAK1) |
| Baricitinib | 5.9 | 5.7 | >400 | 53 | ~1-fold |
| Compound X | 8.2 | 85.1 | >1000 | 98 | ~10-fold |
| Compound Y | 1.5 | 1.2 | 25.4 | 10.1 | ~1-fold |
| Table 2: Hypothetical biochemical assay results demonstrating different potency and selectivity profiles. |
Tier 2: Cellular Phospho-STAT Inhibition Assay
Causality: This assay validates the findings from Tier 1 in a physiological context. It determines whether the compounds can penetrate the cell membrane and inhibit the JAK-mediated phosphorylation of their direct downstream target, STAT, thereby confirming on-target engagement within the cell.
Detailed Protocol: IL-6-Induced pSTAT3 Inhibition in TF-1 Cells
-
Cell Culture and Starvation:
-
Culture human erythroleukemic TF-1 cells in RPMI-1640 medium supplemented with 10% FBS and 2 ng/mL GM-CSF.
-
Prior to the assay, wash the cells and starve them in a serum-free medium for 4-6 hours to reduce basal signaling.
-
-
Compound Treatment:
-
Resuspend the starved cells and seed them into a 96-well plate.
-
Treat the cells with serial dilutions of Baricitinib, Compound X, and Compound Y for 1 hour at 37°C.
-
-
Cytokine Stimulation:
-
Stimulate the cells with a pre-determined EC₈₀ concentration of recombinant human Interleukin-6 (IL-6) for 15-20 minutes at 37°C to induce JAK1/JAK2-mediated STAT3 phosphorylation.
-
-
Cell Lysis and Detection (Western Blot):
-
Lyse the cells on ice with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 (as a loading control).
-
Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the pSTAT3 signal to the total STAT3 signal.
-
Plot the normalized pSTAT3 levels against inhibitor concentration to calculate the cellular IC₅₀.
-
Data Presentation: Comparative Cellular IC₅₀ Table
| Compound | pSTAT3 Inhibition IC₅₀ (nM) |
| Baricitinib | 25.8 |
| Compound X | 40.5 |
| Compound Y | 8.9 |
| Table 3: Hypothetical cellular target engagement results. |
Tier 3: Functional Cellular Assays
Causality: These assays measure the downstream biological consequences of JAK-STAT pathway inhibition. They provide crucial evidence that the observed target engagement translates into a functionally relevant anti-inflammatory or anti-proliferative effect.
Protocol 1: Anti-Proliferation in a Cytokine-Dependent Cell Line
-
Cell Culture: Culture TF-1 cells as described above, maintained with GM-CSF.
-
Assay Setup: Wash cells to remove GM-CSF and resuspend in a medium containing a minimal amount of IL-6 required for sustained proliferation.
-
Compound Treatment: Seed cells in a 96-well plate and add serial dilutions of the test compounds. Incubate for 72 hours.
-
Viability Measurement: Add CellTiter-Glo® Luminescent Cell Viability Assay reagent to the wells, which measures ATP levels as an indicator of cell viability. Read luminescence.
-
Data Analysis: Calculate the IC₅₀ for the inhibition of cell proliferation.
Protocol 2: Inhibition of Cytokine Release from Macrophages
-
Cell Culture: Differentiate human PBMCs into macrophages or use a murine macrophage cell line like RAW264.7.[11]
-
Compound Pre-treatment: Pre-incubate the macrophages with serial dilutions of the test compounds for 1 hour.
-
Stimulation: Stimulate the cells with 100 ng/mL Lipopolysaccharide (LPS) to induce the production of pro-inflammatory cytokines. Incubate for 18-24 hours.
-
Cytokine Quantification: Collect the cell culture supernatant. Measure the concentration of a key cytokine, such as IL-6 or TNF-α, using a specific ELISA kit.
-
Data Analysis: Calculate the IC₅₀ for the inhibition of cytokine release.
Data Presentation: Comparative Functional IC₅₀ Table
| Compound | TF-1 Proliferation IC₅₀ (nM) | LPS-Induced IL-6 Release IC₅₀ (nM) |
| Baricitinib | 35.1 | 45.3 |
| Compound X | 68.4 | 75.0 |
| Compound Y | 12.5 | 18.9 |
| Table 4: Hypothetical results from functional cellular assays. |
Discussion and Interpretation
Synthesizing the data from all three tiers provides a comprehensive profile of each novel derivative relative to baricitinib.
-
Compound Y demonstrates superior potency across all assays. Its pan-JAK inhibition profile in the biochemical assay translates to potent cellular and functional activity, making it a candidate for indications where broad cytokine suppression is desired.
-
Compound X successfully achieves the design goal of improved JAK1 selectivity (~10-fold over JAK2 in the biochemical assay). While its absolute potency is slightly lower than baricitinib in cellular assays, this selectivity could predict a wider therapeutic window in vivo by minimizing JAK2-dependent effects on hematopoiesis.[15] This is a critical consideration for chronic inflammatory diseases requiring long-term treatment.
-
Correlation: A strong correlation between biochemical, cellular, and functional IC₅₀ values, as seen with Compound Y, provides high confidence in its on-target mechanism of action. Discrepancies, such as a potent biochemical inhibitor showing weak cellular activity, could indicate poor cell permeability or high plasma protein binding, which are critical parameters to investigate in subsequent studies.
Conclusion
This guide outlines a systematic and logical workflow for the in vitro comparison of novel pyrrolo[2,3-d]pyrimidine derivatives against the benchmark inhibitor, baricitinib. By integrating biochemical, cellular, and functional assays, researchers can robustly characterize the potency, selectivity, and therapeutic potential of new chemical entities. The hypothetical data for Compound X and Compound Y illustrate how this comparative approach can effectively identify candidates with distinct and potentially advantageous profiles, such as improved selectivity or enhanced potency. Promising candidates identified through this in vitro cascade are primed for further preclinical evaluation, including pharmacokinetic profiling and in vivo efficacy studies in relevant disease models.
References
-
Discovery of Novel Pyrrolo[2,3-d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors. Journal of Medicinal Chemistry. [Link]
-
Discovery of Novel Pyrrolo[2,3- d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors. PubMed. [Link]
-
In vitro and in vivo analysis of a JAK inhibitor in rheumatoid arthritis. PubMed. [Link]
-
Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors. PubMed. [Link]
-
Design, synthesis and evaluation of pyrrolo[2,3-d]pyrimidine-phenylamide hybrids as potent Janus kinase 2 inhibitors. PubMed. [Link]
-
Synthesis and evaluation of hydrazinyl-containing pyrrolo[2,3-d]pyrimidine series as potent, selective and oral JAK1 inhibitors for the treatment of rheumatoid arthritis. PubMed. [Link]
-
Evaluation of the in vitro and in vivo efficacy of the JAK inhibitor AZD1480 against JAK-mutated acute lymphoblastic leukemia. National Institutes of Health (NIH). [Link]
-
JAK inhibitors: an evidence-based choice of the most appropriate molecule. Frontiers. [Link]
-
Differential properties of Janus kinase inhibitors in the treatment of immune-mediated inflammatory diseases. Oxford Academic. [Link]
-
Design, synthesis and evaluation of pyrrolo[2,3-d]pyrimidine-phenylamide hybrids as potent Janus Kinase 2 inhibitors. ScienceDirect. [Link]
-
Molecular modeling studies of pyrrolo[2,3-d]pyrimidin-4-amine derivatives as JAK1 inhibitors based on 3D-QSAR, molecular docking, molecular dynamics (MD) and MM-PBSA calculations. PubMed. [Link]
-
Novel Bis- and Mono-Pyrrolo[2,3-d]pyrimidine and Purine Derivatives: Synthesis, Computational Analysis and Antiproliferative Evaluation. MDPI. [Link]
-
Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story. BMJ. [Link]
-
JAK-STAT signaling pathway. Cusabio. [Link]
-
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. [Link]
-
JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. Frontiers. [Link]
-
Jak-Stat Signaling Pathway. Sino Biological. [Link]
-
Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. PubMed Central. [Link]
-
Mechanism of baricitinib supports artificial intelligence‐predicted testing in COVID‐19 patients. PubMed Central. [Link]
-
Mechanism of baricitinib supports artificial intelligence-predicted testing in COVID-19 patients. Digital Rheumatology Network. [Link]
-
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. [Link]
-
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Scilit. [Link]
-
The JAK1/2 Inhibitor Baricitinib Mitigates the Spike-Induced Inflammatory Response of Immune and Endothelial Cells In Vitro. MDPI. [Link]
-
JAK1/2 inhibition with baricitinib in the treatment of autoinflammatory interferonopathies. UCL Discovery. [Link]
-
Anticancer drugs containing pyrrolo[2,3-d]pyrimidine pharmacophore. ResearchGate. [Link]
Sources
- 1. JAK-STAT Signaling Pathway, Antibodies, ELISAs, Luminex Assays & Growth Factors | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cusabio.com [cusabio.com]
- 4. sinobiological.com [sinobiological.com]
- 5. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism of baricitinib supports artificial intelligence‐predicted testing in COVID‐19 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. digitalrheumatology.org [digitalrheumatology.org]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and evaluation of hydrazinyl-containing pyrrolo[2,3-d]pyrimidine series as potent, selective and oral JAK1 inhibitors for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Design, synthesis and evaluation of pyrrolo[2,3-d]pyrimidine-phenylamide hybrids as potent Janus kinase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Discovery of Novel Pyrrolo[2,3- d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Guide to the Off-Target Effects of 5-bromo-7H-pyrrolo[2,3-d]pyrimidine Kinase Inhibitors
The 5-bromo-7H-pyrrolo[2,3-d]pyrimidine scaffold has emerged as a privileged structure in the design of potent kinase inhibitors, owing to its structural resemblance to the adenine core of ATP. This allows it to effectively compete for the ATP-binding site of a wide range of kinases, leading to the development of therapeutics targeting various oncogenic and inflammatory pathways. However, the conserved nature of the ATP-binding pocket across the human kinome presents a significant challenge: the potential for off-target activity. Understanding and characterizing these off-target effects is paramount for developing safer and more effective kinase inhibitors.
This guide provides a comparative analysis of the off-target profiles of kinase inhibitors based on the 5-bromo-7H-pyrrolo[2,3-d]pyrimidine scaffold. We will delve into the structural rationale for their target promiscuity, explore the experimental methodologies used to profile their selectivity, and present a comparative overview of the off-target effects of inhibitors targeting different kinase families. This guide is intended for researchers, scientists, and drug development professionals seeking to navigate the complex landscape of kinase inhibitor selectivity.
The Double-Edged Sword: On-Target Efficacy vs. Off-Target Liabilities
The therapeutic efficacy of a kinase inhibitor is intrinsically linked to its on-target potency. However, unintended interactions with other kinases, known as off-target effects, can lead to a spectrum of consequences, ranging from unforeseen toxicities to potentially beneficial polypharmacology. The 5-bromo-7H-pyrrolo[2,3-d]pyrimidine core, by mimicking a fundamental biological motif, is predisposed to interacting with multiple kinases. The strategic placement of the bromine atom and other substitutions on this scaffold are key determinants of both on-target potency and the broader selectivity profile.
To comprehensively assess the selectivity of these compounds, a multi-pronged experimental approach is essential. This typically involves a combination of large-scale screening assays and cell-based validation methods.
Unmasking the Kinome: Methodologies for Profiling Off-Target Effects
A variety of powerful techniques are employed to elucidate the on- and off-target interactions of kinase inhibitors. These methods provide a global view of the inhibitor's selectivity across the kinome.
Kinome Scanning Technologies
Large-scale kinase profiling platforms, such as KINOMEscan™, utilize binding assays to quantify the interaction of a compound against a large panel of recombinant human kinases. This competition-based assay provides a quantitative measure of binding affinity (Kd) and allows for the generation of a comprehensive selectivity profile. The output is often visualized as a "TREEspot™" diagram, which maps the inhibitor's interactions across the human kinome tree, providing an intuitive visual representation of its selectivity.
Chemical Proteomics
Chemical proteomics approaches, such as the use of "kinobeads," involve immobilizing non-selective kinase inhibitors on a solid support to capture a large portion of the cellular kinome. By incubating these beads with cell lysates in the presence of a free test inhibitor, one can identify the kinases that are displaced from the beads by the inhibitor. Subsequent identification and quantification of the bound and unbound kinases by mass spectrometry reveal the inhibitor's cellular targets and their relative affinities.[1]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement in a cellular context. It is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[2] By treating cells with an inhibitor and then subjecting them to a heat gradient, the stabilized target protein will remain soluble at higher temperatures compared to the unbound protein. Quantification of the soluble protein at different temperatures allows for the determination of target engagement.[3][4]
Phosphoproteomics
Phosphoproteomics offers a functional readout of kinase inhibitor activity by globally profiling changes in protein phosphorylation within the cell.[5][6] Following inhibitor treatment, changes in the phosphorylation status of thousands of sites can be quantified using mass spectrometry. This approach not only confirms the inhibition of the intended target and its downstream substrates but also uncovers unexpected changes in other signaling pathways, indicative of off-target effects.[7]
A Comparative Look at Off-Target Profiles
The off-target profile of a 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-based inhibitor is highly dependent on the specific substitutions made to the core scaffold, which are designed to confer selectivity for a particular kinase family. Here, we compare the off-target tendencies of inhibitors developed for several key kinase targets.
RET Inhibitors: The KDR Anti-Target
In the development of inhibitors targeting the Rearranged during Transfection (RET) proto-oncogene, a common and critical off-target kinase is the Vascular Endothelial Growth Factor Receptor 2 (KDR, also known as VEGFR2).[8][9][10] Both RET and KDR are receptor tyrosine kinases with significant homology in their ATP-binding sites. Non-selective inhibition of KDR can lead to significant toxicities.[11]
A key strategy to achieve RET selectivity over KDR involves exploiting subtle differences in the kinase domains. For instance, medicinal chemistry efforts have focused on optimizing substituents on the pyrrolo[2,3-d]pyrimidine scaffold to maximize interactions with RET-specific residues while minimizing binding to KDR.[12][13]
Table 1: Comparative Selectivity of a 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-based RET Inhibitor
| Kinase Target | IC50 (nM) | Selectivity vs. KDR | Reference |
| RET | 5 | ~100-fold | [8] |
| KDR | 500 | - | [8] |
Note: Data is representative and compiled from published literature. Actual values may vary based on specific compound and assay conditions.
Aurora Kinase Inhibitors: Navigating Mitotic Kinases
Aurora kinases (A, B, and C) are key regulators of mitosis, and their dysregulation is implicated in cancer.[3][14] Inhibitors based on the pyrrolo[2,3-d]pyrimidine scaffold have been developed to target these kinases. A significant challenge in this area is achieving selectivity between the highly homologous Aurora A and Aurora B kinases, as off-target inhibition of Aurora B can lead to distinct cellular phenotypes and toxicities.[15][16]
One study reported a pyrrolo[2,3-d]pyrimidine-based Aurora A inhibitor, compound 11 , which demonstrated significant selectivity over Aurora B. A kinome scan of this compound at 100 nM revealed a high degree of selectivity, with only a few other kinases showing significant binding.[15]
Table 2: Off-Target Profile of Aurora A Inhibitor (Compound 11) at 100 nM
| Off-Target Kinase | % Control |
| Aurora B | 14% |
| Aurora C | 18% |
| Other significant hits | <10% |
Data extracted from a kinome scan of 468 kinases.[15]
JAK Inhibitors: The Challenge of Isoform Selectivity
The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of cytokine signaling.[17][18] Developing isoform-selective JAK inhibitors is a major goal, as non-selective inhibition can lead to broader immunosuppression and other side effects. The 5-bromo-7H-pyrrolo[2,3-d]pyrimidine scaffold has been utilized in the development of JAK inhibitors, including the JAK3-selective inhibitor PF-06651600 .[19][20]
This inhibitor achieves its selectivity for JAK3 through a covalent interaction with a unique cysteine residue (Cys-909) in the JAK3 active site, which is absent in other JAK family members.[17][18] However, this covalent mechanism also leads to the inhibition of other kinases that possess a similarly located cysteine, most notably members of the TEC family of kinases (e.g., BTK, ITK).[17][21]
Table 3: Off-Target Profile of the JAK3 Inhibitor PF-06651600
| Kinase Target | IC50 (nM) | Notes | Reference |
| JAK3 | 33.1 | Covalent inhibition | [20] |
| JAK1 | >10,000 | - | [20] |
| JAK2 | >10,000 | - | [20] |
| TYK2 | >10,000 | - | [20] |
| TEC family kinases | Potent inhibition | Covalent inhibition | [17] |
CDK Inhibitors: Taming the Cell Cycle Engine
Cyclin-dependent kinases (CDKs) are central regulators of the cell cycle, and their aberrant activity is a hallmark of cancer.[4][22][23] The pyrrolo[2,3-d]pyrimidine scaffold has been explored for the development of CDK inhibitors.[24][25] Achieving selectivity among the various CDK family members is a significant hurdle due to the high degree of conservation in their ATP-binding pockets.[5][26]
A series of 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones were developed as highly selective CDK2 inhibitors. Through extensive structure-activity relationship (SAR) studies, compounds with over 200-fold selectivity for CDK2 over other CDKs like CDK1, 4, 6, 7, and 9 were identified, along with improved general kinome selectivity.[3][8][27]
Table 4: Selectivity Profile of a 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one CDK2 Inhibitor
| Kinase Target | Fold Selectivity vs. CDK2 | Reference |
| CDK1 | >200x | [3][27] |
| CDK4 | >200x | [3][27] |
| CDK6 | >200x | [3][27] |
| CDK7 | >200x | [3][27] |
| CDK9 | >200x | [3][27] |
Visualizing the Impact: Signaling Pathways and Experimental Workflows
To better understand the implications of off-target effects, it is crucial to visualize the signaling pathways in which these kinases operate.
Caption: KDR (VEGFR2) signaling pathway.
Caption: JAK/STAT signaling pathway.
Caption: CDK/Cyclin regulation of the cell cycle.
Experimental Protocols
To ensure the reproducibility and validation of off-target profiling, detailed experimental protocols are essential.
Protocol 1: KINOMEscan™ Profiling
This protocol outlines the general workflow for assessing kinase inhibitor selectivity using the KINOMEscan™ platform.
-
Compound Preparation: The test inhibitor is prepared at a specified concentration (e.g., 1 µM) in an appropriate solvent (typically DMSO).
-
Assay Plate Preparation: A proprietary DNA-tagged kinase is incubated with the test compound in a multi-well plate.
-
Ligand Competition: An immobilized, active-site directed ligand is added to the wells. The test compound competes with the immobilized ligand for binding to the kinase.
-
Affinity Capture: The kinase-ligand complexes are captured on a solid support. The amount of kinase captured is inversely proportional to the binding affinity of the test compound.
-
Quantification: The amount of captured, DNA-tagged kinase is quantified using quantitative PCR (qPCR).
-
Data Analysis: The results are expressed as "% of control," where a lower percentage indicates stronger binding of the test compound. These values are then used to generate selectivity scores and TREEspot™ visualizations.
Protocol 2: Cellular Thermal Shift Assay (CETSA) by Western Blot
This protocol describes a method to validate target engagement in intact cells.
-
Cell Culture and Treatment: Plate cells and allow them to reach the desired confluency. Treat the cells with the kinase inhibitor at various concentrations or with a vehicle control for a specified time.
-
Heat Challenge: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease and phosphatase inhibitors.
-
Centrifugation: Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Protein Quantification and Western Blotting: Quantify the protein concentration in the soluble fractions. Analyze equal amounts of protein by SDS-PAGE and Western blotting using an antibody specific to the target kinase.
-
Data Analysis: Quantify the band intensities at each temperature. A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target stabilization and engagement.
Conclusion: A Path Towards More Selective Kinase Inhibitors
The 5-bromo-7H-pyrrolo[2,3-d]pyrimidine scaffold remains a valuable starting point for the design of potent kinase inhibitors. However, the inherent potential for off-target effects necessitates a thorough and multi-faceted approach to selectivity profiling. By combining kinome-wide screening with cell-based target engagement and functional phosphoproteomic assays, researchers can gain a comprehensive understanding of an inhibitor's selectivity profile. This knowledge is critical for interpreting biological data, anticipating potential toxicities, and ultimately guiding the development of the next generation of safer and more effective kinase-targeted therapies. The comparative data presented in this guide highlights the nuanced differences in off-target profiles based on the intended kinase target and underscores the importance of continued medicinal chemistry efforts to fine-tune selectivity.
References
- Bantscheff, M., Eberhard, D., Abraham, Y., Bastuck, S., Boesche, M., Hobson, S., ... & Drewes, G. (2007). Quantitative chemical proteomics reveals new potential clinical applications for licensed drugs.
- Brodie, S. A., et al. (2022). Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. ACS Medicinal Chemistry Letters, 13(11), 1797-1804.
- Carrington, J. T., & Ecsedy, J. A. (2012). The role of aurora kinases in the development and treatment of cancer. Expert opinion on therapeutic targets, 16(11), 1087-1102.
- Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
- Giansanti, P., et al. (2010). A phosphoproteomic approach to analyze the effects of the kinase inhibitor U0126 on the epidermal growth factor-induced signaling network. Journal of proteome research, 9(9), 4456-4467.
- Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.
- Mathison, C. J. N., et al. (2021). Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors. ACS Medicinal Chemistry Letters, 12(12), 1912-1919.
-
Mathison, C. J. N., et al. (2021). Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors. ACS Publications. Retrieved from [Link]
- Olsen, J. V., et al. (2006). Global, in vivo, and site-specific phosphorylation dynamics in signaling networks. Cell, 127(3), 635-648.
- Ruprecht, B., & Kuster, B. (2016). Phosphoproteomics to study kinase inhibitor action. Methods in molecular biology (Clifton, N.J.), 1355, 159-178.
- Thorarensen, A., et al. (2017). Design of a Janus Kinase 3 (JAK3) Specific Inhibitor 1-((2S,5R)-5-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-2-methylpiperidin-1-yl)prop-2-en-1-one (PF-06651600) Allowing for the Interrogation of JAK3 Signaling in Humans. Journal of medicinal chemistry, 60(5), 1971-1993.
- Watson, A. J., et al. (2016). Identification of selective inhibitors of RET and comparison with current clinical candidates through development and validation of a robust screening cascade. F1000Research, 5, 1005.
-
Creative Diagnostics. (n.d.). CDK Signaling Pathway. Retrieved from [Link]
-
WhatIs. (2026, January 12). Labeled Diagram of a Cyclin-Cdk Complex. Retrieved from [Link]
-
Brodie, S. A., et al. (2022). Discovery of 5,7-Dihydro-6 H-pyrrolo[2,3- d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. PubMed. Retrieved from [Link]
-
Brodie, S. A., et al. (2022). Discovery of 5,7-Dihydro‑6H‑pyrrolo[2,3‑d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. Figshare. Retrieved from [Link]
-
ResearchGate. (n.d.). Aurora-A and -B localize to key mitotic structures.Subcellular... Retrieved from [Link]
-
Mathison, C. J. N., et al. (2021). Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3- d]pyrimidine RET Inhibitors. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Aurora Kinase Signaling Pathway. Retrieved from [Link]
-
ResearchGate. (n.d.). Human Aurora kinase structure and their subcellular distribution during... Retrieved from [Link]
-
Mathison, C. J. N., et al. (2021). Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors. National Institutes of Health. Retrieved from [Link]
-
VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. (2016). PMC. Retrieved from [Link]
-
The Aurora B Kinase in Chromosome Bi-Orientation and Spindle Checkpoint Signaling. (n.d.). Frontiers. Retrieved from [Link]
-
JCI Insight. (2021). Selective inhibition of JAK3 signaling is sufficient to reverse alopecia areata. Retrieved from [Link]
-
Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. (n.d.). PubMed Central. Retrieved from [Link]
-
ACS Chemical Biology. (2019). PF-06651600, a Dual JAK3/TEC Family Kinase Inhibitor. Retrieved from [Link]
-
PubMed. (2019). PF-06651600, a Dual JAK3/TEC Family Kinase Inhibitor. Retrieved from [Link]
-
ResearchGate. (n.d.). PF-06651600, a dual JAK3/TEC family kinase inhibitor | Request PDF. Retrieved from [Link]
-
ACS Publications. (n.d.). Discovery of Potent and Selective Pyrrolo[2,3-d]Pyrimidine-Based Aurora A Inhibitors with Demonstrated Efficacy against Patient-Derived Gastric Cancer Organoids. Retrieved from [Link]
-
National Institutes of Health. (2022). Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. Retrieved from [Link]
-
National Institutes of Health. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. Retrieved from [Link]
-
National Institutes of Health. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Retrieved from [Link]
-
National Institutes of Health. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. Retrieved from [Link]
-
Preprints.org. (2025). Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Discovery and Optimization of wt-RET/KDR-Selective Inhibitors of RETV804M Kinase. Retrieved from [Link]
-
PubMed. (2015). Extending kinome coverage by analysis of kinase inhibitor broad profiling data. Retrieved from [Link]
-
PubMed. (2016). Identification of selective inhibitors of RET and comparison with current clinical candidates through development and validation of a robust screening cascade. Retrieved from [Link]
-
PubMed. (2025). Discovery of Potent and Selective Pyrrolo[2,3-d]Pyrimidine-Based Aurora A Inhibitors with Demonstrated Efficacy against Patient-Derived Gastric Cancer Organoids. Retrieved from [Link]
-
PubMed Central. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Retrieved from [Link]
-
The Efficacy and Safety of RET-selective Inhibitors for Cancer Patients. (n.d.). Retrieved from [Link]
-
ACS Figshare. (2025). Discovery of Potent and Selective Pyrrolo[2,3‑d]Pyrimidine-Based Aurora A Inhibitors with Demonstrated Efficacy against Patient-Derived Gastric Cancer Organoids. Retrieved from [Link]
Sources
- 1. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [rjpbr.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 6. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Identification of selective inhibitors of RET and comparison with current clinical candidates through development and validation of a robust screening cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Efficacy and Safety of RET-selective Inhibitors for Cancer Patients [xiahepublishing.com]
- 11. Discovery and Optimization of wt-RET/KDR-Selective Inhibitors of RETV804M Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3- d]pyrimidine RET Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Kinase insert domain receptor - Wikipedia [en.wikipedia.org]
- 16. Discovery of Potent and Selective Pyrrolo[2,3- d]Pyrimidine-Based Aurora A Inhibitors with Demonstrated Efficacy against Patient-Derived Gastric Cancer Organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. PF-06651600, a Dual JAK3/TEC Family Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Selective inhibition of JAK3 signaling is sufficient to reverse alopecia areata - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Ritlecitinib | PF-06651600 | JAK3 Inhibitor | TargetMol [targetmol.com]
- 21. researchgate.net [researchgate.net]
- 22. creative-diagnostics.com [creative-diagnostics.com]
- 23. whatis.eokultv.com [whatis.eokultv.com]
- 24. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Discovery of AZD8421: A Potent CDK2 Inhibitor with Selectivity Against Other CDK Family Members and the Human Kinome [pubmed.ncbi.nlm.nih.gov]
- 26. creative-diagnostics.com [creative-diagnostics.com]
- 27. Discovery of 5,7-Dihydro-6 H-pyrrolo[2,3- d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Bioavailability Maze: A Comparative Guide for 4-(4-Boc-1-piperazinyl)-5-bromo-7H-pyrrolo[2,3-d]pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, serving as the backbone for numerous potent and selective kinase inhibitors.[1][2] Its structural resemblance to adenine allows for competitive binding at the ATP-binding site of various kinases, making it a privileged scaffold in the design of targeted therapies.[1] However, the journey from a potent inhibitor to a clinically viable oral therapeutic is fraught with challenges, with oral bioavailability being a primary hurdle. This guide provides a comprehensive comparison of the bioavailability of compounds synthesized from the versatile starting material, 4-(4-Boc-1-piperazinyl)-5-bromo-7H-pyrrolo[2,3-d]pyrimidine, offering insights into overcoming common pharmacokinetic obstacles.
The Challenge of Oral Bioavailability in Pyrrolo[2,3-d]pyrimidine Derivatives
Early iterations of 4-substituted 7H-pyrrolo[2,3-d]pyrimidine derivatives, while demonstrating promising in vitro potency, have often been plagued by poor pharmacokinetic profiles. For instance, a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines, though potent inhibitors of the protein kinase B (Akt), exhibited rapid in vivo metabolism, leading to high clearance and consequently, low oral bioavailability.[3][4][5] This underscores the critical need for strategic structural modifications to enhance metabolic stability and improve absorption, distribution, metabolism, and excretion (ADME) properties.
This guide will dissect the key factors influencing the bioavailability of this compound class and provide a comparative analysis of successful and challenging case studies. We will delve into the experimental workflows for assessing bioavailability, from high-throughput in vitro screens to definitive in vivo pharmacokinetic studies.
A Tale of Two Scaffolds: From Poor to Excellent Oral Bioavailability
To illustrate the impact of structural modifications on bioavailability, we will compare two classes of compounds derived from the 7H-pyrrolo[2,3-d]pyrimidine core.
Case Study 1: The Challenge of Rapid Clearance
Early work on 4-amino-4-benzylpiperidine derivatives of the 7H-pyrrolo[2,3-d]pyrimidine scaffold highlighted a significant bioavailability challenge. While potent in cellular assays, these compounds were found to undergo rapid metabolism in vivo, resulting in high clearance and poor oral exposure.[3][4][5] This metabolic liability necessitated a redesign of the linker and substituent groups to block the sites of metabolism and improve overall drug-like properties.
Case Study 2: A Breakthrough in Oral Bioavailability - The Story of AZD5363 (Capivasertib)
A prime example of successfully overcoming these challenges is the development of AZD5363 (Capivasertib), a potent and orally bioavailable pan-Akt inhibitor.[1][4][6] This compound, a 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide, emerged from an extensive optimization campaign of the initial pyrrolopyrimidine leads. The key structural modifications that contributed to its favorable pharmacokinetic profile include the introduction of a carboxamide linker and a specific N-substituent. These changes effectively addressed the metabolic instability observed in earlier analogs.
The preclinical and clinical data for AZD5363 demonstrate its excellent oral bioavailability and robust pharmacokinetic profile, making it a valuable benchmark for researchers working with the this compound scaffold.[3][7][8]
Comparative Pharmacokinetic Data
The following table summarizes the conceptual difference in pharmacokinetic profiles between the early-stage, metabolically labile compounds and an optimized, orally bioavailable derivative like AZD5363.
| Parameter | Early 4-amino-4-benzylpiperidine Derivatives | AZD5363 (Capivasertib) |
| Oral Bioavailability (F%) | Low | Good |
| In Vivo Clearance | High | Moderate |
| Metabolic Stability | Low | High |
| Half-life (t½) | Short | Moderate to Long |
Experimental Workflows for Assessing Bioavailability
A systematic approach to evaluating the bioavailability of novel compounds is crucial for efficient drug development. The following section outlines the key in vitro and in vivo assays.
In Vitro Assessment: Early Stage Screening
High-throughput in vitro assays are indispensable for the early-stage screening and prioritization of compounds with favorable ADME properties.
The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.[9] It utilizes a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form a barrier with morphological and functional similarities to the human intestinal epithelium.
Experimental Workflow: Caco-2 Permeability Assay
Caption: Workflow for the Caco-2 permeability assay.
This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).[9]
Experimental Protocol: Liver Microsomal Stability Assay
-
Preparation:
-
Thaw cryopreserved liver microsomes (human, rat, or mouse) on ice.
-
Prepare a reaction mixture containing phosphate buffer (pH 7.4), the test compound, and liver microsomes.
-
-
Initiation:
-
Pre-warm the reaction mixture to 37°C.
-
Initiate the metabolic reaction by adding a solution of NADPH (a necessary cofactor for CYP enzymes).
-
-
Time Points:
-
Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Quenching:
-
The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Analysis:
-
The samples are centrifuged to precipitate proteins.
-
The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
The percentage of the compound remaining at each time point is plotted against time.
-
The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the compound.
-
In Vivo Assessment: Preclinical Pharmacokinetic Studies
Promising candidates from in vitro screening are advanced to in vivo studies to determine their pharmacokinetic profile in a living organism, typically in rodents.
This study provides crucial information on the absorption, distribution, metabolism, and excretion of a compound after oral and intravenous administration.
Experimental Workflow: Rat Pharmacokinetic Study
Caption: Workflow for a typical rat pharmacokinetic study.
Conclusion: A Roadmap to Orally Bioavailable Pyrrolo[2,3-d]pyrimidines
The development of orally bioavailable drugs from the this compound scaffold is a challenging yet achievable goal. A thorough understanding of the structure-bioavailability relationships within this chemical space is paramount. Early-stage assessment of permeability and metabolic stability using in vitro assays is essential for identifying and deprioritizing compounds with inherent pharmacokinetic liabilities. For promising candidates, in vivo pharmacokinetic studies in preclinical species provide the definitive data required for progression towards clinical development.
The success of AZD5363 demonstrates that with rational drug design and a comprehensive ADME screening strategy, the challenges of poor bioavailability can be overcome. By leveraging the insights and experimental approaches outlined in this guide, researchers can more effectively navigate the complexities of drug discovery and develop the next generation of orally active 7H-pyrrolo[2,3-d]pyrimidine-based therapeutics.
References
-
Banerji, U., et al. (2015). A pharmacokinetically (PK) and pharmacodynamically (PD) driven phase I trial of the pan-AKT inhibitor AZD5363 with expansion cohorts in PIK3CA mutant breast and gynecological cancers. Journal of Clinical Oncology, 33(15_suppl), 2514-2514. [Link]
-
Addie, M., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2239-2249. [Link]
-
Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059-2073. [Link]
-
Banerji, U., et al. (2018). A Phase I Open-Label Study to Identify a Dosing Regimen of the Pan-AKT Inhibitor AZD5363 for Evaluation in Solid Tumors and in PIK3CA-Mutated Breast and Gynecologic Cancers. Clinical Cancer Research, 24(9), 2050-2059. [Link]
-
Robertson, J. F. R., et al. (2020). Proliferation and AKT Activity Biomarker Analyses after Capivasertib (AZD5363) Treatment of Patients with ER+ Invasive Breast Cancer (STAKT). Clinical Cancer Research, 26(6), 1366-1376. [Link]
-
Barabino, A., et al. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic Chemistry, 153, 107867. [Link]
-
Radi, M., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry, 24(39), 4349-4366. [Link]
-
Blake, J. F., et al. (2010). Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2239-49. [Link]
-
Liu, Y., et al. (2016). Discovery of 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Akt Inhibitors. Archiv der Pharmazie, 349(5), 356-362. [Link]
-
Nagashima, S., et al. (2009). Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. Bioorganic & Medicinal Chemistry, 17(19), 6926-6936. [Link]
-
Wang, X., et al. (2016). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry, 59(13), 6169-6184. [Link]
-
Gungor, H., et al. (2011). Pharmacokinetic (PK)/pharmacodynamic (PD) analysis of escalating repeat doses of the AKT inhibitor GSK2141795 (GSK795) in patients (pts) with ovarian cancer. Journal of Clinical Oncology, 29(15_suppl), 5064-5064. [Link]
-
Anderson, D. R., et al. (2010). Discovery of a potent, selective, and orally bioavailable pyridinyl-pyrimidine phthalazine aurora kinase inhibitor. ACS Medicinal Chemistry Letters, 1(6), 262-266. [Link]
-
Hubatsch, I., et al. (2007). Caco-2 cell monolayers in vitro: a model for predicting intestinal drug absorption. Journal of Pharmacological and Toxicological Methods, 55(1), 53-64. [Link]
Sources
- 1. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Population Pharmacokinetics of Capivasertib, a Potent Selective AKT Inhibitor, in Patients with Solid Tumours [page-meeting.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Phase I Open-Label Study to Identify a Dosing Regimen of the Pan-AKT Inhibitor AZD5363 for Evaluation in Solid Tumors and in PIK3CA-Mutated Breast and Gynecologic Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Discovery of 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Akt Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Researcher's Guide to Suzuki Coupling of Brominated Pyrrolopyrimidines: A Head-to-Head Comparison of Methods
The pyrrolopyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous kinase inhibitors and other therapeutic agents.[1][2] The functionalization of this privileged heterocycle is paramount for tuning its biological activity, and the Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile tool for forging carbon-carbon bonds.[3][4] This guide provides a head-to-head comparison of Suzuki coupling methods specifically for brominated pyrrolopyrimidines, offering researchers, scientists, and drug development professionals a data-driven framework for selecting the optimal reaction conditions. We will delve into a comparative analysis of palladium catalysts, phosphine ligands, bases, and solvent systems, supported by experimental insights to explain the "why" behind the choices that lead to successful couplings.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[5][6] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The cycle consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the brominated pyrrolopyrimidine, inserting itself into the carbon-bromine bond to form a Pd(II) complex.
-
Transmetalation: The organoboron species (boronic acid or ester) coordinates to the palladium center, and in the presence of a base, transfers its organic group to the palladium, displacing the halide.[6]
-
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.[5]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Palladium Catalysts: A Comparative Analysis
The choice of the palladium source is a critical parameter for a successful Suzuki coupling. While numerous palladium catalysts are available, their performance with electron-rich and potentially coordinating heterocyclic substrates like pyrrolopyrimidines can vary significantly.
| Catalyst | Ligand | Key Advantages | Considerations | Typical Loading (mol%) |
| Pd(PPh₃)₄ | Triphenylphosphine | Commercially available, easy to handle. | Can be less effective for challenging substrates; requires higher temperatures. | 3-10 |
| PdCl₂(dppf) | dppf | High thermal stability; effective for a broad range of substrates.[7] | Can be more expensive. | 1-5 |
| Pd(OAc)₂ | (Used with external ligand) | Versatile precursor; cost-effective. | Requires in-situ formation of the active catalyst with a ligand. | 1-5 |
| Pd₂(dba)₃ | (Used with external ligand) | Excellent source of Pd(0). | Air-sensitive; requires careful handling. | 1-5 |
| XPhos Pd G2/G3 | XPhos | Pre-catalyst with high activity; good for challenging couplings.[8][9] | Higher cost. | 1-3 |
Expert Insights: For brominated pyrrolopyrimidines, which are relatively reactive, Pd(PPh₃)₄ can be a good starting point for simple couplings.[10][11] However, for more sterically hindered or electronically challenging substrates, catalyst systems like PdCl₂(dppf) or pre-catalysts such as XPhos Pd G2 often provide superior yields and faster reaction times.[8] The use of Pd(OAc)₂ or Pd₂(dba)₃ in combination with a well-chosen phosphine ligand offers a modular approach, allowing for fine-tuning of the catalyst system for optimal performance.
The Critical Role of Phosphine Ligands
The phosphine ligand plays a multifaceted role in the Suzuki coupling, influencing the catalyst's stability, reactivity, and selectivity. The electronic and steric properties of the ligand are key determinants of its effectiveness.
| Ligand | Type | Key Characteristics | Application Notes for Pyrrolopyrimidines |
| Triphenylphosphine (PPh₃) | Monodentate | Basic, widely used ligand. | A good initial choice, but may require higher catalyst loading and temperatures.[12] |
| dppf (1,1'-Bis(diphenylphosphino)ferrocene) | Bidentate | Electron-rich, wide bite angle. | Excellent for promoting reductive elimination and stabilizing the catalyst.[7] |
| XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | Buchwald Ligand | Bulky, electron-rich. | Highly effective for coupling of heteroaryl halides, often at lower temperatures.[13][14] |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | Buchwald Ligand | Bulky, electron-rich, with coordinating methoxy groups. | Often provides excellent results for challenging substrates.[15] |
| Tricyclohexylphosphine (PCy₃) | Monodentate | Very electron-rich, bulky. | Can be effective but may lead to catalyst decomposition at high temperatures.[16] |
Expert Insights: For brominated pyrrolopyrimidines, the use of bulky and electron-rich phosphine ligands, such as the Buchwald-type ligands (XPhos, SPhos), is often advantageous.[13] These ligands promote the oxidative addition step and facilitate the reductive elimination, leading to higher yields and cleaner reactions. The rigidity and defined bite angle of bidentate ligands like dppf also contribute to catalyst stability and efficiency.
Impact of Bases and Solvents
The choice of base and solvent system is crucial for facilitating the transmetalation step and ensuring the overall success of the reaction.
Bases: An appropriate base is required to activate the boronic acid for transmetalation.[5]
-
Inorganic Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): Commonly used and effective for a wide range of substrates. Cesium carbonate is often more effective for challenging couplings due to its higher solubility.[5]
-
Phosphates (K₃PO₄): A strong base that can be particularly effective in anhydrous conditions.[10][15]
-
Organic Bases (Et₃N, DIPEA): Generally less effective for Suzuki couplings and can sometimes interfere with the catalyst.
Solvents: A mixture of an organic solvent and water is typically employed to dissolve both the organic and inorganic reagents.
-
Dioxane/Water: A very common and effective solvent system for Suzuki couplings.[10][15]
-
Toluene/Water: Another widely used and effective solvent mixture.
-
DMF or DMA/Water: Polar aprotic solvents that can be useful for less soluble substrates.
-
THF/Water: Can be effective, but THF's lower boiling point may limit the reaction temperature.[11]
Expert Insights: For the Suzuki coupling of brominated pyrrolopyrimidines, a combination of potassium carbonate or potassium phosphate as the base in a dioxane/water or toluene/water solvent system is a robust starting point.[7][10] The choice between carbonate and phosphate may depend on the specific substrates and catalyst system being used.
Caption: Key components for optimizing Suzuki coupling of brominated pyrrolopyrimidines.
Boronic Acids vs. Boronic Esters
Both boronic acids and their corresponding esters can be used in Suzuki couplings. The choice between them often depends on the stability and commercial availability of the specific reagent.[15][17]
-
Boronic Acids: More commonly used and generally less expensive. However, they can be prone to decomposition (protodeboronation), especially with electron-rich or heteroaromatic systems.[17][18]
-
Boronic Esters (e.g., Pinacol Esters): More stable and less prone to decomposition, leading to more reproducible results, particularly for challenging couplings.[17] They are often preferred for large-scale synthesis.[15]
Expert Insights: For routine, small-scale synthesis with stable arylboronic acids, the free acid is often sufficient. However, when working with unstable boronic acids or for larger-scale reactions where reproducibility is critical, the use of a boronic ester is highly recommended.[15][17]
Recommended Experimental Protocols
The following are generalized starting protocols for the Suzuki-Miyaura coupling of a brominated pyrrolopyrimidine. Optimization for specific substrates may be necessary.
Protocol 1: General Screening Conditions with Pd(PPh₃)₄
-
To a reaction vial, add the brominated pyrrolopyrimidine (1.0 equiv), arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), and potassium carbonate (2.0 equiv).
-
Evacuate and backfill the vial with an inert gas (e.g., nitrogen or argon) three times.
-
Add degassed 1,4-dioxane and water (e.g., a 4:1 mixture) to achieve a substrate concentration of approximately 0.1 M.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: High-Efficiency Coupling with a Buchwald Pre-catalyst
-
In a glovebox or under an inert atmosphere, add the brominated pyrrolopyrimidine (1.0 equiv), arylboronic acid or ester (1.2 equiv), XPhos Pd G2 (2 mol%), and potassium phosphate (2.0 equiv) to a reaction vial.
-
Add anhydrous, degassed toluene to the vial.
-
Seal the vial and heat the reaction mixture to the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Work-up and purification are performed as described in Protocol 1.
Conclusion
The Suzuki-Miyaura coupling is an indispensable tool for the functionalization of brominated pyrrolopyrimidines. A judicious choice of palladium catalyst, phosphine ligand, base, and solvent is paramount for achieving high yields and clean conversions. For routine transformations, traditional catalyst systems like Pd(PPh₃)₄ can be effective. However, for more challenging substrates or when seeking higher efficiency and milder reaction conditions, the use of modern catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, is highly recommended. By understanding the interplay of these reaction components and leveraging the comparative data presented in this guide, researchers can confidently navigate the optimization of Suzuki couplings for their specific pyrrolopyrimidine targets, accelerating the discovery and development of new therapeutic agents.
References
- ResearchGate. Table 1 .
- MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)
- Benchchem. A Comparative Guide to Boronic Esters vs. Acids in Suzuki-Miyaura Coupling with 3-Bromo-2-chloropyridine.
- National Institutes of Health.
- ResearchGate. A comprehensive review: medicinal applications and diverse synthetic strategies of pyrimidine-based compounds leveraging Suzuki and Sonogashira reactions | Request PDF.
- ResearchGate.
- Benchchem. Application Notes and Protocols for Suzuki- Miyaura Cross-Coupling for the Synthesis of 2- aryl-1H-pyrrolo.
- PubMed.
- ResearchGate. (PDF)
- MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
- ResearchGate. Boronic acids and boronic acid esters used in the Suzuki couplings with 4.
- PubMed Central. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H).
- ResearchGate. Phosphine ligands developed by Buchwald 2d, 2e, 2f for coupling reaction.
- ChemRxiv. Which boronic acids are used most frequently for synthesis of bioactive molecules.
- ChemRxiv. Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening.
- MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- National Institutes of Health. Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)
- ResearchGate. Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching.
- PubMed Central. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions.
- PubMed. Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides.
- PubMed. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids.
- PubMed. Cyclization by Intramolecular Suzuki-Miyaura Cross-Coupling-A Review.
- PubMed Central.
- RSC Publishing. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one.
- Wikipedia. Suzuki reaction.
Sources
- 1. Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 13. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. chemrxiv.org [chemrxiv.org]
- 17. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the mechanism of action of novel inhibitors derived from this compound
For researchers, scientists, and drug development professionals, the journey from identifying a promising bioactive compound to a validated therapeutic candidate is both complex and critical. A pivotal stage in this process is the rigorous validation of the compound's mechanism of action (MOA). Understanding precisely how a novel inhibitor interacts with its intended target and the subsequent cellular consequences is paramount for predicting efficacy, anticipating potential side effects, and ultimately, ensuring clinical success.[1][2][3] This guide provides an in-depth comparison of essential experimental strategies to elucidate and validate the MOA of novel inhibitors, moving from initial target engagement to broader cellular and systemic effects.
The Foundational Pillar: Confirming Target Engagement
Before dissecting downstream effects, it is imperative to confirm that the novel inhibitor directly and specifically binds to its intended target within a cellular context.[4] Failure to establish robust target engagement can lead to misinterpretation of phenotypic data and the costly pursuit of compounds with misleading or off-target activities.[5]
Biochemical vs. Cellular Target Engagement: A Necessary Dichotomy
While initial hit identification often relies on simplified biochemical assays, it is crucial to transition to cell-based assays to confirm target engagement in a more physiologically relevant environment.[6][7] Many compounds that show high potency in biochemical assays fail to demonstrate efficacy in cellular systems due to poor cell permeability, rapid metabolism, or efflux.[7]
Table 1: Comparison of Key Target Engagement Methodologies
| Assay | Principle | Information Gained | Advantages | Limitations |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of the inhibitor to the purified target protein. | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). | Gold standard for direct binding affinity measurement; label-free. | Requires large amounts of pure, stable protein; lower throughput. |
| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at the surface of a sensor chip when the inhibitor binds to the immobilized target. | Binding affinity (Kd), association (ka) and dissociation (kd) rates. | Real-time kinetics; high sensitivity; label-free. | Requires protein immobilization which may affect conformation; potential for mass transport limitations. |
| Cellular Thermal Shift Assay (CETSA®) | Based on the principle that ligand binding stabilizes the target protein against thermal denaturation.[8][9] | Direct evidence of target engagement in intact cells or tissues; can be adapted for high-throughput screening.[10][11] | Physiologically relevant; no need for compound or target modification.[10] | Requires a specific antibody for detection (e.g., Western blot, ELISA); indirect measure of binding.[11] |
| NanoBRET™ Target Engagement Assay | A proximity-based assay that measures the binding of a fluorescently labeled tracer to a NanoLuc® luciferase-tagged target protein in live cells. | Apparent cellular affinity (EC50); residence time. | High-throughput; quantitative measurement in live cells. | Requires genetic modification of the target protein; tracer competition format. |
In-Depth Protocol: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful technique to confirm target engagement in a native cellular environment.[8][9][10] The fundamental principle is that the binding of a small molecule inhibitor increases the thermal stability of its target protein.[11]
Step-by-Step Methodology:
-
Cell Treatment: Treat cultured cells with the novel inhibitor at various concentrations. Include a vehicle control (e.g., DMSO).
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.
-
Cell Lysis: Lyse the cells to separate the soluble protein fraction from the aggregated proteins.
-
Protein Quantification: Quantify the amount of soluble target protein remaining at each temperature using a specific antibody-based detection method such as Western blotting or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Plot the percentage of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).
Delving Deeper: Characterizing the Inhibitory Mechanism
Once target engagement is confirmed, the next crucial step is to elucidate the inhibitor's precise mechanism of action. This involves understanding how the inhibitor affects the target's function, such as enzymatic activity or its role in a signaling pathway.
Biochemical Assays for MOA Determination
Biochemical assays, performed with purified components, are instrumental in dissecting the kinetic and thermodynamic properties of inhibitor-target interactions.[6][12]
Table 2: Comparison of Biochemical Assays for MOA
| Assay Type | Principle | Key Parameters Determined | Insights Gained |
| Enzyme Inhibition Assays | Measures the effect of the inhibitor on the rate of an enzyme-catalyzed reaction.[13] | IC50, Ki, mechanism of inhibition (competitive, non-competitive, uncompetitive).[13][14][15] | Potency and mode of inhibition.[13] |
| Binding Assays | Directly measures the binding of the inhibitor to the target. | Kd (dissociation constant). | Binding affinity. |
It is important to distinguish between IC50 and Ki values. The IC50 is the concentration of an inhibitor required to reduce enzyme activity by 50% under specific experimental conditions, while the Ki is the dissociation constant of the enzyme-inhibitor complex, representing the intrinsic binding affinity.[15] The Cheng-Prusoff equation allows for the conversion of IC50 to Ki, but this requires knowledge of the substrate concentration and the Michaelis constant (Km).[16]
Caption: Simplified diagrams of competitive and non-competitive inhibition.
The Cellular Context: Phenotypic and Downstream Signaling Analysis
Validating the MOA requires demonstrating that target engagement by the inhibitor leads to a predictable and measurable cellular phenotype.[17][18][] Phenotypic drug discovery, which focuses on observable changes in cells or organisms, can be a powerful approach to identify compounds with novel mechanisms of action.[20][21]
Connecting Target to Phenotype
A multi-faceted approach is necessary to confidently link the inhibitor's effect on its target to the observed cellular response.
Table 3: Key Methodologies for Cellular MOA Validation
| Methodology | Principle | Information Gained | Experimental Approach |
| Downstream Signaling Analysis | Measures the effect of the inhibitor on signaling pathways downstream of the target. | Modulation of phosphorylation events, protein expression, or translocation. | Western blotting, phospho-proteomics, immunofluorescence. |
| Gene Expression Profiling | Analyzes changes in global gene expression in response to inhibitor treatment. | Identification of regulated genes and pathways. | RNA-sequencing (RNA-seq). |
| CRISPR-Cas9 Target Validation | Uses CRISPR-Cas9 to genetically knockout or modify the target protein.[22][23][24] | Confirms that the inhibitor's phenotype is dependent on the presence of the target.[23][25][26] | Compare the inhibitor's effect in wild-type vs. target-knockout cells.[23] |
| Phenotypic Screening | High-content imaging or other assays to quantify changes in cellular morphology, viability, or other observable traits.[][21] | Identification of on-target and potential off-target cellular effects.[18] | Automated microscopy and image analysis.[17] |
In-Depth Protocol: CRISPR-Cas9 for Target Validation
CRISPR-Cas9 technology has revolutionized target validation by enabling the precise genetic ablation of the putative target.[23][24][25] This allows for a definitive assessment of whether the inhibitor's cellular effects are truly on-target.
Step-by-Step Methodology:
-
gRNA Design and Cloning: Design and clone guide RNAs (gRNAs) that specifically target the gene encoding the protein of interest.
-
Cell Line Transfection/Transduction: Introduce the Cas9 nuclease and the gRNA into the desired cell line.
-
Clonal Selection and Validation: Isolate and expand single-cell clones. Validate target knockout by Western blotting and DNA sequencing.
-
Phenotypic Assay: Treat both wild-type and knockout cells with the novel inhibitor across a range of concentrations.
-
Data Analysis: Compare the dose-response curves. A significant rightward shift or complete loss of activity in the knockout cells provides strong evidence for on-target activity.
Caption: Logic of using CRISPR-Cas9 for on-target effect validation.
Addressing the Unintended: Off-Target Effect Profiling
A comprehensive MOA validation must also include an assessment of potential off-target effects.[27] Unintended interactions can lead to toxicity or confound the interpretation of the primary mechanism of action.[28][29]
Table 4: Strategies for Off-Target Profiling
| Approach | Principle | Information Gained | Considerations |
| Kinome Profiling (e.g., Kinobeads) | Uses multiplexed inhibitor beads to capture and quantify a large portion of the cellular kinome that binds to the inhibitor.[30][31][32][33][34] | Identifies potential off-target kinases. | Primarily for kinase inhibitors; requires specialized reagents and mass spectrometry.[30] |
| Proteome-wide Profiling | Employs chemical proteomics approaches to identify all proteins that interact with the inhibitor.[35][36][37] | Comprehensive list of on- and off-target binders. | Technically challenging; requires advanced mass spectrometry and bioinformatics. |
| In Silico Profiling | Computational methods to predict potential off-targets based on the inhibitor's chemical structure and known protein binding pockets.[38] | A prioritized list of potential off-targets for experimental validation. | Predictions require experimental confirmation. |
| Phenotypic Profiling in Diverse Cell Lines | Assesses the inhibitor's activity across a panel of cell lines with different genetic backgrounds. | Identifies cell-type specific effects that may indicate off-target activities. | Requires a well-characterized cell line panel. |
Conclusion
Validating the mechanism of action of a novel inhibitor is a multifaceted and iterative process that requires a combination of biochemical, cellular, and proteomic approaches. By systematically confirming target engagement, characterizing the inhibitory mechanism, linking the on-target effect to a cellular phenotype, and profiling for off-target activities, researchers can build a robust and compelling case for the therapeutic potential of their compound. This rigorous approach not only enhances the probability of success in later stages of drug development but also contributes to a deeper understanding of fundamental biological processes.
References
- Vertex AI Search. (2019). Phenotypic profiling in drug discovery. Drug Target Review.
- Alto Predict. (2021).
- Pfizer. (n.d.). Achieving Modern Success in Phenotypic Drug Discovery.
- BOC Sciences. (n.d.). Phenotypic Assays.
- EBM Consult. (n.d.). The Inhibitory Constant (Ki) and Its Use in Understanding Drug Interactions.
- Technology Networks. (2025). Phenotypic Screening: A Powerful Tool for Drug Discovery.
- Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1494, 13-29.
- Pelago Bioscience. (n.d.). CETSA®: Measuring Target Engagement in Whole Blood.
- Al-Sanea, M. M., & Al-Agamy, M. H. (2020). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. Saudi Pharmaceutical Journal, 28(12), 1735-1744.
- AAT Bioquest. (2020). What is the difference between Ki and IC50 in enzyme inhibition?
- Benchchem. (2025).
- Benchchem. (2025). Technical Support Center: Investigating Off-Target Effects of Small Molecule Inhibitors.
- Wang, L., et al. (2022). Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening. ACS Chemical Biology, 17(3), 613-622.
- Ruprecht, B., et al. (2020). Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks.
- Rudin, M., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
- Patricelli, M. P., & Cravatt, B. F. (2012). Determining target engagement in living systems.
- Celtarys Research. (2025). Biochemical assays in drug discovery and development.
- Creative Diagnostics. (n.d.). Off-Target Effects Analysis.
- Bio-protocol. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
- Eurofins DiscoverX. (n.d.). Critical Needs in Cellular Target Engagement.
- Biocompare.com. (2022).
- Moore, J. D. (2015). The impact of CRISPR-Cas9 on target identification and validation. Drug Discovery Today, 20(4), 450-457.
- National Institutes of Health. (2023).
- National Institutes of Health. (2010). Proteomic Approaches in Understanding Action Mechanisms of Metal-Based Anticancer Drugs.
- JoVE. (2023).
- Unbiased. (2007).
- Benchchem. (2025). Unveiling Target Engagement: A Guide to Confirming Binding Specificity of Novel Ki-67 Inhibitors.
- Journal of Medicinal Chemistry. (2021). Target Engagement Assays in Early Drug Discovery.
- National Institutes of Health. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
- ACS Publications. (2017). Kinobead and Single-Shot LC-MS Profiling Identifies Selective PKD Inhibitors.
- Patsnap Synapse. (2025). What Are the Types of Biochemical Assays Used in Drug Discovery?
- ResearchGate. (2025). An Intuitive Look at the Relationship of Ki and IC50: A More General Use for the Dixon Plot.
- ChemHelp ASAP. (2021).
- National Institutes of Health. (2016). Proteomics Applications in Health: Biomarker and Drug Discovery and Food Industry.
- Journal of Biomedicine and Biochemistry. (2025).
- Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials.
- National Institutes of Health. (2023). In silico off-target profiling for enhanced drug safety assessment.
- Journal of Biomedicine and Biochemistry. (2024).
- ResearchGate. (n.d.). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery.
- The Science Snail. (2019). The difference between Ki, Kd, IC50, and EC50 values.
- National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes.
- ResearchGate. (n.d.). Kinobead-based profiling constitutes a chemical proteomics approach...
- Reaction Biology. (2024).
- ChemHelp ASAP. (2023). functional in vitro assays for drug discovery.
- Integrated Biosciences. (2026). Reimagining enzyme function for synthetic biology and drug discovery.
- National Institutes of Health. (2021).
- PubMed. (2025).
- Semantic Scholar. (n.d.). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery.
- MDPI. (2021). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery.
- National Institutes of Health. (2022).
Sources
- 1. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Critical Needs in Cellular Target Engagement [emea.discoverx.com]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pelagobio.com [pelagobio.com]
- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What Are the Types of Biochemical Assays Used in Drug Discovery? [synapse.patsnap.com]
- 13. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. What is an inhibitory constant (Ki) and how does it relate to understanding drug interactions? [ebmconsult.com]
- 15. What is the difference between Ki and IC50 in enzyme inhibition? | AAT Bioquest [aatbio.com]
- 16. m.youtube.com [m.youtube.com]
- 17. drugtargetreview.com [drugtargetreview.com]
- 18. Phenotypic Platforms are Taking Over Drug Discovery - Alto Predict [altopredict.com]
- 20. Achieving Modern Success in Phenotypic Drug Discovery [pfizer.com]
- 21. technologynetworks.com [technologynetworks.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. biocompare.com [biocompare.com]
- 24. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. biomedbiochem.nabea.pub [biomedbiochem.nabea.pub]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 29. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 30. Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 32. pubs.acs.org [pubs.acs.org]
- 33. researchgate.net [researchgate.net]
- 34. researchgate.net [researchgate.net]
- 35. Proteomic Approaches in Understanding Action Mechanisms of Metal-Based Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 36. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 37. Proteomics Applications in Health: Biomarker and Drug Discovery and Food Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 38. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Benchmarking Novel Pyrrolo[2,3-d]pyrimidine Kinase Inhibitors Against Sunitinib and Erlotinib
This guide provides a comprehensive framework for the preclinical benchmarking of novel pyrrolo[2,3-d]pyrimidine-based kinase inhibitors, using the well-established drugs sunitinib and erlotinib as comparators. As researchers and drug development professionals, our goal is to not only ascertain the potency of new chemical entities but also to build a holistic understanding of their cellular effects and potential therapeutic window. This document is structured to guide you through the logical progression of experiments, from initial enzymatic assays to in vivo efficacy models, with a focus on the rationale behind each step and the integrity of the data generated.
Foundational Understanding: The Competitive Landscape
Before embarking on a benchmarking study, it is crucial to understand the mechanisms of action of the comparators. Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor, impacting pathways crucial for angiogenesis and tumor cell proliferation, including vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs).[1][2][3][4][5] Erlotinib, in contrast, is a more targeted inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key driver in certain cancers, particularly non-small cell lung cancer (NSCLC).[6][7][8]
The pyrrolo[2,3-d]pyrimidine scaffold has emerged as a versatile platform for the development of inhibitors against a wide array of kinases.[9][10][11][12] Recent studies have highlighted novel pyrrolo[2,3-d]pyrimidine derivatives with potent inhibitory activity against targets relevant to both sunitinib and erlotinib, and in some cases, demonstrating superior or comparable potency in preclinical assays.[9][13][14] This sets the stage for a rigorous head-to-head comparison to define the unique therapeutic potential of new inhibitors.
The Benchmarking Workflow: A Multi-Faceted Approach
A robust comparison of kinase inhibitors requires a tiered approach, moving from the molecular level to complex biological systems. Each stage of this workflow is designed to answer specific questions about the novel inhibitor's potency, selectivity, cellular activity, and ultimately, its potential as a therapeutic agent.
Caption: Simplified signaling pathway illustrating the mechanism of action of a kinase inhibitor.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment and Fixation: Treat cells with inhibitors as described above. Harvest the cells and fix them in cold ethanol to permeabilize the membranes.
-
Staining: Treat the fixed cells with RNase to remove RNA and then stain the cellular DNA with propidium iodide (PI). [7][15][16]The amount of PI fluorescence is directly proportional to the amount of DNA.
-
Flow Cytometry Analysis: Analyze the PI-stained cells by flow cytometry. The resulting DNA content histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle, revealing any cell cycle arrest induced by the inhibitors.
In Vivo Xenograft Models: Assessing Efficacy in a Living System
The ultimate preclinical test of an anti-cancer agent is its ability to inhibit tumor growth in vivo. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are the standard for this evaluation. [5][11][12][14][17] Experimental Protocol: Subcutaneous Xenograft Model
-
Cell Implantation: Inject a suspension of human cancer cells subcutaneously into the flank of immunocompromised mice.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size. Measure the tumor volume and randomize the mice into treatment groups (vehicle control, novel inhibitor, sunitinib, erlotinib).
-
Drug Administration: Administer the inhibitors according to a predetermined dosing schedule and route (e.g., oral gavage daily).
-
Monitoring: Monitor tumor growth by caliper measurements several times a week. Also, monitor the body weight and overall health of the mice as an indicator of toxicity.
-
Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice, excise the tumors, and weigh them. Calculate the tumor growth inhibition (TGI) for each treatment group.
ADME/Tox Profiling: Evaluating Drug-like Properties
A potent and efficacious inhibitor is of little therapeutic value if it has poor absorption, distribution, metabolism, and excretion (ADME) properties or is toxic. Early-stage in vitro ADME/Tox profiling is essential.
Key In Vitro ADME/Tox Assays:
-
Metabolic Stability: Assess the inhibitor's stability in the presence of liver microsomes to predict its metabolic clearance.
-
CYP450 Inhibition: Evaluate the potential for drug-drug interactions by measuring the inhibition of major cytochrome P450 enzymes.
-
Plasma Protein Binding: Determine the extent to which the inhibitor binds to plasma proteins, as only the unbound fraction is pharmacologically active.
-
hERG Inhibition: Screen for potential cardiotoxicity by assessing the inhibition of the hERG potassium channel.
-
Cytotoxicity in Normal Cells: Evaluate the inhibitor's toxicity against non-cancerous cell lines to determine its therapeutic index.
Conclusion: Synthesizing the Data for a Go/No-Go Decision
By systematically following this benchmarking guide, researchers can build a comprehensive data package for a novel pyrrolo[2,3-d]pyrimidine inhibitor. The objective comparison against established drugs like sunitinib and erlotinib at each stage of the workflow provides the necessary context to evaluate its potential advantages, whether in terms of improved potency, a unique selectivity profile, a more favorable cellular mechanism, enhanced in vivo efficacy, or a better safety profile. This evidence-based approach is fundamental to making informed decisions in the drug discovery and development process.
References
-
Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib - PubMed. Available at: [Link]
-
Erlotinib | Drug Guide - MedSchool. Available at: [Link]
-
Sunitinib - Wikipedia. Available at: [Link]
-
Erlotinib - Wikipedia. Available at: [Link]
-
How does erlotinib work (mechanism of action)? - Drugs.com. Available at: [Link]
-
Mechanism of action of erlotinib | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Sunitinib's mechanism of action. Sunitinib is an inhibitor for various... - ResearchGate. Available at: [Link]
-
What is the mechanism of Sunitinib Malate? - Patsnap Synapse. Available at: [Link]
-
Sunitinib: the antiangiogenic effects and beyond - PMC - NIH. Available at: [Link]
-
Discovery of Novel Pyrrolo[2,3-d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed Central. Available at: [Link]
-
Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PubMed Central. Available at: [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne. Available at: [Link]
-
In vitro baselining of new pyrrolopyrimidine EGFR-TK inhibitors with Erlotinib - PubMed. Available at: [Link]
-
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - MDPI. Available at: [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. Available at: [Link]
-
MTT Proliferation Assay Protocol - ResearchGate. Available at: [Link]
-
Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed. Available at: [Link]
-
FDA‐approved medications containing pyrrolo[2, 3‐d] pyrimidine and 1,... - ResearchGate. Available at: [Link]
Sources
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. researchhub.com [researchhub.com]
- 4. clyte.tech [clyte.tech]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. assaygenie.com [assaygenie.com]
- 8. bosterbio.com [bosterbio.com]
- 9. Apoptosis detection protocol using the Annexin-V and PI kit [bio-protocol.org]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
- 13. Cell Cycle Protocols [bdbiosciences.com]
- 14. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 15. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 17. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Safe and Compliant Disposal of 4-(4-Boc-1-piperazinyl)-5-bromo-7H-pyrrolo[2,3-d]pyrimidine
This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-(4-Boc-1-piperazinyl)-5-bromo-7H-pyrrolo[2,3-d]pyrimidine (CAS No. 1072027-36-1). As a complex heterocyclic molecule used in targeted drug discovery, its handling and disposal require a thorough understanding of its chemical properties and the regulatory landscape.[1][2] This document moves beyond a simple checklist to explain the scientific rationale behind each procedural step, ensuring the safety of laboratory personnel and environmental compliance.
Part 1: Hazard Profile and Risk Assessment
Before any disposal procedure, a complete understanding of the compound's potential hazards is paramount. While comprehensive toxicological data for this specific molecule may not be fully investigated, we can infer its hazard profile from its structural components: a brominated pyrrolo[2,3-d]pyrimidine core and a Boc-protected piperazine moiety.[3][4][5][6][7]
Inferred Hazards:
-
Toxicity: Many heterocyclic compounds and piperazine derivatives can cause irritation to the skin, eyes, and respiratory system.[3][8] Harmful effects may occur if swallowed, inhaled, or absorbed through the skin.[3][9]
-
Environmental Hazard: Brominated organic compounds can be persistent in the environment and may be toxic to aquatic life.[8][10] Therefore, direct release to the environment or sewer systems must be strictly avoided.[11][12]
-
Reactivity: The compound is generally stable under normal laboratory conditions but may be incompatible with strong oxidizing agents, acids, and bases.[8] Thermal decomposition can produce toxic gases, including carbon oxides, nitrogen oxides, and hydrogen bromide.[8]
| Hazard Classification (Inferred from Analogs) | GHS Hazard Statement | Precautionary Statement Examples | Source |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | [3][9] |
| Skin Irritation (Category 2) | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. | [3][13] |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3][13] |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. | [3][13] |
Part 2: Regulatory Framework: Adherence to EPA and OSHA Standards
The disposal of laboratory chemicals in the United States is governed primarily by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[14][15][16]
-
EPA (RCRA): This framework defines what constitutes hazardous waste and dictates how it must be identified, managed, transported, and disposed of.[14][15] this compound waste would likely be classified as a hazardous waste due to its potential toxicity and characteristics.
-
OSHA: OSHA regulations, particularly the Hazardous Waste Operations and Emergency Response (HAZWOPER) standard, ensure the safety of personnel handling such materials.[17][18] This includes requirements for personal protective equipment (PPE), hazard communication, and employee training.[18][19]
Part 3: Disposal Workflow and Step-by-Step Protocols
The following workflow provides a logical decision-making process for the safe disposal of waste generated from the use of this compound.
Caption: Decision workflow for segregating and containing waste streams.
Protocol 1: Disposal of Unused or Expired Solid Compound
-
Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety glasses with side shields, and nitrile gloves.[3][9]
-
Container Selection: Obtain a designated hazardous solid waste container. This should be a robust, sealable container, often a polyethylene-lined drum.[20][21]
-
Labeling: The container must be clearly labeled as "Hazardous Waste." The label must include:
-
Transfer: Carefully place the original container with the unused compound into the hazardous waste container. If transferring powder, do so in a chemical fume hood to avoid generating dust.[20]
-
Storage: Keep the hazardous waste container sealed at all times, except when adding waste.[21][24] Store it in a designated satellite accumulation area away from incompatible materials.[21][25]
Protocol 2: Disposal of Contaminated Labware and PPE
-
Segregation: Separate grossly contaminated items from those with minimal contamination.
-
Grossly Contaminated Items: Items such as gloves, weigh paper, and absorbent pads used to clean up small spills should be considered hazardous solid waste.
-
Procedure:
-
Place these items directly into the designated "Hazardous Solid Waste" container.[20]
-
Do not dispose of these items in regular laboratory trash.
-
-
Contaminated Glassware:
-
Rinse the glassware three times with a suitable organic solvent (e.g., acetone, ethanol) in a fume hood.
-
Collect all rinsate and dispose of it as halogenated organic liquid waste (see Protocol 3).
-
After triple-rinsing, the glassware can typically be washed and reused. If the glassware is to be discarded, after rinsing and defacing any labels, it can often be disposed of in a designated laboratory glass waste container.[22]
-
-
Contaminated Sharps: Any needles, scalpels, or broken glass contaminated with the compound must be placed in a puncture-resistant sharps container.[23][26] This container must also be labeled as hazardous waste.
Protocol 3: Disposal of Liquid Waste Streams
-
Waste Stream Identification: This protocol applies to reaction mixtures, mother liquors, and solvent rinsates containing the title compound.
-
Segregation is Key: It is critical to collect halogenated organic waste separately from non-halogenated waste. The presence of bromine significantly impacts the disposal method and cost. Mixing waste streams can create dangerous reactions and complicates disposal.[22][23]
-
Procedure:
-
Use a designated, clearly labeled "Halogenated Organic Liquid Waste" container. This should be made of a compatible material (e.g., borosilicate glass or high-density polyethylene) and have a secure screw cap.
-
The label must include "Halogenated Organic Waste," list the primary components (e.g., "this compound in Dichloromethane/Methanol"), and display appropriate hazard pictograms.
-
Keep the container closed when not in use and store it in secondary containment (e.g., a plastic tub) to prevent spills.[25]
-
Part 4: Recommended Final Disposal Method
For brominated heterocyclic compounds, the universally recommended disposal method is incineration at a licensed chemical destruction facility .[11][27]
-
Why Incineration? High-temperature incineration, equipped with flue gas scrubbing technology, is necessary to ensure the complete destruction of the molecule.[11][27] This process prevents the formation and release of highly toxic polybrominated dibenzodioxins and dibenzofurans (PBDD/Fs), which can occur during incomplete combustion.
-
Do Not:
-
Do NOT dispose of this chemical down the drain.[11][24] It is not readily biodegradable and can harm aquatic ecosystems.[8]
-
Do NOT attempt to chemically neutralize the waste in the lab without a validated and approved procedure. While methods exist for debromination, they are complex and not suitable for routine waste disposal.[28][29][30]
-
All waste must be handled and transported off-site by a licensed hazardous waste disposal contractor, who will ensure it reaches an appropriate treatment, storage, and disposal facility (TSDF).[14][19]
References
- 4-Boc-Piperazine MSDS/SDS.Google Cloud.
-
SAFETY DATA SHEET. Pfaltz & Bauer.[Link]
- N-BOC-Piperazine SDS, 57260-71-6 Safety D
- SAFETY D
- SAFETY D
- This compound.Parchem.
- 1-BOC-PIPERAZINE SDS, 57260-72-7 Safety D
- This compound.ChemicalBook.
- Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid.Carl ROTH.
- N-((3R,4R)-1-Benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Safety Data Sheet.
- 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine Safety D
- Piperazine Safety D
- Hazardous Waste - Overview.
- Removal of Bromine from Polymer Blends...
- Steps in Complying with Regulations for Hazardous Waste.U.S. Environmental Protection Agency (EPA).
- N-Boc-piperazine Safety D
- Laboratory Chemical Waste Handling and Disposal Guidelines.University of Canterbury.
- Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties...MDPI.
- Hazardous Waste.U.S. Environmental Protection Agency (EPA).
- Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET...PubMed Central (PMC).
- Laboratory Guide for Managing Chemical Waste.Vanderbilt University Medical Center.
- Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities.
- Which is the best way to recycle or neutralise Bromine?
- Waste, Chemical, and Cleanup Enforcement.U.S. Environmental Protection Agency (EPA).
- OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.Compliancy Group.
- Chemical recycling of bromine-terminated polymers synthesized by
- A guide to the disposal of labor
- OSHA Regulations and Hazardous Waste Disposal: Wh
- Defining Hazardous Waste.Department of Toxic Substances Control - CA.gov.
- 2-(1-Piperazinyl)
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.University of Pennsylvania EHRS.
- Discovery of New Pyrrolo[2,3-d]pyrimidine Deriv
- Laboratory Waste Disposal Safety Protocols.NSTA.
- The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine deriv
- Brominated flame retardants in waste electrical and electronic equipment...PubMed.
- OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.CDMS.
- Pyrrolo[2,3-d]pyrimidine deriv
- General Procedures for the Lithiation/Trapping of N-Boc Piperazines.
- Removal of Bromine
Sources
- 1. parchem.com [parchem.com]
- 2. This compound | 1072027-36-1 [chemicalbook.com]
- 3. pfaltzandbauer.com [pfaltzandbauer.com]
- 4. mdpi.com [mdpi.com]
- 5. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-Boc-Piperazine MSDS/SDS | Supplier & Distributor [chemheterocycles.com]
- 9. file.bldpharm.com [file.bldpharm.com]
- 10. Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. echemi.com [echemi.com]
- 12. carlroth.com [carlroth.com]
- 13. fishersci.es [fishersci.es]
- 14. epa.gov [epa.gov]
- 15. epa.gov [epa.gov]
- 16. epa.gov [epa.gov]
- 17. osha.gov [osha.gov]
- 18. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 19. cleanmanagement.com [cleanmanagement.com]
- 20. datasheets.scbt.com [datasheets.scbt.com]
- 21. ehrs.upenn.edu [ehrs.upenn.edu]
- 22. canterbury.ac.nz [canterbury.ac.nz]
- 23. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 24. vumc.org [vumc.org]
- 25. connmaciel.com [connmaciel.com]
- 26. anentawaste.com [anentawaste.com]
- 27. echemi.com [echemi.com]
- 28. researchgate.net [researchgate.net]
- 29. Chemical recycling of bromine-terminated polymers synthesized by ATRP - RSC Applied Polymers (RSC Publishing) [pubs.rsc.org]
- 30. researchgate.net [researchgate.net]
Personal protective equipment for handling 4-(4-Boc-1-piperazinyl)-5-bromo-7H-pyrrolo[2,3-d]pyrimidine
Comprehensive Safety & Handling Guide: 4-(4-Boc-1-piperazinyl)-5-bromo-7H-pyrrolo[2,3-d]pyrimidine
A Senior Application Scientist's Guide to Safe Laboratory Operations, Personal Protective Equipment, and Disposal
This document provides essential safety protocols for the handling and disposal of this compound (CAS 1072027-36-1). As a specialized heterocyclic compound used in drug discovery and development, its unique structure necessitates a thorough understanding of its potential hazards. This guide is built on a first-principles hazard assessment based on its constituent chemical moieties, providing a robust framework for ensuring laboratory safety.
Hazard Assessment: A Structurally-Informed Approach
-
7H-pyrrolo[2,3-d]pyrimidine Core: This fused heterocyclic system is a bioisostere of purine, making it a privileged scaffold in medicinal chemistry designed to interact with biological targets.[1][2] Related chlorinated pyrrolopyrimidines are classified as toxic if swallowed and may cause skin, eye, and respiratory irritation.[3] Therefore, the core structure should be treated as potentially bioactive and hazardous.
-
Piperazine Moiety: The piperazine ring is a known hazardous functional group. Unsubstituted piperazine is classified as a flammable solid that causes severe skin burns, eye damage, and can act as a respiratory and skin sensitizer.[4] While the Boc-protecting group mitigates some reactivity, the underlying potential for corrosivity and sensitization should not be discounted.
-
Bromine Atom: The presence of a halogen, specifically bromine, classifies this compound as a halogenated organic.[5][6] Such compounds require specific disposal procedures and can present environmental hazards if not handled correctly.[7] Brominated aromatic compounds can also possess inherent toxicity.
Based on this analysis, this compound should be handled as a substance that is potentially toxic if swallowed, a skin/eye irritant or corrosive, and a potential sensitizer.
Engineering Controls: The First Line of Defense
Personal Protective Equipment (PPE) is the final barrier between a researcher and a chemical hazard. The primary method of exposure control must always be robust engineering controls.
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, dissolution, and addition to reaction vessels, must be conducted inside a certified chemical fume hood.[6][8] This is critical to prevent the inhalation of fine powders or aerosols and to contain any potential spills.
-
Ventilation: Ensure the laboratory has adequate general ventilation. The fume hood provides localized control, but good overall air exchange is a crucial secondary measure.
-
Safety Equipment: Eyewash stations and safety showers must be located in close proximity to the workstation and be unobstructed.[9]
Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is dictated by the specific task and the scale of the operation. The following table provides guidance for common laboratory scenarios.
| Task / Scale | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Solid (<1 g) | Chemical Splash Goggles | Double Nitrile Gloves | Flame-Resistant Lab Coat | Not required inside a fume hood |
| Handling Solid (>1 g) or Solutions | Chemical Splash Goggles & Face Shield | Double Nitrile Gloves or Nitrile Inner/Neoprene Outer | Flame-Resistant Lab Coat & Chemical-Resistant Apron | Not required inside a fume hood |
| Potential for Aerosol Generation | Chemical Splash Goggles & Face Shield | Double Nitrile Gloves or Nitrile Inner/Neoprene Outer | Chemical-Resistant Coverall or "Bunny Suit" | N95 or higher-rated respirator (consult EHS for fit-testing)[10] |
Detailed PPE Specifications
-
Eye and Face Protection: At a minimum, ANSI Z87.1-compliant chemical splash goggles are mandatory.[11] Due to the piperazine moiety's potential corrosivity, a full-face shield must be worn over the goggles whenever handling solutions or quantities greater than one gram to protect against splashes.[11][12]
-
Hand Protection: A single pair of standard nitrile gloves is insufficient. Double-gloving provides a critical safety layer against tears and permeation. For extended work or handling of solutions, an outer glove made of a more robust material like neoprene is recommended over an inner nitrile glove.[12] Gloves must be inspected before use and changed immediately upon any sign of contamination.
-
Body Protection: A flame-resistant lab coat, fully buttoned, is required for all operations.[11] Closed-toe shoes and long pants are mandatory. For larger-scale operations, a chemical-resistant apron provides an additional layer of protection against spills.
-
Respiratory Protection: All work should be performed in a fume hood to eliminate the need for respiratory protection. If, under rare and specific circumstances approved by an EHS professional, work must be done outside a hood where dust or aerosols may be generated, a properly fitted N95 respirator is the minimum requirement.[10]
Caption: PPE selection workflow based on task and scale.
Step-by-Step Handling Procedures
-
Preparation:
-
Verify that the chemical fume hood is operational and the sash is at the appropriate height.
-
Confirm the location of the nearest eyewash station, safety shower, and fire extinguisher.
-
Don all required PPE as determined by the task.
-
Place a plastic-backed absorbent pad on the work surface of the fume hood to contain minor spills.
-
-
Weighing the Solid:
-
Tare the balance with a clean weigh boat or vial.
-
Carefully transfer the desired amount of the solid compound using a spatula. Avoid creating dust.
-
Close the primary container immediately after dispensing.
-
-
Preparing Solutions:
-
Add the weighed solid to the reaction vessel inside the fume hood.
-
Slowly add the solvent, pointing the opening of the vessel away from your face.
-
If the dissolution is exothermic, add the solvent in portions and allow the mixture to cool.
-
-
Post-Handling Decontamination:
-
Wipe down the spatula and any contaminated surfaces with an appropriate solvent-soaked towel (e.g., ethanol or isopropanol), ensuring the towel is disposed of as hazardous waste.
-
Carefully remove outer gloves first, followed by the lab coat and inner gloves, avoiding contact with skin.
-
Wash hands thoroughly with soap and water.
-
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][9] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[9][13] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]
-
Spill Response:
-
Small Spill (<1 g): If contained within the fume hood, use absorbent pads to soak up the material. Place the used pads in a sealed bag or container labeled as "Halogenated Organic Waste."
-
Large Spill (>1 g): Evacuate the immediate area. Alert laboratory personnel and contact your institution's Environmental Health and Safety (EHS) department. Do not attempt to clean up a large spill without specialized training and equipment.[14]
-
Disposal Plan: Halogenated Waste Stream
Proper segregation of waste is critical for safety and environmental compliance. As a brominated compound, all waste associated with this material must be treated as halogenated organic waste .
-
Waste Collection: All solid waste (contaminated weigh boats, gloves, absorbent pads) and liquid waste (reaction residues, solutions) must be collected in a designated, clearly labeled "Halogenated Organic Waste" container.[5][14]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and a full list of its chemical contents, including "this compound."[6]
-
Prohibited Mixing: Do NOT mix halogenated waste with non-halogenated organic waste.[15] The disposal methods and costs are significantly different, and improper mixing can create a safety hazard and compliance violation.[15] Aqueous waste, acids, bases, and oxidizers must also be kept separate.[5][15]
Caption: Decision tree for proper chemical waste segregation.
References
- Hazardous Waste Segregation, Source: Google Cloud, URL
- Halogenated Organic Liquids - Standard Operating Procedure, Source: Braun Research Group, URL
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes , Source: U.S. Environmental Protection Agency (EPA), URL: [Link]
- Halogenated Solvents in Laboratories, Source: Temple University Environmental Health and Radiation Safety, URL
-
Personal Protective Equipment (PPE) , Source: U.S. Department of Health & Human Services, CHEMM, URL: [Link]
- Chemical Safety: Personal Protective Equipment, Source: University of California, San Francisco, URL
-
Personal Protective Equipment in Chemistry , Source: Dartmouth College Environmental Health and Safety, URL: [Link]
-
8 Types of PPE to Wear When Compounding Hazardous Drugs , Source: Provista, URL: [Link]
-
7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro- Safety and Hazards , Source: PubChem, National Institutes of Health, URL: [Link]
-
Directed Lithiation of Protected 4-Chloropyrrolopyrimidine , Source: MDPI, URL: [Link]
-
Pyrrolopyrimidines: An update on recent advancements in their medicinal attributes , Source: PubMed, National Institutes of Health, URL: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyrrolopyrimidines: An update on recent advancements in their medicinal attributes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro- | C6H4ClN3 | CID 5356682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mmbio.byu.edu [mmbio.byu.edu]
- 5. bucknell.edu [bucknell.edu]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
- 10. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 11. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 12. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 13. fishersci.com [fishersci.com]
- 14. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 15. 7.2 Organic Solvents [ehs.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
